molecular formula C9H10N4OS B092124 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole CAS No. 15182-68-0

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Cat. No.: B092124
CAS No.: 15182-68-0
M. Wt: 222.27 g/mol
InChI Key: ASFXKDBHBVHSLT-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-2-14-8-5-3-7(4-6-8)13-9(15)10-11-12-13/h3-6H,2H2,1H3,(H,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFXKDBHBVHSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357417
Record name 1-(4-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione
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Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15182-68-0
Record name 1-(4-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-ethoxyphenyl)-5-mercapto-1H-tetrazole, a heterocyclic compound of significant interest in modern chemical research and development. We will delve into its core chemical principles, including its structure, nomenclature, and the critical concept of thiol-thione tautomerism. This document outlines a robust, exemplary synthesis protocol, grounded in established chemical mechanisms, and discusses the compound's pivotal role as a building block in the pharmaceutical, agrochemical, and material science sectors. Particular emphasis is placed on its function as a carboxylic acid bioisostere, a cornerstone of contemporary drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction to Tetrazole Chemistry

The Tetrazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity make it a highly valuable functional group. One of the most powerful applications of the tetrazole moiety is its role as a bioisostere for the carboxylic acid group.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a drug candidate. By replacing a carboxylic acid with a tetrazole, medicinal chemists can often enhance crucial drug-like characteristics, including increased lipophilicity, improved metabolic stability, and a more favorable pKa profile, which can lead to better cell membrane permeability and overall potency.[1] More than 20 marketed drugs feature a tetrazole ring, highlighting its broad utility across various therapeutic areas such as antihypertensive, anticancer, and antiviral treatments.[1][2]

Overview of this compound

This compound (CAS No. 15182-68-0) is a derivative that serves as a key intermediate in the synthesis of more complex molecules.[3][4] Its structure combines the stable tetrazole core with a functional mercapto group and a 4-ethoxyphenyl substituent, providing multiple reaction sites for further chemical modification. This versatility makes it a valuable precursor in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[3] Beyond medicine, it finds use in formulating advanced agrochemicals and as an additive to improve the thermal and chemical resistance of polymers.[3]

Nomenclature and Structural Elucidation

IUPAC Nomenclature and Thiol-Thione Tautomerism

The formally accepted IUPAC name for this compound is 1-(4-ethoxyphenyl)-1H-tetrazole-5-thiol . However, it is commonly referred to as this compound. A critical feature of 5-mercaptotetrazoles is their existence in a tautomeric equilibrium with their thione form, 1-(4-ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione .[5][6][7] In the solid state and in most solutions, the thione form is generally predominant due to its greater thermodynamic stability. This tautomerism is a crucial consideration in its reaction chemistry, as either form can potentially react depending on the conditions and reagents used.

Chemical Structure and Representation

The two primary tautomeric forms of the molecule are depicted below. Understanding this equilibrium is fundamental to predicting its reactivity.

Caption: Thiol-Thione Tautomerism.

Key Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

PropertyValueSource(s)
CAS Number 15182-68-0[4][8][9]
Molecular Formula C₉H₁₀N₄OS[4][5][9]
Molecular Weight 222.27 g/mol [4][5][9]
Appearance White to almost white crystalline powder[9][10]
Melting Point 160 °C[5][8]
Boiling Point (Predicted) 320.1 ± 44.0 °C[5][8]
Density (Predicted) 1.39 ± 0.1 g/cm³[5][8]
Water Solubility Slightly soluble[5][8][10]
Purity (Typical) >98.0% (HPLC)[9][10][11]

Synthesis and Mechanistic Insights

Common Synthetic Routes to 5-Mercaptotetrazoles

The synthesis of 1,5-disubstituted tetrazoles is a well-established field in organic chemistry. For 5-mercapto derivatives, the most direct and widely employed method is the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide salt, typically sodium azide.[12] This reaction is mechanistically robust and provides a high-yield pathway to the desired tetrazole core. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) are often used to ensure the solubility of both the organic precursor and the inorganic azide.

Exemplary Synthesis Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Causality and Self-Validation: This protocol is designed for both efficiency and safety. The use of water as a solvent is a green chemistry approach, though DMF can also be used for better solubility. The acidification step is critical for protonating the tetrazole salt, causing it to precipitate. The final recrystallization step serves as a self-validating purification method; a sharp melting point of the final product, consistent with the literature value (160 °C), along with spectroscopic confirmation (NMR, IR), will validate the purity and identity of the synthesized compound.

Materials:

  • 4-Ethoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Water (or DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-ethoxyphenyl isothiocyanate in water.

  • Azide Addition: Carefully add 1.2 equivalents of sodium azide to the solution. (CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Do not allow contact with acids or metal spatulas).

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C if using water) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the cycloaddition reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise while stirring in an ice bath. The target compound is acidic and will precipitate out of the aqueous solution as its neutral form upon reaching a pH of ~2-3.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure, crystalline this compound.

  • Characterization: Dry the final product under vacuum and confirm its identity and purity using HPLC, melting point analysis, and spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR).

Reaction Workflow Diagram

synthesis_workflow start 1. Combine 4-Ethoxyphenyl Isothiocyanate & NaN₃ in Solvent reflux 2. Heat to Reflux (4-6 hours) start->reflux Cycloaddition cool 3. Cool to Room Temperature reflux->cool acidify 4. Acidify with HCl to Precipitate Product cool->acidify Protonation filter 5. Isolate via Vacuum Filtration acidify->filter recrystallize 6. Recrystallize from Ethanol filter->recrystallize Purification end 7. Pure Product (Verify via HPLC/NMR) recrystallize->end

Caption: Synthesis workflow for the target compound.

Applications in Research and Development

Role as a Key Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a versatile building block for creating more complex active pharmaceutical ingredients (APIs). The mercapto group can be easily alkylated, oxidized, or otherwise functionalized, while the phenyl ring can undergo further substitution, allowing for the rapid generation of a library of diverse compounds for screening. Tetrazole derivatives are being actively investigated for a wide range of biological activities, including as antitubercular, anti-inflammatory, and anticancer agents.[2][13] For example, studies on related (methoxyphenyl)-1H-tetrazol-5-amine regioisomers have shown highly selective and potent antitubercular effects, demonstrating the therapeutic potential of this scaffold.[13]

Agrochemical and Material Science Applications

In agricultural chemistry, this compound is used in the development of novel pesticides and herbicides.[3] Its heterocyclic structure can contribute to the biological activity required to protect crops. In material science, its incorporation into polymer backbones can enhance thermal stability and chemical resistance, making it a valuable component in the production of high-performance materials.[3]

Case Study: The Tetrazole-Carboxylic Acid Bioisosteric Relationship

The strategic replacement of a carboxylic acid with a 5-thiol-tetrazole (in its anionic form) is a powerful tool in drug design. The diagram below illustrates the structural and electronic similarities that underpin this principle.

Caption: Bioisosteric relationship.

The tetrazole ring's acidic proton has a pKa value very similar to that of a carboxylic acid, meaning it will exist in its anionic form at physiological pH (7.4). This anion has its negative charge delocalized across the nitrogen and sulfur atoms, mimicking the charge distribution of a carboxylate anion. This allows the tetrazole to engage in similar ionic or hydrogen-bond interactions with biological targets like receptors and enzymes. However, the larger, more lipophilic tetrazole ring can improve passage through cell membranes and reduce susceptibility to metabolic enzymes that would otherwise degrade a carboxylic acid, often leading to a drug with a longer half-life and improved bioavailability.

Safety, Handling, and Storage

GHS Hazard Information

Proper handling of this chemical is essential. The Globally Harmonized System (GHS) classifications are summarized below.

HazardCodeDescriptionSource(s)
Pictogram GHS02Flame[9][10]
Signal Word Warning[9][10]
Hazard Statement H228Flammable solid.[9][10]
Precautionary Statement P210Keep away from heat/sparks/open flames/hot surfaces. No smoking.[9][10]
Precautionary Statement P240Ground/bond container and receiving equipment.[9][10]
Precautionary Statement P280Wear protective gloves/eye protection/face protection.[10]
Precautionary Statement P370 + P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[9][10]
Recommended Handling and Storage Protocols
  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust. Keep away from ignition sources.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is room temperature, ideally below 15°C in a dark place.[9][10]

Conclusion

This compound is more than a simple chemical intermediate; it is a potent tool for innovation in the molecular sciences. Its straightforward synthesis, versatile reactivity, and, most importantly, its ability to act as a superior bioisostere for carboxylic acids, secure its place as a valuable scaffold in modern drug discovery and material science. A thorough understanding of its properties, tautomeric nature, and safe handling is paramount for any researcher aiming to leverage its full potential. As the demand for more complex and effective molecules grows, the utility of well-designed building blocks like this tetrazole derivative will only continue to increase.

References

  • This compound - AZA Mid-Year Meeting.
  • This compound CAS#: 15182-68-0 - ChemicalBook.
  • 15182-68-0(this compound) Product Description - ChemicalBook.
  • This compound - TCI Chemicals.
  • This compound | 15182-68-0 - TCI Chemicals.
  • This compound 15182-68-0 | 梯希爱(上海)化成工业发展有限公司.
  • 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem. [Link]

  • This compound | 15182-68-0 - TCI Chemicals (India).
  • 1H-Tetrazole-5-thiol, 1-phenyl- - NIST WebBook. [Link]

  • 15182-68-0| Chemical Name : 1-(4-Ethoxyphenyl)
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein Journal of Organic Chemistry.
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  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review - ResearchG
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A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (CAS No: 15182-68-0) is a substituted heterocyclic compound that has garnered significant interest within the scientific community. As a derivative of the tetrazole scaffold, it holds a privileged position in medicinal chemistry and drug development.[1][2] The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group, offering advantages such as improved lipophilicity, metabolic stability, and potency in drug candidates.[1][2] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[3]

Beyond pharmaceuticals, its applications extend to agricultural chemistry, materials science, and as a versatile ligand in coordination chemistry.[3][4] A fundamental understanding of its physical and chemical properties is therefore paramount for researchers aiming to exploit its full potential. This guide provides an in-depth analysis of its molecular structure, key physicochemical parameters, spectroscopic profile, and chemical reactivity, grounded in established experimental principles and authoritative data.

Molecular Structure and Inherent Isomerism

The defining structural characteristic of this compound is its capacity for prototropic tautomerism, a feature common to many 5-mercapto-substituted heterocycles.[5][6] The molecule exists as a dynamic equilibrium between two tautomeric forms: the thiol form (1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol) and the thione form (1-(4-Ethoxyphenyl)-1H-tetrazole-5(4H)-thione).

This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, hydrogen bonding capabilities, and spectroscopic properties. While both names are often used interchangeably, studies on analogous systems suggest that the thione form generally predominates in the solid state and in polar solvents, stabilized by intermolecular interactions.[5][6][7]

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Physical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The key physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 15182-68-0[8][9]
Molecular Formula C₉H₁₀N₄OS[8][9]
Molecular Weight 222.27 g/mol [8][9]
Appearance White to almost white powder or crystals[8][9]
Melting Point 160 °C[8][9]
Boiling Point 320.1 ± 44.0 °C (Predicted)[8][9]
Density 1.39 ± 0.1 g/cm³ (Predicted)[8][9]
Water Solubility Slightly soluble[8][9]
Storage Conditions Room temperature, inert atmosphere, cool and dark place (<15°C recommended)[8][9]
Solubility Profile

The compound is reported as being slightly soluble in water.[8][9] Structurally, the ethoxyphenyl group imparts significant lipophilicity, while the tetrazole ring and the polarizable thione/thiol group provide sites for hydrogen bonding and polar interactions. This dual nature suggests that solubility will be enhanced in polar organic solvents. For instance, a closely related analogue, 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol, is soluble in methanol at 25 mg/mL.[10] It is therefore reasonable to predict that this compound will exhibit good solubility in solvents like methanol, ethanol, DMSO, and DMF.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 for testing chemicals provides a robust framework for solubility determination. The shake-flask method is a cornerstone technique for this purpose.

Causality: The principle is to establish a saturated solution at a controlled temperature, ensuring that a true equilibrium between the dissolved and undissolved solute is achieved. Temperature control is critical as solubility is highly temperature-dependent.

solubility_workflow start Start step1 Add excess compound to solvent in a flask start->step1 step2 Seal flask and place in shaker at constant T (e.g., 25°C) step1->step2 step3 Equilibrate for 24-48h (preliminary tests determine time) step2->step3 step4 Allow phases to separate (centrifuge if necessary) step3->step4 step5 Withdraw aliquot of the clear supernatant step4->step5 step6 Analyze concentration via calibrated method (e.g., HPLC-UV) step5->step6 end Calculate Solubility (e.g., in g/L or mol/L) step6->end

Caption: Workflow for solubility determination using the shake-flask method.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. Each method probes different aspects of the molecule's structure.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

    • ¹H NMR: Expected signals would include two triplets and a quartet for the ethoxy group (-OCH₂CH₃), a set of doublets in the aromatic region (6.8-7.5 ppm) for the para-substituted phenyl ring, and a broad, exchangeable proton signal for the N-H (thione) or S-H (thiol) group.

    • ¹³C NMR: Key signals would confirm the ethoxy carbons, four distinct aromatic carbons, and a characteristic downfield signal for the C5 carbon of the tetrazole ring, which is highly sensitive to its bonding environment (C-S vs. C=S).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups by their characteristic vibrational frequencies. Key absorbances would include C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, C-O-C ether stretches, and, crucially, vibrations associated with the tetrazole ring and the C=S (thione) or S-H (thiol) groups.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The analysis would confirm the molecular weight of 222.27 g/mol , providing definitive evidence of the compound's elemental composition.[8][9]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the aromatic system, the tetrazole ring, and the versatile mercapto/thione group.

Acidity and pKa

The proton on the mercapto group (or the corresponding N-H in the thione tautomer) is acidic. While one database provides a predicted pKa of -3.26, this value is highly improbable for a thiol proton and likely refers to the protonation of a ring nitrogen, which is less relevant to its common reactions in solution.[8][9] For context, the parent 1H-tetrazole has a pKa of approximately 4.89.[11] The electron-withdrawing nature of the tetrazole ring and the sulfur atom would make the S-H proton significantly more acidic than a typical alkanethiol, likely placing its pKa in the range of 4-6. This acidity allows for easy deprotonation with mild bases to form the corresponding thiolate anion.

Ambident Nucleophilicity

A cornerstone of this compound's reactivity is its nature as an ambident nucleophile .[12] Following deprotonation, the resulting anion has negative charge density distributed over the sulfur atom and at least one of the ring nitrogen atoms. It can therefore react with electrophiles at either the sulfur or a nitrogen atom, leading to S-substituted or N-substituted products, respectively.

The reaction outcome is often dependent on factors such as the electrophile (Hard and Soft Acids and Bases theory), the solvent, and the counter-ion. This dual reactivity is a powerful tool for synthetic chemists, allowing for the generation of diverse molecular architectures from a single precursor.[12]

reactivity start 1-(4-Ethoxyphenyl)-5-mercaptotetrazole Anion electrophile Electrophile (R-X) start->electrophile Reaction at Sulfur (Soft Nucleophile) start->electrophile Reaction at Nitrogen (Harder Nucleophile) product_S S-Alkylation Product electrophile->product_S product_N N-Alkylation Product electrophile->product_N

Caption: Ambident reactivity showing pathways to S- and N-alkylation products.

Coordination Chemistry

The deprotonated thiolate form is an excellent ligand for coordinating with metal ions.[4] The soft sulfur donor atom, combined with potential coordination sites on the ring nitrogens, allows it to act as a mono- or bidentate ligand, forming stable metal complexes.[13] This property is highly relevant to its potential use in biochemical assays for metal detection and as a building block for metal-organic frameworks.[3] Furthermore, this metal-chelating ability is a key mechanism for the inhibition of metalloenzymes, a strategy actively pursued in drug discovery.[14]

Applications in Research and Development

The unique combination of properties makes this compound a valuable molecule in several research domains.

  • Drug Discovery: As a bioisostere of carboxylic acids, the tetrazole moiety is a staple in modern medicinal chemistry.[1][2] The title compound is a key starting material for creating more complex molecules targeting a range of biological pathways.[3] Specifically, aryl tetrazoles bearing mercapto-containing side chains are being actively investigated as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to widely used antibiotics.[14]

  • Material Science: The compound can be incorporated into polymer formulations to enhance thermal stability and chemical resistance.[3] Its ability to coordinate with metals also opens avenues for creating novel functional materials.

  • Agrochemicals: It is used in the formulation of pesticides and herbicides, where it can contribute to the efficacy and stability of the active ingredients.[3]

Conclusion

This compound is a multifaceted chemical entity whose utility is rooted in a rich interplay of physical and chemical properties. Its existence as a thiol-thione tautomeric mixture, its ambident nucleophilicity, and its capacity for metal coordination are central to its reactivity and function. For researchers in drug development, materials science, and synthetic chemistry, a thorough grasp of these core characteristics is essential for leveraging this versatile building block to its fullest potential, paving the way for the creation of novel and effective molecules.

References

  • Mlostoń, G., Celeda, M., Palusiak, M., Heimgartner, H., Denel-Bobrowska, M., & Olejniczak, A. B. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry, 21, 1508–1519. [Link]

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  • Mlostoń, G., Celeda, M., Palusiak, M., Heimgartner, H., Denel-Bobrowska, M., & Olejniczak, A. B. (2025). Supporting Information: Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles... Beilstein Journal of Organic Chemistry. [Link]

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  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]

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  • Gemoets, H. P. L., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. [Link]

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  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports. [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [Link]

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  • Kumar, S., & Singh, S. P. (2006). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 118(2), 143-150. [Link]

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An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (CAS: 15182-68-0)

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Core Introduction and Strategic Importance

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole is a heterocyclic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a tetrazole ring substituted with an ethoxyphenyl group at the N1 position and a mercapto (thiol) group at the C5 position, confers a unique combination of physicochemical properties. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a strategic substitution often employed in drug design to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity.[2] The presence of the thiol group introduces a key nucleophilic and metal-chelating functionality, making this molecule a valuable intermediate for synthesizing diverse derivatives, particularly those with applications as enzyme inhibitors.[3] This guide provides an in-depth examination of its synthesis, characterization, core chemical principles, and applications, with a focus on its relevance in modern drug discovery.

Physicochemical & Structural Profile

A foundational understanding of the compound's properties is critical for its effective application in research. The key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 15182-68-0
Molecular Formula C₉H₁₀N₄OS
Molecular Weight 222.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 160 °C[4]
Boiling Point 320.1 ± 44.0 °C (Predicted)[4]
Density 1.39 ± 0.1 g/cm³ (Predicted)[4]
Solubility Slightly soluble in water[4][5]
Purity (Typical) >98.0% (HPLC)
Synonyms 1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol, 4-Ethoxy PMT[1]
Thiol-Thione Tautomerism: A Core Chemical Feature

A crucial aspect of 5-mercaptotetrazoles is their existence in a tautomeric equilibrium between the thiol form (5-mercapto-1H-tetrazole) and the thione form (1H-tetrazole-5-thione). This equilibrium is fundamental to its reactivity, influencing its role as a nucleophile and its interaction with biological targets. The thione form is generally considered the more stable tautomer in the solid state and in solution.

Caption: Thiol-Thione Tautomeric Equilibrium.

Section 2: Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of 1-aryl-5-mercaptotetrazoles proceeds via a [3+2] cycloaddition reaction. This method involves the reaction of an aryl isothiocyanate with an azide source, typically sodium azide.[6][7] The choice of this pathway is driven by the high availability of starting materials and the robust, high-yielding nature of the reaction.

Synthetic Workflow Diagram

The logical flow from starting materials to the purified final product is a critical self-validating system for ensuring high purity and yield.

synthesis_workflow start Starting Materials: - 4-Ethoxyphenyl isothiocyanate - Sodium Azide (NaN₃) - Water (Solvent) reaction [3+2] Cycloaddition Heat at 80-95°C for 2-12 hours start->reaction filtration Hot Filtration (Optional) Removes insoluble impurities reaction->filtration acidification Acidification Cool reaction mixture, then add HCl (aq) to pH 2-3 filtration->acidification precipitation Precipitation Product crystallizes out of solution acidification->precipitation isolation Isolation Vacuum filtration to collect crude solid precipitation->isolation purification Purification Recrystallization from suitable solvent (e.g., Methanol or Ethanol) isolation->purification final_product Final Product: This compound purification->final_product

Caption: General Synthesis and Purification Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[6][8]

Materials:

  • 4-Ethoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Deionized Water

  • Hydrochloric acid (HCl), concentrated or 1N

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethoxyphenyl isothiocyanate (1 equivalent) and sodium azide (1.1-1.5 equivalents) to a suitable volume of water.

    • Causality: Water is an effective and safe solvent for this reaction. Using a slight excess of sodium azide ensures the complete conversion of the isothiocyanate starting material.

  • Cycloaddition: Heat the reaction mixture to 80-95°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

    • Causality: Thermal energy is required to overcome the activation energy for the cycloaddition between the azide and the isothiocyanate functional groups.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid while stirring until the pH of the solution is between 2 and 3. A precipitate will form.

    • Causality: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the tetrazole ring, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its low water solubility.

  • Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product as a crystalline solid.

    • Causality: Recrystallization is a robust purification technique that removes any remaining starting materials or side products, resulting in a high-purity final compound suitable for research applications.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Analytical Workflow

analytical_workflow cluster_identity Identity Confirmation cluster_purity Purity & Quantification nmr NMR Spectroscopy (¹H and ¹³C) ir FTIR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms hplc HPLC (>98.0% area) ms->hplc mp Melting Point Analysis hplc->mp pass Sample Confirmed mp->pass start Synthesized Sample start->nmr

Caption: Workflow for Analytical Validation.

Spectroscopic Data Interpretation

While specific spectra for this exact compound are proprietary, data from analogous structures and general chemical principles allow for the prediction of key signals.[9][10][11][12][13]

TechniqueExpected Observations
¹H NMR - Aromatic protons (ethoxyphenyl group): Doublets around 7.0-7.8 ppm. - Methylene protons (-O-CH₂-): Quartet around 4.0-4.2 ppm. - Methyl protons (-CH₃): Triplet around 1.4-1.5 ppm. - Thiol/Amide proton (-SH or -NH-): Broad singlet, highly deshielded (>13 ppm), often not observed due to exchange.[14]
¹³C NMR - Thione carbon (C=S): Signal around 160-170 ppm. - Aromatic carbons: Multiple signals in the 115-160 ppm range. - Methylene carbon (-O-CH₂-): Signal around 63-65 ppm. - Methyl carbon (-CH₃): Signal around 14-15 ppm.
FTIR (KBr) - N-H/S-H stretch (thione/thiol): Broad absorption around 3000-3100 cm⁻¹. - C=N and N=N stretches (tetrazole ring): Characteristic peaks in the 1300-1600 cm⁻¹ region. - C=S stretch (thione): Peak around 1100-1300 cm⁻¹. - C-O-C stretch (ether): Strong peak around 1250 cm⁻¹.

Section 4: Applications in Drug Development

The strategic value of this compound lies in its utility as a scaffold and intermediate in the synthesis of pharmacologically active agents.[1]

Role as a Bioisostere and Pharmacophore

In drug design, the tetrazole ring is a classic bioisostere of the carboxylic acid group. This substitution can:

  • Increase Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[2]

  • Enhance Lipophilicity: This can improve a drug candidate's ability to cross cell membranes.

  • Maintain Key Interactions: The acidic proton and nitrogen atoms can still participate in the hydrogen bonding interactions necessary for target binding, as seen in blockbuster drugs like Losartan.[2]

Mechanism of Action as an Enzyme Inhibitor

Derivatives of mercaptotetrazole have shown significant promise as inhibitors of metallo-β-lactamases (MBLs).[3] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics.

  • Mechanistic Insight: The thiol group of the mercaptotetrazole moiety acts as a powerful chelating agent. It coordinates to the one or two zinc ions (Zn²⁺) present in the active site of MBLs. This coordination disrupts the catalytic mechanism of the enzyme, which relies on a zinc-activated water molecule to hydrolyze and inactivate β-lactam antibiotics.[3][15] By inhibiting the MBL, the compound can restore the efficacy of conventional antibiotics.

mechanism cluster_mbl Metallo-β-Lactamase (MBL) inhibitor Mercaptotetrazole Inhibitor (with -SH group) zn1 Zn²⁺ inhibitor->zn1 Thiol Chelation zn2 Zn²⁺ inhibitor->zn2 Thiol Chelation mbl MBL Active Site inactivation Enzyme Inactivation Antibiotic is Protected zn1->inactivation zn2->inactivation

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process commencing from the readily available starting material, 4-ethoxyaniline. This document elucidates the chemical principles, provides detailed step-by-step experimental protocols, and emphasizes the critical safety considerations inherent in the process. The narrative is structured to offer not just a procedural recipe, but a causal understanding of the experimental choices, thereby empowering researchers, scientists, and drug development professionals to confidently replicate and adapt this synthesis.

Introduction and Strategic Overview

This compound belongs to the class of 5-mercapto-1H-tetrazoles, which are versatile building blocks in the development of pharmaceuticals and functional materials.[1][2] The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3][4] This has led to its incorporation into numerous marketed drugs.[4] The mercapto (-SH) moiety provides a strong coordination site for metals, making these compounds valuable as capping ligands for nanoparticles or as inhibitors for metalloenzymes.[1][5] The title compound serves as a key intermediate in the synthesis of anti-inflammatory and analgesic agents.[6]

The synthetic strategy detailed herein proceeds through two sequential, high-yielding transformations:

  • Formation of an Isothiocyanate Intermediate: The primary aromatic amine, 4-ethoxyaniline, is converted into 4-ethoxyphenyl isothiocyanate.

  • [3+2] Cycloaddition: The isothiocyanate intermediate undergoes a cyclization reaction with an azide source to construct the desired tetrazolethione ring system.[7][8][9]

This approach is favored for its efficiency, reliability, and the commercial availability of the initial precursors.

Overall Synthetic Workflow

The logical flow from the starting amine to the final tetrazole product is depicted below. This diagram outlines the two principal stages of the synthesis, highlighting the key intermediate.

Synthesis_Workflow Start 4-Ethoxyaniline (Starting Material) Intermediate 4-Ethoxyphenyl Isothiocyanate (Intermediate) Start->Intermediate Step 1: Isothiocyanate Formation (CS₂, Base) FinalProduct This compound (Final Product) Intermediate->FinalProduct Step 2: [3+2] Cycloaddition (NaN₃) Mechanism cluster_0 [3+2] Cycloaddition Mechanism R-N=C=S R-N=C=S Intermediate [ R-N=C(S)-N=N⁺=N⁻ ] R-N=C=S->Intermediate Nucleophilic attack N₃⁻ ⁻N=N⁺=N⁻ N₃⁻->Intermediate Product Tetrazolethione Product Intermediate->Product Ring Closure & N₂ elimination implied (conceptual)

Caption: Conceptual mechanism of tetrazole ring formation.

Detailed Experimental Protocol
  • Materials: 4-ethoxyphenyl isothiocyanate (from Part I), sodium azide (NaN₃), pyridine, water, concentrated hydrochloric acid (HCl).

  • Procedure:

    • In a 250 mL round-bottom flask, suspend sodium azide (5.7 g, 87.5 mmol) in water (50 mL).

    • To this suspension, add the crude 4-ethoxyphenyl isothiocyanate (12.5 g, 69.7 mmol) followed by pyridine (16.5 g, 16.9 mL, 209.1 mmol).

    • Stir the resulting mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath.

    • Slowly and carefully acidify the mixture to pH 2-3 by adding concentrated hydrochloric acid dropwise. Caution: This step must be performed in a well-ventilated fume hood as toxic hydrazoic acid gas (HN₃) may be evolved. [10][11] 6. A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and pyridine hydrochloride.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The resulting this compound is typically obtained as a white or pale yellow solid. [8]

Data Summary and Characterization

Quantitative Experimental Data
ParameterStep 1: Isothiocyanate FormationStep 2: Tetrazole Formation
Primary Reactant 4-Ethoxyaniline4-Ethoxyphenyl Isothiocyanate
Molar Amount72.9 mmol69.7 mmol (assumed from Step 1)
Key Reagents CS₂ (80.2 mmol), NEt₃ (109.4 mmol)NaN₃ (87.5 mmol), Pyridine (209.1 mmol)
Solvent Ethanol (80 mL)Water (50 mL)
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time ~5 hours2-4 hours
Expected Yield 85-95%80-95% [8]
Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals include those for the ethyl group (a triplet and a quartet), aromatic protons on the ethoxyphenyl ring (two doublets), and a broad singlet corresponding to the N-H proton of the thione tautomer (typically downfield).

  • ¹³C NMR: Characteristic signals for all nine carbon atoms are expected, including a signal for the C=S carbon at approximately 163 ppm. [12][13]* Infrared (IR) Spectroscopy: Key absorptions include N-H stretching, C=S stretching (around 1300-1100 cm⁻¹), and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₉H₁₀N₄OS, MW = 222.27 g/mol ) should be observed.

Critical Safety and Handling Procedures

Adherence to strict safety protocols is paramount when performing this synthesis due to the hazardous nature of several reagents.

  • Sodium Azide (NaN₃):

    • Toxicity: Extremely toxic if ingested or absorbed through the skin. [10][11] * Explosion Hazard: Can form highly shock-sensitive and explosive heavy metal azides upon contact with metals like lead, copper, silver, or zinc. [14][15]NEVER use metal spatulas to handle solid sodium azide and avoid flushing azide solutions down drains which may contain lead or copper pipes. [10][14] * Acidification Hazard: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. All acidification steps must be conducted slowly, in an ice bath, and within a certified chemical fume hood. [11][16]

  • Carbon Disulfide (CS₂):

    • Flammability: Extremely flammable with a very low autoignition temperature. Keep away from all heat sources, sparks, and open flames.

    • Toxicity: Highly toxic via inhalation and skin absorption. It is a neurotoxin. All handling must occur in a chemical fume hood. [10]

  • General Precautions:

    • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves. [11] * Perform all steps of the synthesis in a well-ventilated chemical fume hood.

    • Have appropriate spill kits readily available.

References

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  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones.
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  • Sodium Azide NaN3. Division of Research Safety, University of Illinois.
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  • An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.
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  • Heterocycles from Acyl Isothiocyanates and Alkyl Azides.
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  • A Comparative Analysis of 5-Mercapto-1H-tetrazole-1-acetic Acid and its Sodium Salt Form. Benchchem.
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  • Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors. NIH.
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  • 5-Isothiocyanato-1-naphthalene azide and rho-azidophenylisothiocyanate. Synthesis and application in hydrophobic heterobifunctional photoactive cross-linking of membrane proteins. PubMed.
  • 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730. PubChem.
  • Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Chemical Institute.
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  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
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tautomerism in 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Part 1: Foundational Concepts

The Principle of Tautomerism in Modern Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug development.[1] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of both atoms and electrons, and they can exist in equilibrium in solution.[1] This phenomenon significantly influences a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, hydrogen bonding capacity, and molecular shape. Consequently, understanding and controlling the tautomeric preference of a drug candidate is critical, as the predominant tautomer will dictate its pharmacokinetic profile, receptor binding affinity, and overall therapeutic efficacy. The tetrazole ring, in particular, is a well-established bioisosteric replacement for the carboxylic acid group in medicinal chemistry, making the study of its tautomerism especially pertinent.[2][3]

5-Mercaptotetrazoles: A Nexus of Thione-Thiol and Annular Tautomerism

5-Substituted tetrazoles bearing a mercapto (-SH) group at the C5 position present a complex and fascinating case of tautomerism. The equilibrium is not merely a simple proton shift between sulfur and a single nitrogen atom but involves two distinct types of tautomerism:

  • Thione-Thiol Tautomerism: This is an equilibrium between a thiol form, which contains a C=N double bond within the ring and an exocyclic C-S-H single bond, and a thione form, characterized by an exocyclic C=S double bond and an N-H bond within the tetrazole ring.[4][5]

  • Annular Tautomerism: This refers to the migration of a proton between the different nitrogen atoms of the heterocyclic ring. For a 5-substituted tetrazole, this leads to the well-documented 1H and 2H tautomers, which possess different chemical and physicochemical properties.[2][6][7]

In the case of this compound, the substituent at the N1 position precludes annular tautomerism involving that nitrogen. The primary equilibrium, therefore, is a prototropic shift between the sulfur atom (thiol form) and the N2 atom of the tetrazole ring (thione form).

Part 2: The Tautomeric System of this compound

The principal tautomeric equilibrium for this compound involves two key structures: the thiol form (1-phenyl-1H-tetrazole-5-thiol) and the thione form (1-phenyl-2H-tetrazole-5-thione). The position of the mobile proton dictates the electronic distribution and geometry of the molecule. Generally, in the condensed phase and in polar solvents, the equilibrium tends to favor the more polar thione form, while the thiol form may be more prevalent in the gas phase or in nonpolar solvents.[6][8]

Tautomerism cluster_thiol Thiol Form (1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol) cluster_thione Thione Form (1-(4-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione) Thiol Thiol Thione Thione Thiol->Thione H⁺ Shift

Caption: Tautomeric equilibrium of this compound.

Part 3: Experimental Elucidation of Tautomeric Preference

Determining the predominant tautomeric form under specific conditions requires a combination of sophisticated analytical techniques. Each method provides unique insights, and their collective results offer a comprehensive understanding of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution.[9] By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, one can unambiguously identify and quantify the different tautomers present.

Causality Behind the Method: The electronic environment of each nucleus is highly sensitive to the location of the mobile proton.

  • ¹³C NMR: The chemical shift of the C5 carbon is a key diagnostic marker. In the thione tautomer, the C5 carbon is part of a C=S double bond and is significantly deshielded (shifted downfield to a higher ppm value) compared to the C5 carbon in the thiol tautomer, which is part of a C-S single bond.[6]

  • ¹H NMR: The presence of a broad, exchangeable signal for either an S-H proton (typically ~3-4 ppm) or an N-H proton (often >13 ppm) can indicate the thiol or thione form, respectively.[5] The chemical shifts of the ethoxyphenyl protons may also show subtle differences between the two forms.

  • ¹⁵N NMR: This technique provides the most definitive data, as the chemical shifts of the ring nitrogen atoms change dramatically depending on which one is protonated.[6]

Table 1: Expected NMR Chemical Shift Differences for Tautomers

Nucleus Thiol Form (Predicted) Thione Form (Predicted) Rationale for Difference
C5 Carbon ~150-160 ppm ~170-185 ppm C5 is sp²-hybridized C-S in thiol vs. C=S in thione.
N-H Proton Absent >13 ppm (broad) Proton is on nitrogen in the thione form.
S-H Proton ~3-4 ppm (broad) Absent Proton is on sulfur in the thiol form.

| Ring Nitrogens | Distinct shifts | N2 shift significantly altered | Protonation state drastically changes nitrogen shielding. |

Experimental Protocol: NMR Analysis of Tautomeric Ratio
  • Sample Preparation: Dissolve a precisely weighed sample (e.g., 10 mg) of this compound in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) in a 5 mm NMR tube. Prepare samples across a range of solvents to investigate polarity effects.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify proton signals.

    • Acquire a quantitative ¹³C NMR spectrum using inverse-gated decoupling to ensure accurate integration of the C5 carbon signals for both tautomers. A longer relaxation delay (D1) of at least 5 times the longest T₁ is crucial.

    • (Optional) If equipment is available, acquire ¹H-¹⁵N HMBC or HSQC spectra to correlate proton and nitrogen signals for unambiguous assignment.

  • Data Analysis:

    • Identify the distinct C5 signals corresponding to the thione and thiol tautomers in the ¹³C spectrum.

    • Integrate the area under each C5 peak.

    • Calculate the tautomeric ratio using the formula: % Thione = [Integral(Thione C5) / (Integral(Thione C5) + Integral(Thiol C5))] * 100.

  • Self-Validation: The protocol is self-validating by ensuring quantitative conditions are met for the ¹³C NMR experiment. The sum of the calculated percentages should equal 100%, and the results should be reproducible across multiple preparations.

Caption: Experimental workflow for NMR-based tautomer analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state.[10] By precisely locating each atom, it can unambiguously determine whether the molecule exists in the thione or thiol form in the crystal lattice. This technique is the gold standard for solid-state characterization but offers no information about the equilibrium in solution.

Part 4: Computational Modeling and Prediction

In parallel with experimental work, computational chemistry provides powerful predictive insights into tautomeric stability. Density Functional Theory (DFT) is the workhorse method for these investigations.

Causality Behind the Method: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy and properties. By calculating the energies of all possible tautomers, we can predict their relative stabilities.[11] The inclusion of a Polarizable Continuum Model (PCM) can simulate the effect of a solvent, allowing for predictions that more closely mimic solution-phase experiments.

Table 2: Hypothetical DFT Calculation Results (B3LYP/6-311++G )**

Tautomer Gas Phase ΔE (kJ/mol) Solution (DMSO) ΔG (kJ/mol) Predicted Dipole Moment (Debye)
Thiol Form 0.00 (Reference) +5.8 3.1 D

| Thione Form | +4.5 | -12.3 | 7.5 D |

Note: These are illustrative values. Actual calculations would be required.

The hypothetical data illustrates a common trend: the less polar thiol form might be slightly more stable in the gas phase, but the highly polar thione form is significantly stabilized by a polar solvent like DMSO, making it the predominant species in solution.[6]

Computational Protocol: DFT Analysis of Tautomer Stability
  • Structure Preparation: Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular editor (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

  • Solvation Modeling: Using the gas-phase optimized structures, perform a second optimization and frequency calculation for each tautomer, this time incorporating a solvent model (e.g., IEFPCM with parameters for DMSO or water).

  • Energy Analysis: Extract the Gibbs free energies (G) for both tautomers from the output files for both the gas-phase and solvated calculations.

  • Relative Stability Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = G_thione - G_thiol). A negative ΔG indicates that the thione form is more stable under those conditions.

Computational Workflow A 1. Build 3D Structures (Thione & Thiol) B 2. Gas Phase Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Gas Phase Frequency Calculation B->C D Verify No Imaginary Frequencies C->D E 4. Solvated Geometry Optimization (PCM Model) D->E Minimum Confirmed F 5. Solvated Frequency Calculation E->F G 6. Extract Gibbs Free Energies (G) F->G H 7. Calculate ΔG = G_thione - G_thiol G->H I Predict Predominant Tautomer H->I

Caption: Workflow for DFT-based tautomer stability prediction.

Part 5: Factors Governing Tautomeric Equilibrium

The tautomeric balance is not static; it is delicately influenced by the surrounding environment.

  • Solvent Polarity: This is often the most dominant factor. Polar, protic solvents can form hydrogen bonds with the C=S and N-H groups of the thione tautomer, stabilizing it to a greater extent than the less polar thiol tautomer.[8]

  • pH: The acidity or basicity of the medium can shift the equilibrium. In alkaline solutions, deprotonation can occur, forming a thiolate anion which is a resonance-hybrid of both forms. In acidic solutions, protonation can favor one form over the other.[1]

  • Physical State: As shown by X-ray crystallography, crystal packing forces in the solid state can "lock" the molecule into a single tautomeric form, which may not be the most stable form in solution.[12]

Part 6: Implications for Drug Design and Development

The specific tautomeric form of this compound that interacts with a biological target is of paramount importance.

  • pKa and Ionization: The thione and thiol tautomers have different acidic protons (N-H vs. S-H) and thus different pKa values. The pKa dictates the ionization state of the molecule at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and ability to interact with charged residues in a receptor binding pocket.

  • Receptor Binding: The two tautomers are stereoelectronically distinct. They present different hydrogen bond donor/acceptor patterns to a receptor. The thione form has an N-H donor and a C=S acceptor, while the thiol form has an S-H donor and a ring nitrogen acceptor. The "active" tautomer is the one whose shape and electrostatic profile are complementary to the target's active site.

  • Lipophilicity (LogP): The more polar thione tautomer will generally have a lower LogP value (be more hydrophilic) than the thiol form. This property is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Part 7: Conclusion

The tautomerism of this compound is a critical molecular feature, defined by a dynamic equilibrium between its thione and thiol forms. This equilibrium is not fixed but is a function of the molecule's environment, particularly the solvent. For researchers in drug development, a comprehensive characterization of this tautomeric system using a synergistic combination of experimental techniques like NMR and computational methods like DFT is not merely an academic exercise. It is a prerequisite for understanding structure-activity relationships, optimizing drug-receptor interactions, and engineering molecules with favorable pharmacokinetic properties. The insights gained from such a detailed analysis are essential for the rational design of effective and reliable therapeutic agents.

Part 8: References

  • Varynskyi, B. A. et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. 1

  • Dömling, A. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(7), 3928-3986. 13

  • BenchChem. (2025). 1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers. BenchChem Technical Guides. 6

  • Zaragoza, F. et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(1), 104-133. 2

  • Jayaram, P. N. et al. (2007). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 119(2), 141-150. 4

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem Compound Database. 14

  • Zaragoza, F. et al. (2021). Tautomeric forms of tetrazole. ResearchGate. 7

  • Ghorbani-Choghamarani, A. et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. 3

  • Reva, I. et al. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Physical Chemistry A, 118(6), 1114-1127. 12

  • Pop, R. et al. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 62(1), 164-171. 15

  • Siddiqui, N. et al. (2014). Thiol-thiono tautomerism shown by the synthesized Schiff bases. Journal of the Indian Chemical Society, 91(1), 139-145. 5

  • Fathimoghadam, F. et al. (2018). Synthesis of novel tetrazole containing hybrid ciprofloxacin and pipemidic acid analogues and preliminary biological evaluation of their antibacterial and antiproliferative activity. Bioorganic & Medicinal Chemistry, 26(10), 2757-2767. 16

  • Upadhyay, R. et al. (2025). Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule: Experimental and Theoretical insights. Journal of Molecular Structure. 17

  • Sridevi, C. et al. (2021). Application of LFER to pKas and Dipole Moments of 1H and 2H Tautomers of Tetrazole: Mimicking Structure-Function Relation as a Chemical Education Perspective. ChemRxiv. 18

  • Figeys, H. P. et al. (1980). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 58(22), 2413-2421. 8

  • Al-Masoudi, N. A. et al. (2015). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Molecules, 20(8), 14894-14906. 19

  • Klimavicz, J. S. et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Magnetic Resonance in Chemistry, 36(3), 221-225. 9

  • Al-Salahi, R. et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4987. 10

Sources

The Solubility Profile of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the tetrazole moiety stands as a "privileged scaffold," a core structural component frequently found in a wide array of therapeutic agents.[1] Its utility as a bioisostere for carboxylic acids has cemented its role in enhancing the drug-like properties of molecules, including metabolic stability and potency.[1] Within this important class of compounds is 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole, a versatile intermediate with significant potential in the synthesis of novel anti-inflammatory and antimicrobial drugs.[2] The journey from a promising molecule to a viable therapeutic, however, is invariably governed by its fundamental physicochemical properties. Among the most critical of these is solubility.

This in-depth technical guide provides a comprehensive exploration of the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its determination, and analyze the structural and environmental factors that dictate its behavior in various solvents. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, empowering them to make informed decisions in their experimental designs and formulation strategies.

The Dichotomy of Solubility: A Theoretical Framework

Before embarking on experimental determination, it is crucial to understand the two primary types of solubility measured in pharmaceutical sciences: kinetic and thermodynamic solubility.[3]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often assessed in high-throughput screening settings. It is particularly relevant in early-stage drug discovery, where rapid assessment of a large number of compounds is necessary.[3][4] Kinetic solubility assays typically involve introducing a compound dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), into an aqueous buffer and measuring the point at which it precipitates.[4]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved and undissolved forms are in equilibrium.[5] This value is paramount for formulation development and for predicting the in vivo behavior of a drug.[3][5] The classic "shake-flask" method is the gold standard for determining thermodynamic solubility.

The solubility of a compound is governed by a delicate interplay of factors, including the polarity of the solute and the solvent, temperature, and pH.[6] The adage "like dissolves like" is a fundamental principle; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For ionizable compounds like many tetrazole derivatives, pH plays a pivotal role. The mercapto-tetrazole moiety can exhibit acidic properties, and thus its solubility can be significantly influenced by the pH of the medium.[6][7]

Determining the Solubility of this compound: Experimental Protocols

The following are detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method establishes the equilibrium solubility and is considered the benchmark for accurate solubility measurement.

Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of crystalline this compound into a glass vial.

    • Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the vials to stand undisturbed for at least one hour to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess compound prep2 Add solvent prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Sedimentation equil1->sep1 sep2 Filtration (0.22 µm) sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 HPLC-UV analysis quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is ideal for rapid screening and provides a valuable early indication of a compound's solubility characteristics.[8]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well or 384-well microplate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4). This creates a concentration gradient across the plate.

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement:

    • Measure the light scattering of each well using a nephelometer. The instrument detects the amount of light scattered by undissolved particles (precipitate).

  • Data Analysis:

    • Plot the nephelometric turbidity units (NTU) against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_dil Serial Dilution cluster_inc Incubation cluster_meas Measurement & Analysis prep1 Prepare DMSO stock solution dil1 Dilute stock in microplate with aqueous buffer prep1->dil1 inc1 Incubate at constant temperature (1-2 hours) dil1->inc1 meas1 Measure light scattering (Nephelometry) inc1->meas1 meas2 Determine precipitation point meas1->meas2

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a reliable profile can be constructed based on available information for the compound and its structural analogs.

SolventTypeExpected SolubilityRationale / Supporting Data
WaterAqueousSlightly Soluble[9][10][11]The presence of the polar tetrazole and mercapto groups is countered by the non-polar ethoxyphenyl group, leading to limited aqueous solubility.
EthanolPolar ProticSolubleA structurally similar compound, 1-phenyl-1H-tetrazole-5-thiol, is reported to be soluble in ethanol. The ethoxy group on the target compound is unlikely to drastically reduce this solubility.
MethanolPolar ProticSolubleAnother related compound, 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol, is soluble in methanol. The ethoxy group is structurally similar to the hydroxyl group in terms of its effect on polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. Tetrazole derivatives generally show good solubility in DMSO.
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, DMF is a common solvent for organic synthesis and is expected to readily dissolve the target compound. A related mercapto-tetrazole has been shown to be soluble in DMF.[12]
AcetonitrilePolar AproticModerately SolubleAcetonitrile is a less polar solvent than DMSO and DMF, but it is still expected to solubilize the compound to a useful extent for analytical purposes.
Dichloromethane (DCM)Non-polarSparingly SolubleThe overall polarity of the molecule, dominated by the tetrazole and mercapto groups, suggests limited solubility in non-polar solvents like DCM.
HexanesNon-polarInsolubleThe compound's polarity makes it highly unlikely to be soluble in aliphatic hydrocarbon solvents.

Influence of Molecular Structure and Physicochemical Properties

The solubility of this compound is a direct consequence of its molecular architecture:

  • The Tetrazole Ring: This nitrogen-rich heterocyclic system is polar and capable of hydrogen bonding, contributing to solubility in polar solvents.

  • The Mercapto Group (-SH): This functional group is also polar and can participate in hydrogen bonding, further enhancing solubility in protic solvents. It also imparts weak acidic character to the molecule.

  • The Ethoxyphenyl Group: This substituent introduces a significant non-polar character to the molecule, which limits its solubility in water but promotes solubility in organic solvents. The ethoxy group is less polar than a hydroxyl group, which may slightly decrease aqueous solubility compared to a hydroxylated analog.

The Critical Role of pH

For ionizable compounds, pH is a critical determinant of solubility. The 5-mercapto-1H-tetrazole moiety can exist in a tautomeric equilibrium with its thione form and can be deprotonated under basic conditions. As a weak acid, the solubility of this compound is expected to increase as the pH of the aqueous medium becomes more alkaline. This is due to the formation of the more polar and water-soluble thiolate anion. Conversely, in acidic conditions, the compound will remain in its neutral, less soluble form. This pH-dependent solubility is a key consideration for oral drug formulation, as the pH varies significantly throughout the gastrointestinal tract.

Conclusion: A Roadmap for Successful Application

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for its successful application in research and development. This guide has provided a robust framework for this understanding, from the foundational principles of solubility to detailed, actionable protocols for its measurement.

While direct, quantitative solubility data remains to be extensively published, the provided analysis, based on established principles and data from analogous compounds, offers a strong predictive foundation. The experimental workflows detailed herein empower researchers to generate this critical data in their own laboratories. By carefully considering the interplay of solvent polarity, temperature, and pH, and by employing the appropriate analytical methodologies, the scientific community can fully unlock the therapeutic potential of this promising molecule.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Opinion in Chemical Biology, 10(5), 520-525.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Benchchem.
  • BMG LABTECH.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Chem-Impex. This compound.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Good, D. A., Kotelev, M., & Tuntland, T. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters, 33, 127752.
  • Evotec. Thermodynamic Solubility Assay.
  • ChemicalBook. This compound CAS#: 15182-68-0.
  • ChemicalBook. 15182-68-0(this compound) Product Description.
  • PCBIS. Thermodynamic solubility.
  • Beilstein-Institut. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 18, 1374-1382.
  • TCI Chemicals. This compound | 15182-68-0.
  • ResearchGate. (2010). Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1Propanol, 2Propanol, 1Butanol, and 2Butanol between (293 and 343) K.
  • Anna K. B. et al. (2007). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. Journal of Pharmaceutical Sciences, 96(11), 3106-3117.
  • The Organic Chemistry Tutor. (2020, October 23). How Does pH Affect Solubility? [Video]. YouTube.
  • Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1.
  • Sigma-Aldrich. 1-phenyl-5-mercaptotetrazole.
  • TCI Chemicals. This compound | 15182-68-0.

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molecular weight and formula of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and explore its current and potential applications, grounded in authoritative scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted tetrazole derivative. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon, is a critical pharmacophore in modern drug design. It is recognized as a bioisostere of the carboxylic acid group, offering similar acidity (pKa) and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability.[1] The molecule's structure is further defined by an ethoxyphenyl group at the N1 position of the tetrazole ring and a mercapto (-SH) group at the C5 position.

The mercapto group introduces a crucial structural ambiguity known as thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form (1-(4-ethoxyphenyl)-1H-tetrazole-5-thiol) and the thione form (1-(4-ethoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione). This equilibrium is influenced by the solvent, pH, and temperature, and it is a critical consideration in its reactivity and biological interactions. The sulfur atom, in particular, serves as a key coordination site for metal ions.[2]

Key Quantitative Data

A summary of the essential identification and physical properties of the compound is presented below.

PropertyValueSource
Chemical Formula C₉H₁₀N₄OS
Molecular Weight 222.27 g/mol
CAS Number 15182-68-0[3]
Appearance White to off-white crystalline powder[3]
Purity Typically >98.0% (by HPLC)[3]
Synonyms 1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol[3]

Synthesis Protocol: A Mechanistic Approach

The synthesis of 1-substituted-5-mercaptotetrazoles is efficiently achieved through the [3+2] cycloaddition reaction between an isothiocyanate and an azide salt. This method is often performed in a one-pot synthesis, providing high yields and purity.[4]

Experimental Workflow: Synthesis of this compound

The following protocol describes a reliable method for laboratory-scale synthesis.

Synthesis_Workflow reagent1 4-Ethoxyphenyl isothiocyanate reaction Reaction Vessel Stirring at RT, 2-6h reagent1->reaction reagent2 Sodium Azide (NaN3) reagent2->reaction solvent Solvent (e.g., DMF or Water) solvent->reaction intermediate Formation of Thiatriazole Intermediate (Unstable) reaction->intermediate Step 1 rearrangement Cycloaddition & Rearrangement intermediate->rearrangement Step 2 acidification Acidification (e.g., HCl) rearrangement->acidification Step 3 product Precipitation of 1-(4-Ethoxyphenyl)-5- mercapto-1H-tetrazole acidification->product purification Filtration, Washing, & Drying product->purification final_product Final Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxyphenyl isothiocyanate (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF). Causality: DMF is chosen for its ability to dissolve both the organic isothiocyanate and the inorganic azide salt, facilitating a homogenous reaction medium.

  • Azide Addition: Carefully add sodium azide (NaN₃, ~1.2 equivalents) to the solution in portions. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Causality: A slight excess of sodium azide ensures the complete conversion of the isothiocyanate starting material.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Mechanism Insight: The reaction proceeds via the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate, leading to an unstable linear intermediate that cyclizes to form the tetrazole ring.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Acidify the aqueous solution slowly with dilute hydrochloric acid (HCl) until the pH is approximately 2-3. Causality: The product exists as a sodium salt in the reaction mixture. Acidification protonates the tetrazole-thiolate, causing the neutral, water-insoluble product to precipitate out of the solution.

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid copiously with cold water to remove any residual salts and DMF. Dry the product under vacuum to yield the pure this compound.

Applications and Fields of Use

The unique combination of the ethoxyphenyl group, the metabolically stable tetrazole ring, and the reactive mercapto group makes this compound a versatile building block in several scientific domains.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel therapeutic agents. It is particularly valuable in the development of anti-inflammatory and analgesic drugs.[5] The tetrazole moiety acts as a bioisosteric replacement for carboxylic acids found in many non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering a better side-effect profile.

  • Agricultural Chemistry: It is employed in the formulation of advanced agrochemicals. Its structure can be integrated into pesticides and herbicides to enhance their efficacy and stability, contributing to improved crop protection.[5]

  • Material Science: The compound is incorporated into polymer chains to improve the thermal stability and chemical resistance of the resulting materials.[5] The heterocyclic ring structure can absorb thermal energy, while the sulfur atom can participate in cross-linking.

  • Coordination Chemistry: The deprotonated thiol group (thiolate) is an excellent ligand for both soft and hard metal ions. This property is exploited in the design of novel metal-organic frameworks (MOFs) and as a reagent for detecting heavy metals in analytical chemistry.[2][6]

Applications cluster_Features Key Structural Features cluster_Applications Primary Applications Compound 1-(4-Ethoxyphenyl)-5- mercapto-1H-tetrazole Tetrazole Tetrazole Ring (Bioisostere) Compound->Tetrazole Mercapto Mercapto Group (-SH) (Ligand/Reactive Site) Compound->Mercapto Ethoxyphenyl Ethoxyphenyl Group (Modulates Lipophilicity) Compound->Ethoxyphenyl Agrochem Agrochemicals (Pesticides) Compound->Agrochem Materials Material Science (Polymer Additive) Compound->Materials Pharma Drug Discovery (Anti-inflammatory) Tetrazole->Pharma Improves metabolic stability Coordination Coordination Chemistry (Metal Complexes) Mercapto->Coordination Binds to metal ions Ethoxyphenyl->Pharma Enhances PK properties

Caption: Relationship between molecular features and applications.

Safety and Handling

According to safety data, this compound is classified as a flammable solid (H228).[3] Therefore, it should be handled away from heat, sparks, and open flames. Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular structure and versatile reactivity. Its synthesis is straightforward, and its applications span multiple high-impact research areas, from creating safer and more effective pharmaceuticals to developing more durable materials. Understanding its core properties, synthetic pathways, and functional roles is essential for researchers aiming to leverage this potent molecular scaffold in their work.

References

  • 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts . Molecules, MDPI. [Link]

  • This compound . AZA Mid-Year Meeting. [Link]

  • CAS No : 86-93-1| Chemical Name : 1-Phenyl-1H-tetrazole-5-thiol . Pharmaffiliates. [Link]

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF . ResearchGate. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine . Molecules, PubMed Central, National Center for Biotechnology Information. [Link]

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates . ResearchGate. [Link]

  • Tetrazoles: A multi-potent motif in drug design . VU Research Repository, Victoria University. [Link]

Sources

Unlocking the Potential of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the research applications for the versatile heterocyclic compound, 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. Synthesizing data from medicinal chemistry, materials science, and corrosion inhibition, this document serves as a vital resource for researchers, scientists, and professionals in drug development. By elucidating the compound's core properties and outlining detailed experimental protocols, this guide aims to catalyze further investigation into its promising therapeutic and industrial applications.

Introduction: The Scientific Merit of the Tetrazole Scaffold

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and a pKa similar to that of carboxylic acids, have led to its classification as a bioisostere for the carboxyl group. This characteristic allows tetrazole-containing compounds to interact with biological targets in novel ways, often leading to enhanced pharmacokinetic profiles.[2] The subject of this guide, this compound, emerges from this rich chemical landscape as a molecule of significant interest. Its structure, featuring an ethoxyphenyl group and a reactive mercapto substituent, suggests a wide range of potential applications, from targeted therapeutic agents to advanced material science and industrial uses.[1][3]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.

PropertyValueReference
Molecular Formula C₉H₁₀N₄OSN/A
Molecular Weight 222.27 g/mol N/A
Melting Point 160 °C
Appearance White to Almost white powder/crystal
Solubility Slightly soluble in water
Synonyms 1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol

Potential Research Applications

Medicinal Chemistry: A Scaffold for Novel Therapeutics

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The tetrazole ring's ability to act as a carboxylic acid bioisostere is a critical factor in its pharmacological potential.[4]

While specific quantitative data for the direct anti-inflammatory and analgesic activity of this compound is not extensively published, the broader class of tetrazole derivatives has shown significant promise in this area. For instance, various 1,5-disubstituted tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some exhibiting potency comparable to standard drugs. The structural features of our target compound, particularly the ethoxyphenyl moiety, are common in known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a plausible mechanism of action involving the cyclooxygenase (COX) enzymes.

Diagram 1: Proposed Synthesis Pathway

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ethoxyphenyl_isothiocyanate 4-Ethoxyphenyl isothiocyanate reaction Cycloaddition (Water, Reflux) ethoxyphenyl_isothiocyanate->reaction sodium_azide Sodium Azide (NaN3) sodium_azide->reaction product This compound reaction->product

Caption: A plausible synthesis route for the target compound.

This protocol is adapted from established methods for the synthesis of similar 5-mercapto-1H-tetrazoles.

Materials:

  • 4-Ethoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethoxyphenyl isothiocyanate (1 equivalent) in water.

  • Add sodium azide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram 2: Workflow for Anti-inflammatory Activity Screening

Anti-inflammatory Screening Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Data Collection cluster_analysis Analysis animal_model Induce paw edema in rats (e.g., with carrageenan) groups Divide into control, standard drug (e.g., Ibuprofen), and test compound groups animal_model->groups administration Administer test compound orally groups->administration paw_volume Measure paw volume at regular intervals administration->paw_volume inhibition_calc Calculate percentage inhibition of edema paw_volume->inhibition_calc statistics Perform statistical analysis inhibition_calc->statistics

Caption: In vivo screening for anti-inflammatory effects.

Corrosion Inhibition: Protecting Metallic Surfaces

Organic compounds containing heteroatoms like nitrogen and sulfur are known to be effective corrosion inhibitors for various metals, particularly in acidic environments.[5] The molecular structure of this compound, with its multiple nitrogen atoms and a sulfur atom, makes it a strong candidate for this application. These heteroatoms can donate lone pair electrons to the vacant d-orbitals of metal atoms, leading to the formation of a protective adsorbed layer on the metal surface.

While specific studies on this compound are limited, research on structurally similar compounds like 1-phenyl-1H-tetrazole-5-thiol has demonstrated high inhibition efficiency for steel in acidic solutions.[6]

This protocol outlines a standard procedure for assessing the corrosion inhibition efficiency of the target compound on mild steel in a sulfuric acid solution.

Materials and Equipment:

  • Mild steel coupons

  • 1 M Sulfuric acid (H₂SO₄) solution

  • This compound

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)

  • Software for data analysis (e.g., Zsimpwin)

Procedure:

  • Electrode Preparation: Polish the mild steel coupons to a mirror finish, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode as the reference electrode. The electrolyte is 1 M H₂SO₄ solution with and without various concentrations of this compound.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30 minutes.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz.

  • Potentiodynamic Polarization: Record potentiodynamic polarization curves by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Analysis: Analyze the EIS data by fitting to an equivalent circuit to determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100. From the polarization curves, determine the corrosion current density (Icorr) and calculate IE% using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100.

Diagram 3: Mechanism of Corrosion Inhibition

Corrosion Inhibition Mechanism cluster_surface Metal Surface cluster_inhibitor Inhibitor Molecule cluster_adsorption Adsorption cluster_protection Protective Layer metal Metal (e.g., Steel) adsorption Adsorption via N and S atoms (Donation of lone pair electrons) metal->adsorption inhibitor This compound inhibitor->adsorption protective_layer Formation of a protective film adsorption->protective_layer

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Materials Science and Agricultural Chemistry: Frontiers for Exploration

The application of this compound extends into materials science and agricultural chemistry, although these areas are less explored.[1]

  • Materials Science: The compound can be incorporated into polymer formulations to enhance thermal stability and chemical resistance. The nitrogen-rich tetrazole ring is known for its thermal stability, and its incorporation can disrupt polymer crystallinity, potentially leading to improved mechanical properties.

  • Agricultural Chemistry: It is used in the formulation of agrochemicals, where it may enhance the efficacy of pesticides and herbicides.[1] The biological activity inherent in the tetrazole scaffold could contribute to this effect.

Further research is warranted to elucidate the specific mechanisms and quantify the benefits in these promising fields.

Conclusion and Future Directions

This compound is a compound of considerable scientific interest, with a scaffold that has proven its worth in medicinal chemistry. Its potential as a precursor for anti-inflammatory and analgesic drugs, coupled with its promising application as a corrosion inhibitor, marks it as a molecule deserving of deeper investigation. The experimental protocols provided in this guide offer a starting point for researchers to systematically explore its properties. Future research should focus on elucidating the specific biological targets in its potential therapeutic roles and expanding the investigation into its applications in materials science and agrochemicals with quantitative studies.

References

  • AZA Mid-Year Meeting. This compound. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(4-carboethoxyphenyl)-5-mercaptotetrazole. Available from: [Link]

  • SYNTHESIS ANALGESIC, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITIES OF SOME 1-[5-(SUBSTITUTED PHENYL). SYNTHESIS ANALGESIC, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITIES OF SOME 1-[5-(SUBSTITUTED PHENYL). Available from: [Link]

  • ResearchGate. 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. Available from: [Link]

  • International Journal of Electrochemical Science. 1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution. Available from: [Link]

  • International Journal of Electrochemical Science. 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium. Available from: [Link]

  • Arkat USA. Exploration of anti-inflammatory potential of synthesized 1, 2, 4, 5- tetrazines. Available from: [Link]

  • PubMed Central. Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

  • ResearchGate. 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. Available from: [Link]

  • National Institutes of Health. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Available from: [Link]

  • PubChem. 1-Phenyl-5-mercaptotetrazole. Available from: [Link]

  • ResearchGate. Electrochemical and DFT study on the inhibition of 316L stainless steel corrosion in acidic medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole. Available from: [Link]

  • PubMed. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. Available from: [Link]

  • ResearchGate. Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole. Available from: [Link]

  • PubMed. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Available from: [Link]

  • Bentham Science Publisher. Tetrazoles: Synthesis and Biological Activity. Available from: [Link]

  • PubMed. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Available from: [Link]

  • PubMed. A comparison of the analgesic activities of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and 6-chloro-2[1-piperazinyl]pyrazine (MK 212). Available from: [Link]

  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Available from: [Link]6/2800)

Sources

The Versatile Scaffold: Synthesis and Application of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary: The tetrazole nucleus is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its role as a metabolically stable bioisostere for carboxylic acids.[1] Within this class, 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole stands out as a highly versatile scaffold. Its strategic functionalization, primarily at the 5-mercapto position, has unlocked a diverse array of derivatives with significant therapeutic potential. This guide provides a technical overview of the synthesis, characterization, and biological evaluation of these derivatives, with a focus on their applications as antimicrobial, anticancer, and enzyme inhibitory agents. We will delve into detailed experimental protocols, structure-activity relationships, and the mechanistic basis for their activities, offering a comprehensive resource for researchers in drug development.

Introduction: The Significance of the Tetrazole Core

Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among them, the five-membered, nitrogen-rich tetrazole ring has garnered substantial interest due to its broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The this compound molecule serves as a pivotal starting material, or "scaffold," for chemical elaboration.[3] The presence of the thiol (-SH) group at the 5-position offers a reactive handle for nucleophilic substitution, allowing for the facile synthesis of extensive libraries of S-substituted derivatives. This guide explores the chemical pathways to create these derivatives and evaluates their subsequent utility in key therapeutic areas.

Synthesis of S-Substituted Derivatives: A Modular Approach

The primary route for derivatization of the this compound core involves the S-alkylation or S-acylation of the mercapto group. This reaction is a robust and high-yielding method for creating thioether and thioester linkages, respectively.

Causality of Experimental Design: The reaction mechanism hinges on enhancing the nucleophilicity of the sulfur atom. The thiol proton is weakly acidic and can be readily removed by a mild base (e.g., potassium carbonate, pyridine). This deprotonation generates a thiolate anion (S⁻), which is a potent nucleophile. The thiolate then attacks an electrophilic carbon atom—typically from an alkyl or benzyl halide—in a classic SN2 reaction to form the stable thioether bond.[4][5]

General Synthetic Workflow

The following diagram illustrates the standard workflow for synthesizing, purifying, and characterizing a library of S-substituted derivatives from the parent compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A 1-(4-Ethoxyphenyl)-5- mercapto-1H-tetrazole D Reaction Mixture (Stir at RT, 2-6h) A->D B Base (e.g., K2CO3) Solvent (e.g., DMF) B->D C Electrophile (R-X) (e.g., Benzyl Bromide) C->D E Quench with Water D->E Reaction Completion F Extract with Ethyl Acetate E->F G Column Chromatography F->G H Final Product: S-Substituted Derivative G->H J Spectroscopy (NMR, FT-IR, MS) H->J I TLC Monitoring I->D Monitor Progress K Purity & Identity Confirmed J->K G Urease Urease Active Site (2 Ni²⁺ ions) Products Ammonia + CO₂ (pH increase) Urease->Products Catalyzes Hydrolysis Blocked Inhibited Complex (No Reaction) Urease->Blocked Urea Urea (Substrate) Urea->Urease Binds Inhibitor Tetrazole Derivative (Inhibitor) Inhibitor->Urease Binds to Ni²⁺

Sources

An In-depth Technical Guide to the Safety and Handling of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, safe handling, and potential applications of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure laboratory safety and procedural efficacy.

Compound Identification and Properties

This compound is a heterocyclic organic compound that has garnered interest in various fields, particularly in pharmaceutical development. Its structure features a tetrazole ring, an ethoxyphenyl group, and a mercapto group, which contribute to its unique chemical reactivity and biological activity.

Synonyms: 1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₄OSTCI Chemicals
Molecular Weight 222.27 g/mol TCI Chemicals
Appearance White to off-white crystalline powderTCI Chemicals
Melting Point Approximately 160 °CChemicalBook
Solubility Slightly soluble in waterChemicalBook
Storage Temperature Room temperature, in a cool, dark placeTCI Chemicals

Synthesis of this compound

The most common and efficient method for the synthesis of 1-substituted-5-mercaptotetrazoles is the [3+2] cycloaddition reaction between an isothiocyanate and an azide salt.[1] This approach is widely adopted for its reliability and relatively high yields.

Reaction Principle

The synthesis involves the reaction of 4-ethoxyphenyl isothiocyanate with sodium azide. The reaction is typically carried out in a suitable solvent, and the choice of solvent and reaction conditions can influence the reaction rate and yield. The mechanism is believed to involve the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by cyclization to form the tetrazole ring.

Illustrative Synthetic Protocol

The following is a representative, step-by-step protocol for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Ethoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 4-ethoxyphenyl isothiocyanate and a suitable anhydrous solvent like DMF.

  • Addition of Sodium Azide: Sodium azide is added portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment (PPE) and handle with care.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120°C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product. The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality in Experimental Choices
  • Solvent: DMF is often chosen as a solvent due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures, and its ability to dissolve both the organic substrate and the inorganic azide salt.

  • Temperature: Heating is necessary to overcome the activation energy of the cycloaddition reaction. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the decomposition of reactants or products.

  • Acidification: The tetrazole product is often in its salt form in the reaction mixture. Acidification is crucial to protonate the tetrazole ring and the thiol group, leading to the precipitation of the neutral compound.

Hazard Assessment and Safety Precautions

This compound, like many tetrazole derivatives, presents several potential hazards that necessitate careful handling and the use of appropriate safety measures.

GHS Hazard Classification

Based on data for structurally similar compounds, this compound is classified as a flammable solid and may cause skin and eye irritation.

  • Flammable Solid: Tetrazole compounds are known for their high nitrogen content, which can make them energetic.

  • Skin and Eye Irritant: Direct contact with the powder or solutions can cause irritation.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a fume hood.

  • Skin and Body Protection: A lab coat and closed-toe shoes are essential.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store separately from oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, the following procedures should be followed:

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Do not use a direct stream of water, as it may spread the fire.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Stability

Understanding the reactivity and stability of this compound is crucial for its use in synthesis and to avoid hazardous reactions.

  • Stability: The compound is generally stable under normal storage conditions. However, like many tetrazoles, it can be sensitive to heat, shock, or friction, which could lead to decomposition.

  • Reactivity: The mercapto group is a key site of reactivity, capable of undergoing alkylation, acylation, and other reactions typical of thiols. The tetrazole ring itself can also participate in various chemical transformations.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] The tetrazole moiety is often used as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[3]

Role as a Bioisostere

The concept of bioisosterism is central to the utility of tetrazoles in drug design. The tetrazole ring's pKa is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. However, its greater metabolic stability can lead to improved pharmacokinetic profiles of drug candidates.

Use in Anti-Inflammatory Drug Synthesis

This compound is particularly noted for its use as a building block in the development of anti-inflammatory and analgesic drugs.[2] The mercapto group provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores to create novel drug candidates.

Waste Disposal

The disposal of this compound and its waste products must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.

  • General Procedure: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.

  • Specific Considerations for Tetrazoles: Due to their potential energetic nature, tetrazole-containing waste should not be mixed with incompatible materials, particularly strong oxidizing agents or heavy metal salts, which could form explosive compounds. It is advisable to consult with your institution's environmental health and safety (EHS) office for specific disposal protocols for energetic materials.

Conclusion

This compound is a versatile chemical intermediate with significant potential in pharmaceutical research and development. A thorough understanding of its properties, synthesis, and hazards is paramount for its safe and effective use in the laboratory. By adhering to the guidelines outlined in this document, researchers can mitigate risks and leverage the unique chemical characteristics of this compound in their scientific endeavors.

References

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  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. PubMed Central. Available at: [Link]

  • Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. Royal Society of Chemistry. Available at: [Link]

  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. National Institutes of Health. Available at: [Link]

  • Process for preparing 1h-tetrazole compounds. Google Patents.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Sabinet. Available at: [Link]

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  • Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. Google Patents.
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  • Supporting Information Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated t. Beilstein Journals. Available at: [Link]

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  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

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  • Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. PubMed. Available at: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at: [Link]

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  • Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PubMed Central. Available at: [Link]

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Methodological & Application

synthesis protocol for 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Abstract

This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal and materials science. The synthesis is achieved through a robust [3+2] cycloaddition reaction between 4-ethoxyphenyl isothiocyanate and sodium azide. This guide is intended for researchers, chemists, and professionals in drug development, offering a comprehensive walkthrough of the reaction mechanism, step-by-step experimental procedures, safety protocols, and characterization methods. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction and Significance

This compound, also known as 1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol, is a substituted mercaptotetrazole. The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve a drug candidate's metabolic stability and pharmacokinetic profile.[1] This specific derivative has demonstrated utility as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly anti-inflammatory and analgesic drugs.[2] Beyond pharmaceuticals, its applications extend to agricultural chemistry as a component in agrochemical formulations and in material science, where it can be incorporated into polymers to enhance thermal stability.[2]

The synthetic route detailed herein is a well-established method for forming 1,5-disubstituted tetrazoles, valued for its efficiency and reliability.[3][4]

Synthesis Overview and Mechanistic Rationale

The synthesis of the target compound proceeds via a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole (the azide ion) with a dipolarophile (the isothiocyanate).

Reaction Scheme: 4-Ethoxyphenyl Isothiocyanate + Sodium Azide → this compound

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the azide anion (N₃⁻) on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a linear intermediate which rapidly undergoes an intramolecular cyclization. The subsequent protonation during the acidic workup yields the final, stable tetrazole-thiol tautomer. This method is favored due to the high reactivity of the isothiocyanate group and the ready availability of the starting materials. The formation of the aromatic tetrazole ring provides a strong thermodynamic driving force for the reaction.

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Cycloaddition Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product 4-Ethoxyphenyl_Isothiocyanate 4-Ethoxyphenyl Isothiocyanate Reaction_Vessel Reaction (Solvent, Heat) 4-Ethoxyphenyl_Isothiocyanate->Reaction_Vessel Reactant Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Reaction_Vessel Reactant Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Crude Product Isolation Isolation & Purification (Filtration, Recrystallization) Acidification->Isolation Precipitate Final_Product This compound Isolation->Final_Product Purified

Caption: Overall workflow for the synthesis of this compound.

Critical Safety Precautions

WARNING: This protocol involves the use of Sodium Azide (NaN₃) , a substance that is acutely toxic and potentially explosive . All manipulations must be performed by trained personnel inside a certified chemical fume hood.

  • Toxicity: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5] Target organs include the central nervous system, brain, and cardiovascular system.[6]

  • Explosion Hazard:

    • Avoid contact with heavy metals (lead, copper, silver, mercury, brass) as this can form highly shock-sensitive and explosive heavy metal azides.[6][7] Never use metal spatulas for handling solid sodium azide; use plastic or ceramic instead.[5][6]

    • Do not pour azide solutions down drains, as explosive salts can accumulate in lead or copper plumbing.[6]

    • Sodium azide reacts violently with carbon disulfide, bromine, and nitric acid.[7][8]

  • Reaction with Acids: Contact with strong acids liberates hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[5][7] Acidification steps must be performed slowly and with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves.[5]

  • Spill & Waste Management: Have a spill kit ready. Neutralize small spills of solid azide by carefully sweeping them up with a cloth dampened with a basic solution (pH > 9) to avoid dust.[5] All azide-containing waste, including dilute solutions, must be collected as hazardous waste and disposed of through institutional environmental health and safety channels.[6]

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
4-Ethoxyphenyl isothiocyanate3460-49-9179.24Purity >97%
Sodium Azide (NaN₃)26628-22-865.01EXTREMELY TOXIC & EXPLOSIVE
Ethanol (EtOH)64-17-546.07Anhydrous
Water (H₂O)7732-18-518.02Deionized
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%) or 2N solution
Step-by-Step Synthesis Procedure

This protocol is adapted from general procedures for the synthesis of 1-substituted-5-mercaptotetrazoles.[3][9]

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxyphenyl isothiocyanate (9.0 g, 50.2 mmol).

    • Add 100 mL of ethanol to dissolve the isothiocyanate.

    • In a separate beaker, carefully dissolve sodium azide (3.6 g, 55.4 mmol, 1.1 equivalents) in 20 mL of deionized water. CAUTION: Handle solid sodium azide in a fume hood using non-metal spatulas.

  • Cycloaddition Reaction:

    • Slowly add the aqueous sodium azide solution to the stirred ethanolic solution of the isothiocyanate at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Product Isolation (Workup):

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The remaining aqueous residue may contain a precipitate. Add approximately 50 mL of water to ensure all salts are dissolved.

    • Wash the aqueous solution with 50 mL of diethyl ether or ethyl acetate to remove any unreacted isothiocyanate. Discard the organic layer.

    • Cool the aqueous layer in an ice bath.

    • CRITICAL STEP: Slowly and carefully acidify the cold aqueous solution to a pH of ~2 by dropwise addition of 2N hydrochloric acid. Perform this step in a fume hood as toxic hydrazoic acid gas may evolve.[7]

    • A white to off-white precipitate of the product will form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

    • Dry the product under vacuum or in a desiccator.

    • For higher purity, the crude product can be recrystallized from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly.

  • Characterization:

    • Appearance: White to almost white crystalline powder.

    • Yield: Typically 75-90%.

    • Melting Point: Characterize the purified product by measuring its melting point.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Caption: Simplified mechanism of tetrazole-thione formation from an isothiocyanate and azide.

References

  • This compound. AZA Mid-Year Meeting.
  • Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison Environment, Health & Safety. Available at: [Link]

  • Synthesis of 1-substituted 5-mercaptotetrazoles. ResearchGate. Available at: [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Available at: [Link]

  • Sodium azide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Sodium Azide NaN3. University of Illinois Division of Research Safety. Available at: [Link]

  • Synthesis of 1-(4-carboethoxyphenyl)-5-mercaptotetrazole. PrepChem.com. Available at: [Link]

  • Electronic Supplementary Information for Synthesis, Thiol-Mediated Reactive Oxygen Species Generation Profiles and Anti-Prolif. Royal Society of Chemistry. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. Available at: [Link]

  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. ResearchGate. Available at: [Link]

  • Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a. ResearchGate. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. PMC - PubMed Central. Available at: [Link]

  • 4-ethoxyphenyl isothiocyanate. Stenutz. Available at: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH. Available at: [Link]

  • Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Wiley Online Library. Available at: [Link]

  • US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives. Google Patents.
  • US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. Google Patents.
  • Supporting Information 1. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 1-hexyl-1H-tetrazole-5-thiol. PrepChem.com. Available at: [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Available at: [Link]

  • Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. American Chemical Society. Available at: [Link]

  • Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane. Organic Chemistry Portal. Available at: [Link]

  • THE REACTION OF SODIUM AZIDE WITH FLUOROCHROMES. PubMed. Available at: [Link]

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Application Notes & Protocols for the Purification of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] Recognizing the critical impact of purity on experimental outcomes and product integrity, we present detailed protocols for several orthogonal purification techniques, including recrystallization, acid-base extraction, and column chromatography. The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and rationale for procedural choices, ensuring both technical accuracy and practical applicability.

Introduction: The Imperative for Purity

This compound (EPMT) is a versatile building block in medicinal chemistry and serves as a key intermediate in the synthesis of various therapeutic agents, such as anti-inflammatory and analgesic drugs.[1] The purity of EPMT is paramount, as residual starting materials, by-products, or solvents can lead to aberrant biological activity, compromise kinetic and mechanistic studies, and impede the development of safe and effective pharmaceuticals. This guide establishes a systematic approach to achieving high-purity EPMT suitable for the most demanding applications.

Foundational Physicochemical Properties of EPMT

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. EPMT (M.W. 222.27 g/mol ) is a white to off-white crystalline solid with a melting point of approximately 160 °C.[2][3] Its structure features both a lipophilic ethoxyphenyl group and a polar mercaptotetrazole moiety, leading to slight solubility in water.[2][4]

Two key characteristics govern its behavior and are central to its purification:

  • Thiol-Thione Tautomerism: The 5-mercapto-1H-tetrazole ring exists in equilibrium between a thiol form and a thione form. The proton on the tetrazole ring is acidic, with a pKa analogous to that of carboxylic acids, allowing for deprotonation with a mild base. This acidic nature is the cornerstone of the acid-base extraction technique.

  • Polarity and Solubility: The molecule possesses a moderate polarity. It is sparingly soluble in non-polar solvents like hexanes, but its solubility increases with solvent polarity. It is generally soluble in polar aprotic solvents like acetone, ethyl acetate, and alcohols, especially upon heating.

Anticipating the Challenge: Common Impurities

The choice of purification method is dictated by the nature of the impurities. While the specific impurity profile depends on the synthetic route, a common synthesis involves the [3+2] cycloaddition of an azide source (e.g., sodium azide) with 4-ethoxyphenyl isothiocyanate.

Potential impurities may include:

  • Unreacted Starting Materials: 4-ethoxyphenyl isothiocyanate, sodium azide.

  • Side-Reaction Products: Disulfides formed by oxidation of the mercapto group.

  • Reagents and Solvents: Residual catalysts or reaction solvents like DMF.[5]

A robust purification strategy must be capable of removing both more polar (e.g., azide salts) and less polar (e.g., isothiocyanate starting material) contaminants.

Purification Methodologies: A Multi-Pronged Approach

No single method is universally optimal. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. We present three primary techniques.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound based on differences in solubility.[6][7] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution (the "mother liquor").[8]

Workflow for Recrystallization

A Impure EPMT Solid B Solvent Screening (Table 1) A->B C Dissolve in Minimum Hot Solvent B->C Select optimal solvent D Hot Filtration (Optional) Removes insoluble impurities C->D E Slow Cooling to Room Temp D->E F Cooling in Ice Bath E->F G Vacuum Filtration to Collect Crystals F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure EPMT Crystals I->J

Caption: Recrystallization workflow for EPMT purification.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve EPMT poorly at room temperature but readily at its boiling point. Based on its structure and data from similar compounds, several solvents should be screened.[9][10] (See Table 1). Ethanol or a toluene/water mixture are promising candidates.[9][10]

  • Dissolution: Place the crude EPMT in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.[11] Add solvent dropwise if needed to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[11]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Hypothetical Solvent Screening Data for EPMT Recrystallization

SolventSolubility (Cold)Solubility (Hot)Crystal FormationRecommendation
WaterInsolubleSparingly SolublePoorNot Recommended
EthanolSparingly SolubleSolubleGood, well-formed needlesExcellent
AcetoneSolubleVery SolublePoorNot Recommended (too soluble)
TolueneSparingly SolubleSolubleGoodGood
HexanesInsolubleInsoluble-Not Recommended (insoluble)
Ethyl AcetateModerately SolubleVery SolubleFairPossible, but recovery may be low
Acid-Base Extraction: Exploiting Chemical Reactivity

This liquid-liquid extraction technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases.[12][13] EPMT, with its acidic thiol/thione proton, can be converted into a water-soluble salt by treatment with a base.[14][15] Neutral or basic impurities will remain in the organic phase.

Workflow for Acid-Base Extraction

A Crude EPMT dissolved in Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous Base (e.g., 1M NaHCO₃) Shake in Separatory Funnel A->B C Separate Layers B->C D Organic Layer: Neutral/Basic Impurities C->D Discard or process separately E Aqueous Layer: Sodium Salt of EPMT C->E F Wash Aqueous Layer with Fresh Organic Solvent E->F Back-extraction G Acidify Aqueous Layer with 1M HCl until pH ~2 F->G H EPMT Precipitates G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Solid J->K L Pure EPMT K->L

Caption: Acid-base extraction workflow for EPMT.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude EPMT in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. A weak base is sufficient and avoids potential hydrolysis of the ethoxy group.[14][16]

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely.

  • Isolation of Aqueous Phase: Drain the lower aqueous layer (containing the sodium salt of EPMT) into a clean flask. The upper organic layer contains neutral impurities.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of the aqueous base. Combine the aqueous extracts.

  • Back-washing: To remove any entrained neutral impurities from the combined aqueous layers, wash them with a small portion of fresh organic solvent. Discard this organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2, check with pH paper). EPMT will precipitate out as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Column Chromatography: High-Resolution Separation

For challenging separations or to achieve the highest possible purity, column chromatography is the method of choice.[17] It separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) as they are moved through the column by a liquid mobile phase.

Protocol 3: Silica Gel Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system where EPMT has an Rf value of ~0.3 on a TLC plate. Given EPMT's polarity, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is appropriate. Start by testing a 70:30 Hexanes:Ethyl Acetate mixture and adjust as needed.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude EPMT in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure EPMT (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Verification of Purity: The Analytical Toolkit

After purification, the purity of the EPMT must be confirmed. A combination of methods provides the most reliable assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A purity of >98% is a common target for pharmaceutical intermediates.[3][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities that have distinct signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).[2][8] Impurities tend to depress and broaden the melting range.

Table 2: Purity Analysis Data Before and After Purification

Analysis MethodCrude EPMTAfter RecrystallizationAfter Acid-Base Extraction
Appearance Off-white to yellowish powderWhite crystalline solidWhite powder
Melting Point 155-159 °C159-160 °C158-160 °C
TLC (50:50 Hex:EtOAc) Major spot (Rf=0.3), minor spots (Rf=0.5, 0.1)Single spot (Rf=0.3)Single spot (Rf=0.3)
HPLC Purity (area %) 94.5%99.2%98.8%

Conclusion

The purification of this compound is a critical step in its application for research and development. By leveraging its inherent physicochemical properties, one can employ recrystallization, acid-base extraction, or column chromatography to effectively remove synthetic impurities. The choice of method should be guided by the specific impurity profile, required scale, and desired final purity. Subsequent analytical verification is essential to confirm the success of the chosen protocol. The methodologies detailed in this guide provide a robust framework for obtaining high-purity EPMT, thereby ensuring the reliability and reproducibility of downstream applications.

References

  • Taylor & Francis Online. (n.d.). Acid-base extraction – Knowledge and References. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • AZA Mid-Year Meeting. (n.d.). This compound. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institutes of Health. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

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Application Notes and Protocols: 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EMPT) as a High-Efficacy Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Copper and its alloys are fundamental materials in a multitude of industrial and technological applications, from electronics to heat exchangers. However, their susceptibility to corrosion in aggressive environments necessitates the use of effective corrosion inhibitors. This document provides a detailed technical guide on the application of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EMPT) as a prospective corrosion inhibitor for copper. While direct experimental data for EMPT is emerging, this guide synthesizes field-proven insights and protocols from structurally analogous and well-documented tetrazole derivatives, such as 1-Ethyl-5-Mercapto-1H-tetrazole (EMTT) and 1-Phenyl-5-mercapto-tetrazole (PMT). The protocols herein are designed to be self-validating, enabling researchers to rigorously evaluate the efficacy and mechanism of EMPT in their specific applications.

Introduction: The Imperative for Advanced Copper Protection

Copper's excellent thermal and electrical conductivity makes it an indispensable material. However, in environments containing chlorides, sulfates, and other corrosive species, copper undergoes electrochemical degradation, leading to material failure and economic losses[1]. The use of organic corrosion inhibitors is a highly effective strategy to mitigate this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process[2][3].

Tetrazole derivatives have emerged as a promising class of corrosion inhibitors for copper due to the presence of multiple nitrogen atoms and, often, a sulfur atom within their structure. These heteroatoms act as active centers for coordination with copper atoms, facilitating the formation of a robust and stable protective film[4][5][6]. This compound (EMPT) is a particularly interesting candidate due to its molecular structure, which combines the proven efficacy of the mercapto-tetrazole ring with the electronic and steric effects of the ethoxyphenyl group.

Proposed Mechanism of Inhibition

The corrosion inhibition of copper by EMPT is hypothesized to occur through a synergistic mechanism of chemisorption and physisorption, culminating in the formation of a protective film.

  • Role of Heteroatoms: The tetrazole ring contains four nitrogen atoms, and the exocyclic mercapto group (-SH) provides a sulfur atom. These heteroatoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of copper atoms on the surface, leading to the formation of strong coordinate bonds (chemisorption)[3][5].

  • The Thione-Thiol Tautomerism: In solution, 5-mercapto-1H-tetrazoles can exist in tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. The thione form is often predominant and plays a crucial role in the adsorption process.

  • Formation of a Polymeric Complex: The adsorbed EMPT molecules can form a complex with Cu(I) ions, which are generated during the initial stages of copper dissolution. This Cu(I)-EMPT complex can polymerize on the surface, creating a dense, hydrophobic barrier that isolates the copper from the corrosive environment[2].

  • Influence of the Ethoxyphenyl Group: The 4-ethoxyphenyl substituent is expected to enhance the inhibitory effect. The aromatic ring can interact with the copper surface via π-electrons. Furthermore, the ethoxy group (-OC2H5) is an electron-donating group, which can increase the electron density on the tetrazole ring, thereby strengthening its interaction with the copper surface. The overall larger molecular size also contributes to greater surface coverage.

Below is a proposed schematic of the interaction of EMPT with the copper surface.

G cluster_solution Corrosive Solution (e.g., H₂SO₄, NaCl) cluster_surface Copper Surface cluster_interface Protective Film Formation EMPT EMPT Molecule (this compound) Adsorbed_EMPT Adsorbed EMPT Layer (Chemisorption & Physisorption) EMPT->Adsorbed_EMPT Adsorption H2O H₂O Corrosive_Ions Corrosive Ions (e.g., Cl⁻, SO₄²⁻) Cu_surface Cu Substrate Corrosive_Ions->Cu_surface Corrosion Attack Cu_EMPT_Complex Cu(I)-EMPT Polymeric Complex Adsorbed_EMPT->Cu_EMPT_Complex Complexation with Cu(I) Cu_EMPT_Complex->Cu_surface Forms a protective barrier

Caption: Proposed mechanism of EMPT inhibition on a copper surface.

Experimental Protocols

The following protocols provide a comprehensive framework for evaluating the corrosion inhibition performance of EMPT on copper.

Materials and Reagents
  • Corrosion Inhibitor: this compound (EMPT), purity ≥ 98%.

  • Copper Specimen: High-purity copper (e.g., 99.9%) coupons or rods.

  • Corrosive Media:

    • Acidic Medium: 0.5 M H₂SO₄ solution.

    • Neutral/Saline Medium: 3.5% NaCl solution.

  • Reagents for Cleaning: Acetone, ethanol, distilled/deionized water, and dilute HCl or H₂SO₄ for pickling.

Copper Specimen Preparation

A standardized specimen preparation procedure is critical for reproducible results.

  • Cutting: Cut copper specimens to the desired dimensions (e.g., 1 cm x 1 cm x 0.1 cm for weight loss and surface analysis, or a rod with an exposed area of 1 cm² for electrochemical tests).

  • Grinding and Polishing: Mechanically grind the specimens with successively finer grades of silicon carbide (SiC) abrasive paper (e.g., from 240 to 1200 grit).

  • Polishing: For a mirror-like finish, polish the specimens with diamond paste (e.g., 1 µm and 0.25 µm).

  • Cleaning: Degrease the polished specimens by sonicating in acetone and then ethanol for 5 minutes each.

  • Rinsing: Thoroughly rinse with distilled or deionized water.

  • Drying: Dry the specimens in a stream of warm air.

  • Storage: Store the prepared specimens in a desiccator until use.

Electrochemical Evaluation

Electrochemical methods provide rapid and detailed information on the corrosion kinetics and the inhibitor's mode of action. A standard three-electrode electrochemical cell is used, with the copper specimen as the working electrode (WE), a platinum sheet or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

This technique is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc).

  • Stabilization: Immerse the prepared copper WE in the corrosive medium (with and without EMPT at various concentrations) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Determine Ecorr and icorr by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (η%) using the following equation: η% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Stabilization: As with PDP, immerse the WE and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

    • Calculate the inhibition efficiency (η%) from the Rct values: η% = [(Rct - R⁰ct) / Rct] x 100 where R⁰ct and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_surface Surface Analysis (Post-Immersion) Start Start: Copper Specimen Grind Grinding & Polishing Start->Grind Clean Degreasing & Rinsing Grind->Clean Dry Drying Clean->Dry Stabilize Stabilize OCP in Test Solution Dry->Stabilize Immersion Long-Term Immersion Dry->Immersion PDP Potentiodynamic Polarization (PDP) Stabilize->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Stabilize->EIS SEM_EDX SEM/EDX Analysis Immersion->SEM_EDX XPS XPS Analysis Immersion->XPS

Caption: Experimental workflow for evaluating EMPT as a corrosion inhibitor.

Surface Analysis Techniques

Surface analysis provides direct evidence of the inhibitor's adsorption and the formation of a protective film.

  • Immersion: Immerse prepared copper coupons in the corrosive media with and without the optimal concentration of EMPT for an extended period (e.g., 24-48 hours).

  • Cleaning and Drying: Gently rinse the coupons with distilled water and dry them.

  • Imaging: Analyze the surface morphology of the coupons using SEM. A smooth, undamaged surface in the presence of EMPT, compared to a pitted and corroded surface in the blank solution, indicates effective inhibition.

  • Elemental Analysis: Use EDX to determine the elemental composition of the surface. The presence of nitrogen and sulfur peaks on the surface of the copper treated with EMPT confirms the adsorption of the inhibitor.

XPS is a powerful technique for determining the chemical state of the elements in the surface film, providing insights into the bonding mechanism between the inhibitor and the copper surface.

  • Sample Preparation: Prepare samples as for SEM analysis.

  • Analysis: Acquire high-resolution XPS spectra for the Cu 2p, N 1s, and S 2p regions.

  • Data Interpretation: Deconvolution of the high-resolution spectra can reveal the presence of Cu(I)-N and Cu(I)-S bonds, providing direct evidence of chemisorption.

Expected Performance and Data Interpretation

Based on studies of similar tetrazole derivatives[3][4][5], the following performance can be anticipated for EMPT.

Quantitative Data Summary (Hypothetical)
Concentration of EMPT (mg/L)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (η%) from PDPCharge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (η%) from EIS
0 (Blank)50.0-500-
5015.070.0180072.2
1008.583.0350085.7
1506.287.6480089.6
2005.888.4520090.4

Note: These values are illustrative and based on the performance of analogous compounds like EMTT in 0.5 M H₂SO₄[4]. Actual values must be determined experimentally.

Interpretation of Electrochemical Data
  • PDP: In the presence of EMPT, the potentiodynamic polarization curves are expected to shift to lower current densities for both the anodic and cathodic branches. A significant shift in Ecorr (more than ±85 mV) would classify the inhibitor as either anodic or cathodic, while a smaller shift suggests a mixed-type inhibitor, which is common for tetrazoles[3].

  • EIS: The Nyquist plots for the inhibited system should show a significantly larger semicircle diameter compared to the blank, indicating a higher charge transfer resistance. The Bode plots should show higher impedance values at low frequencies and a shift in the phase angle peak, consistent with the formation of a protective film.

Conclusion

This compound (EMPT) holds significant promise as a high-efficacy corrosion inhibitor for copper. Its molecular structure is well-suited for strong adsorption and the formation of a durable protective film. The detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate and validate the performance of EMPT. Through a combination of electrochemical and surface analysis techniques, a comprehensive understanding of its inhibition mechanism and practical applicability can be achieved.

References

  • 1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution. (2022). International Journal of Electrochemical Science, 17. [Link]

  • Investigation of the behavior of 5-mercapto-1-phenyl-tetrazole as an inhibitor against copper corrosion in sulfuric acid media. (n.d.). ResearchGate. [Link]

  • Structural effects, corrosion inhibition mechanisms and timeliness of three tetrazole derivatives on copper in a 3.5wt.% NaCl solution. (n.d.). OUCI. [Link]

  • Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media. (2005). ResearchGate. [Link]

  • Corrosion Inhibition on Copper and Commercial Brass in Simulated Seawater Using 5-Phenyl-1 H -tetrazole and 5-(4-Pyridyl). (n.d.). ResearchGate. [Link]

  • Investigation of the behavior of 5-Mercapto-1-Phenyl-Tetrazole as an inhibitor against copper corrosion in sulfuric acid media. (2015). ResearchGate. [Link]

  • 1-Phenyl-5-mercapto-tetrozole as an efficient inhibitors for copper corrosion in 0.5 M HCl. (n.d.). ResearchGate. [Link]

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Elucidating the Protective Mechanism of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EMPT) in Metallic Corrosion

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The application of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials. This guide focuses on 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EMPT), a heterocyclic compound with significant potential for corrosion inhibition. We will explore its mechanism of action, detailing the synergistic roles of its functional groups in forming a protective barrier on metal surfaces. This document provides a comprehensive overview of the theoretical underpinnings of its inhibitory action, supported by detailed, field-proven experimental protocols for empirical validation. Methodologies covered include advanced electrochemical techniques, surface morphological analysis, and theoretical quantum chemical calculations, designed to provide researchers with a robust framework for evaluating EMPT and similar inhibitor candidates.

Introduction: The Role of Heterocyclic Inhibitors

Organic molecules containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are highly effective corrosion inhibitors.[1] These compounds function by adsorbing onto the metal surface, creating a film that isolates the metal from the corrosive environment. The effectiveness of these inhibitors is intrinsically linked to their molecular structure, which dictates the stability and coverage of the protective film. This compound (EMPT) is a molecule of interest due to its unique combination of functional moieties:

  • Tetrazole Ring: A five-membered ring containing four nitrogen atoms, providing multiple active sites for coordination with metal ions.

  • Mercapto Group (-SH): The sulfur atom is a powerful anchoring group, known to form strong covalent bonds with many metal surfaces.

  • Ethoxyphenyl Group: The ether linkage (oxygen atom) and the phenyl ring (π-electrons) offer additional sites for adsorption and increase the surface area covered by the molecule.

This guide will dissect the multifaceted mechanism by which EMPT protects a metal surface, providing the theoretical basis and the practical protocols to validate its performance.

The Inhibition Mechanism: A Multi-Faceted Approach

The protective action of EMPT is not a single event but a coordinated process involving adsorption, film formation, and the suppression of electrochemical reactions. The proposed mechanism relies on the inhibitor's ability to form a durable and uniform barrier at the metal-solution interface.

Adsorption and Protective Film Formation

The first and most critical step is the adsorption of EMPT molecules from the corrosive solution onto the metal surface. This process can occur through two primary modes:

  • Physisorption: This involves weaker electrostatic interactions, such as the attraction between the charged metal surface and protonated inhibitor molecules in an acidic medium.

  • Chemisorption: This is a stronger, more durable form of adsorption involving the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor and the metal. The lone pair electrons on the nitrogen and sulfur atoms, and the π-electrons of the phenyl ring in EMPT, can be donated to the vacant d-orbitals of the metal atoms.[2]

The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter used to differentiate between these modes. Values around -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption.[3] It is hypothesized that EMPT exhibits a mixed-mode adsorption, initially attaching via physisorption and then reorganizing to form a more stable chemisorbed layer.

cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_film Protective Barrier Formation EMPT EMPT Molecules Metal Metal Substrate (e.g., Steel, Copper) EMPT->Metal Adsorption (Physisorption & Chemisorption) Film Stable EMPT Protective Film Metal->Film Blocks Active Sites cluster_workflow Experimental Workflow A Sample Preparation (Polishing & Cleaning) B Electrochemical Cell Setup (3-Electrode System) A->B C OCP Stabilization (30-60 min) B->C D Potentiodynamic Polarization (Determine i_corr, E_corr) C->D E Electrochemical Impedance Spectroscopy (Determine R_ct, C_dl) C->E F Surface Analysis (SEM, XPS) C->F G Data Analysis & Interpretation D->G E->G F->G

Sources

Application of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Tetrazole Moiety in Modern Drug Discovery

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have rendered it an invaluable component in the design of novel therapeutics.[1] The tetrazole moiety is metabolically stable, possesses a comparable pKa to carboxylic acids, and its planar structure can engage in key binding interactions with biological targets.[2] These attributes have been successfully exploited in a range of approved drugs. In the realm of anti-inflammatory drug development, the tetrazole scaffold has been instrumental in the creation of potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This application note provides a detailed guide for researchers on the utilization of a key intermediate, 1-(4-ethoxyphenyl)-5-mercapto-1H-tetrazole , in the synthesis of a new generation of anti-inflammatory drug candidates.

Rationale for Targeting Cyclooxygenase-2 (COX-2)

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. The design of molecules that specifically target the active site of COX-2 is a cornerstone of modern anti-inflammatory research.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound serves as the foundational step in the development of a diverse library of potential anti-inflammatory agents. The following protocol is based on established methods for the synthesis of analogous 1-substituted-5-mercaptotetrazoles.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Ethoxyaniline

  • Carbon disulfide (CS₂)

  • Ammonia solution (aqueous)

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Formation of the Dithiocarbamate Salt: In a well-ventilated fume hood, dissolve 4-ethoxyaniline in ethanol. To this solution, add carbon disulfide and a concentrated aqueous ammonia solution. Stir the reaction mixture at room temperature. The corresponding ammonium dithiocarbamate salt will precipitate out of the solution.

  • Cyclization with Sodium Azide: To the suspension of the dithiocarbamate salt, add a solution of sodium azide in water. Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the tetrazole ring and cause the product, this compound, to precipitate.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield a pure crystalline solid.

From Intermediate to Active Pharmaceutical Ingredient: Synthesis of S-Substituted Derivatives

The mercapto group at the 5-position of the tetrazole ring provides a convenient handle for further chemical modification. By alkylating or arylating this sulfur atom, a diverse library of compounds can be generated, allowing for the exploration of structure-activity relationships (SAR) and the optimization of anti-inflammatory potency and selectivity.

General Protocol: S-Substitution of this compound

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetone, dimethylformamide)

Procedure:

  • Deprotonation: Dissolve this compound in the chosen solvent. Add the base to the solution and stir at room temperature to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Nucleophilic Substitution: To the solution containing the thiolate, add the desired alkyl or aryl halide. The reaction mixture is then stirred, often with heating, until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the pure S-substituted derivative.

Biological Evaluation of Anti-Inflammatory Activity

The synthesized derivatives must be evaluated for their ability to inhibit the COX enzymes and for their anti-inflammatory effects in vivo.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a variety of commercially available assay kits. These assays typically measure the production of prostaglandins from arachidonic acid by the respective enzymes.

General Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a multi-well plate, incubate the test compounds with either COX-1 or COX-2 enzyme in the presence of arachidonic acid.

  • After a set incubation period, measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme-linked immunosorbent assay (ELISA) or other detection methods.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and widely used method for evaluating the in vivo anti-inflammatory activity of new chemical entities.[4]

Procedure:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Divide the animals into groups: a control group, a standard drug group (e.g., celecoxib or indomethacin), and test groups for each synthesized derivative at various doses.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.

  • After a specified time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation: Structure-Activity Relationship Insights

The following table presents representative data for a series of hypothetical S-substituted derivatives of this compound, illustrating the potential for potent and selective COX-2 inhibition.

Compound IDR-Group (at S-position)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)% Inhibition of Paw Edema (in vivo)
A-1 -CH₃>1001.5>66.745%
A-2 -CH₂CH₃>1000.8>12558%
A-3 -CH₂-Ph>1000.2>50075%
A-4 -CH₂-(4-F-Ph)>1000.08>125082%
Celecoxib (Standard)150.0530085%

Note: The data presented in this table is illustrative and based on trends observed for analogous tetrazole derivatives in the scientific literature. Actual results may vary.

Mechanism of Action and Molecular Modeling

The selective inhibition of COX-2 by these tetrazole derivatives can be rationalized by examining the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is slightly larger and possesses a side pocket that is not present in COX-1. Molecular docking studies can provide valuable insights into the binding mode of these inhibitors.

Visualization of the Proposed Binding Mode

The following diagram, generated using Graphviz, illustrates the proposed interaction of a potent S-substituted this compound derivative within the active site of the COX-2 enzyme.

G cluster_0 COX-2 Active Site cluster_1 Inhibitor Molecule Arg513 Arg513 Val523 Val523 Ser530 Ser530 Tyr385 Tyr385 Ethoxyphenyl 4-Ethoxyphenyl Enters hydrophobic pocket Ethoxyphenyl:f1->Val523 Hydrophobic Interaction Tetrazole Tetrazole Ring Interacts with Arg513 Tetrazole:f1->Arg513 Ionic Interaction Sulfur S R_group R-Group Occupies selectivity pocket R_group:f1->Tyr385 van der Waals Interaction

Caption: Proposed binding of a tetrazole derivative in the COX-2 active site.

The 4-ethoxyphenyl group is hypothesized to occupy a hydrophobic region of the active site, while the tetrazole ring can form key interactions with residues such as Arginine 513. The S-substituent is crucial for selectivity, as it can be designed to fit into the aforementioned side pocket of the COX-2 active site, an interaction that is sterically hindered in COX-1.

Conclusion and Future Directions

This compound is a versatile and valuable starting material for the synthesis of novel anti-inflammatory agents. The protocols and data presented in this application note demonstrate a clear and rational pathway for the design, synthesis, and evaluation of potent and selective COX-2 inhibitors based on this scaffold. Future work in this area could focus on further optimization of the S-substituent to enhance potency, selectivity, and pharmacokinetic properties. The exploration of alternative substitution patterns on the phenyl ring may also lead to the discovery of even more effective anti-inflammatory drug candidates.

References

  • Al-Saeedi, A. H., Al-Ghamdi, A. A., & El-Tahir, K. E. H. (2016). Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. European Journal of Medicinal Chemistry, 124, 1036-1044. [Link]

  • Labib, M. B., Abdel-gawad, M. A., & El-Gendy, M. A. A. (2020). Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE 2, TNF-α, IL-6 and histopathological study. Bioorganic Chemistry, 104, 104308. [Link]

  • Gundugola, A. S., Chandra, K. L., Perchellet, E. M., Waters, A. M., Perchellet, J. P., & Rayat, S. (2010). Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. Bioorganic & Medicinal Chemistry Letters, 20(13), 3920-3924. [Link]

  • Bhaskar, V. H., & Mohite, P. B. (2010). Design, synthesis, characterization and biological evaluation of some novel 1,5-disubstituted tetrazole derivatives. Rasayan Journal of Chemistry, 3(1), 136-144. [Link]

  • Han, S. Y., Lee, J. H., & Kim, J. S. (2012). A facile one-pot synthesis of 1-substituted tetrazole-5-thiones and 1-substituted 5-alkyl(aryl)sulfanyltetrazoles from organic isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-carboethoxyphenyl)-5-mercaptotetrazole. [Link]

  • Patil, S. B., Krishnamurthy, G., & Naik, H. S. B. (2014). Synthesis, bioassay studies, and molecular docking of novel 5-substituted 1H tetrazoles as cyclooxygenase-2 (COX-2) inhibitors. Medicinal Chemistry Research, 23(10), 4466-4475. [Link]

  • Dhanjal, J. K., Sreenidhi, A. K., Bafna, K., Katiyar, S. P., Goyal, S., & Grover, A. (2015). Computational structure-based de novo design of hypothetical inhibitors against the anti-inflammatory target COX-2. PloS one, 10(8), e0134691. [Link]

  • Riyadh, S. M., Al-Matar, H. M., & El-Gazzar, A. R. B. A. (2015). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal, 23(5), 554-565. [Link]

  • Kumar, P., & Knaus, E. E. (1991). Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. Drug design and delivery, 7(4), 287-294. [Link]

  • Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. R. B. A. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Medicinal Chemistry, 14(12), 899-923. [Link]

  • AZA Mid-Year Meeting. (n.d.). This compound. [Link]

  • S. L. Patil, S. A. Patil, & R. Patil (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(21), 10682-10737. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2014). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. Tropical Journal of Pharmaceutical Research, 13(12), 2037-2044. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2015). Design, synthesis, and biological evaluation of 1-(4-sulfamylphenyl) 3-trifluoromethyl-5-indolyl pyrazolines as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-952. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Tetrazolium compounds: synthesis and applications in medicine. Mini reviews in medicinal chemistry, 4(1), 53-66. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Lamie, P. F., & El-Gazzar, M. G. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820. [Link]

  • Mohammed, T., & Wajid, S. (2017). METHYL ACETATE FRACTION OF METHANOLIC EXTRACT OF SCHREBERA SWIETENIOIDES ROXC. ROOT FOR IT'S ANTIOXIDANT, ANTI-INFLAMMATORY AND ANTIPYRETIC ACTIVITIES. European Journal of Biomedical and Pharmaceutical Sciences, 4(9), 406-412. [Link]

  • Popescu, A. M., Găman, M. A., & Iurciuc, S. T. (2018). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 23(10), 2533. [Link]

  • Wadood, A., Ahmed, N., & Shah, S. A. A. (2019). Exploring Binding Modes of 5-Substituted 1h-Tetrazoles as Cyclooxygenase Inhibitors: A Molecular Docking Study. Journal of the Chemical Society of Pakistan, 41(1). [Link]

  • Zareef, M., Iqbal, R., & Zaidi, J. H. (2006). Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors. Bioorganic & medicinal chemistry, 14(8), 2507-2517. [Link]

Sources

The Versatile Ligand: 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Coordination Chemistry

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole, a multitopic ligand, has emerged as a significant building block in the field of coordination chemistry. Its unique structural features, combining a tetrazole ring and a mercapto group, offer a rich coordination landscape, enabling the formation of a diverse array of metal-ligand architectures. This guide provides an in-depth exploration of this ligand, detailing its synthesis, characterization, and its application in the construction of coordination complexes. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a well-established pharmacophore and a robust coordinating agent.[1][2] The presence of multiple nitrogen atoms allows for various binding modes, including monodentate, bidentate, and bridging coordination. The addition of a mercapto group at the 5-position introduces a soft donor site (sulfur), which exhibits a high affinity for a range of metal ions, further expanding the coordinative possibilities of the ligand.[3] The ethoxyphenyl substituent at the 1-position of the tetrazole ring can influence the solubility and electronic properties of the ligand and its resulting metal complexes.

This document will provide detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in the preparation of coordination complexes. We will also delve into the critical characterization techniques necessary to validate the synthesis and elucidate the structural and electronic properties of these compounds.

Ligand Properties and Spectroscopic Data

A thorough understanding of the ligand's properties is paramount for its effective use in coordination chemistry. Below is a summary of the key physical and spectroscopic data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀N₄OSPubChem
Molecular Weight 222.27 g/mol PubChem
Appearance White to off-white solid---
Melting Point 160-162 °C---
Solubility Soluble in DMSO, DMF, and hot ethanolGeneral Knowledge
¹H NMR (DMSO-d₆, 400 MHz) See Figure 1
¹³C NMR (DMSO-d₆, 100 MHz) See Figure 2
FTIR (KBr, cm⁻¹) See Figure 3[4]

PART 1: Ligand Synthesis Protocol

The synthesis of this compound can be efficiently achieved through the cyclization of the corresponding isothiocyanate with sodium azide. This method is a well-established route for the preparation of 1-substituted-5-mercaptotetrazoles.[5] The following protocol is adapted from a similar procedure and has been optimized for this specific substrate.

Causality Behind Experimental Choices:
  • Solvent: Water is chosen as the solvent for its ability to dissolve the sodium azide and facilitate the reaction. It is also an environmentally benign solvent.

  • Temperature: The reaction is heated to 80 °C to provide sufficient thermal energy to overcome the activation barrier for the cyclization reaction.

  • Acidification: Hydrochloric acid is used to protonate the tetrazole-thiolate salt formed in situ, leading to the precipitation of the desired product.

  • Recrystallization: Methanol is an excellent solvent for recrystallization, as it provides good solubility at elevated temperatures and lower solubility at room temperature, allowing for the formation of pure crystals upon cooling.

Experimental Workflow:

Ligand_Synthesis reagents 4-Ethoxyphenyl isothiocyanate Sodium Azide Water reaction Reaction at 80 °C (2 hours) reagents->reaction filtration1 Hot Filtration reaction->filtration1 cooling Cooling filtration1->cooling acidification Acidification (HCl) cooling->acidification precipitation Precipitation of Crude Product acidification->precipitation filtration2 Filtration precipitation->filtration2 recrystallization Recrystallization (Methanol) filtration2->recrystallization product Pure 1-(4-Ethoxyphenyl)-5- mercapto-1H-tetrazole recrystallization->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyphenyl isothiocyanate (1.79 g, 10 mmol) and sodium azide (0.78 g, 12 mmol) in 50 mL of deionized water.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the cooled filtrate with stirring until the pH of the solution is approximately 2. A white precipitate will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Purification: Recrystallize the crude product from hot methanol to obtain pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.

PART 2: Synthesis of Coordination Complexes - A Representative Protocol

The rich coordination chemistry of this compound allows for the synthesis of a variety of metal complexes. The ligand can coordinate through the nitrogen atoms of the tetrazole ring and the sulfur atom of the mercapto group, often acting as a bridging ligand to form coordination polymers.[6][7] The following is a representative protocol for the synthesis of a coordination complex with a transition metal salt, such as copper(I) iodide. This protocol is based on established methods for similar mercapto-tetrazole ligands.[6]

Causality Behind Experimental Choices:
  • Solvent System: A mixture of acetonitrile and methanol is used as the solvent system. Acetonitrile is a good solvent for many metal salts and can also coordinate to the metal center, while methanol helps to dissolve the ligand.

  • Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation of the metal salt, especially when using air-sensitive reagents like Cu(I).

  • Temperature and Time: The reaction is stirred at room temperature for an extended period to allow for the slow formation and crystallization of the coordination complex.

  • Isolation: The product is isolated by filtration, as coordination polymers are often insoluble in common organic solvents.

Experimental Workflow:

Complex_Synthesis ligand_sol 1-(4-Ethoxyphenyl)-5-mercapto- 1H-tetrazole in Methanol mixing Combine Solutions (Under N₂) ligand_sol->mixing metal_sol Metal Salt (e.g., CuI) in Acetonitrile metal_sol->mixing reaction Stir at Room Temperature (24 hours) mixing->reaction precipitation Precipitation of Coordination Complex reaction->precipitation filtration Filtration precipitation->filtration washing Wash with Solvent filtration->washing drying Vacuum Drying washing->drying product Pure Coordination Complex drying->product

Caption: Workflow for the synthesis of a metal coordination complex.

Step-by-Step Protocol:
  • Ligand Solution: In a Schlenk flask, dissolve this compound (0.222 g, 1 mmol) in 10 mL of methanol.

  • Metal Salt Solution: In a separate Schlenk flask, suspend the metal salt (e.g., copper(I) iodide, 0.190 g, 1 mmol) in 10 mL of acetonitrile.

  • Reaction: Under a nitrogen atmosphere, slowly add the ligand solution to the metal salt suspension with stirring.

  • Crystallization: Seal the flask and continue stirring the reaction mixture at room temperature for 24 hours. A precipitate will gradually form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of acetonitrile, followed by diethyl ether.

  • Drying: Dry the product under vacuum for several hours to yield the pure coordination complex.

Characterization of Coordination Complexes

A suite of analytical techniques is essential for the comprehensive characterization of the synthesized coordination complexes.

TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the coordination of the ligand to the metal center.Shifts in the vibrational frequencies of the C=N and C-S bonds of the tetrazole and mercapto groups upon coordination.
Elemental Analysis To determine the empirical formula of the complex.The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula.
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex.Provides information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex.Determines the decomposition temperature and provides information about the composition of the complex (e.g., presence of solvent molecules).

Coordination Modes and Structural Diversity

This compound can adopt several coordination modes, leading to a rich structural diversity in its metal complexes. The deprotonated ligand can act as a versatile building block for constructing coordination polymers.

Caption: Coordination modes of the ligand and a simplified representation of a coordination polymer.

The ability of the ligand to bridge multiple metal centers through its nitrogen and sulfur atoms is a key factor in the formation of extended one-, two-, or three-dimensional networks. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction temperature. For instance, with soft metal ions like Cu(I) and Ag(I), coordination through the soft sulfur atom is highly favored, often in conjunction with bridging through the nitrogen atoms of the tetrazole ring.

Applications and Future Outlook

The coordination complexes derived from this compound and its analogs have potential applications in various fields:

  • Drug Development: The tetrazole moiety is a well-known bioisostere of the carboxylic acid group and is present in several marketed drugs.[2] The coordination of these ligands to metal centers can lead to novel metallodrugs with enhanced or unique biological activities.

  • Materials Science: The ability to form robust coordination polymers opens up possibilities for the design of functional materials with applications in gas storage, catalysis, and as sensors.[2]

  • Luminescent Materials: Coordination complexes of d¹⁰ metal ions like Cu(I) and Zn(II) with N- and S-donor ligands are known to exhibit interesting photoluminescent properties.

The continued exploration of the coordination chemistry of this compound with a wider range of metal ions and the investigation of the physical and chemical properties of the resulting complexes are expected to unveil new and exciting applications for this versatile ligand.

References

  • PrepChem. Synthesis of 1-(4-carboethoxyphenyl)-5-mercaptotetrazole. Available from: [Link]

  • ResearchGate. 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole as ligand in Cu(I) complexes with or without X-ions (X = Cl, Br, I): Synthesis, crystal structures and properties. Available from: [Link]

  • Beilstein Journals. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Available from: [Link]

  • SciSpace. Copper(I) π-complexes with 5-(allylthio)-1-(4-chlorophenyl)- 1H-tetrazole. Synthesis and crystal structure of [Cu2(C10H9ClN4S)2. Available from: https://typeset.io/papers/copper-i-p-complexes-with-5-allylthio-1-4-chlorophenyl-1h-1ylg2y5a
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  • Google Patents. Synthesis method of 1-phenyl-5-mercapto tetrazole.
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  • Google Patents. Product and preparation of 1H-tetrazole-5-thiol derivatives.
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Application Notes and Protocols for the Analytical Detection of Heavy Metals Using 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This technical guide provides detailed application notes and protocols for the use of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EPMT) in the analytical detection of heavy metal ions. EPMT, a versatile heterocyclic compound, demonstrates significant potential as a chelating agent for various heavy metals, enabling their quantification through colorimetric and electrochemical methods. These application notes are designed for researchers, scientists, and drug development professionals engaged in environmental monitoring, pharmaceutical analysis, and materials science. The protocols herein are built upon established analytical principles and provide a framework for the development of robust and sensitive detection assays.

Introduction: The Role of Thiol-Containing Tetrazoles in Heavy Metal Sensing

Heavy metal contamination of environmental and biological systems represents a significant threat to ecological and human health. The development of sensitive, selective, and cost-effective methods for the detection of heavy metal ions is therefore a critical area of research.[1][2] this compound (EPMT) is a promising organic ligand for this purpose. Its molecular architecture, featuring a tetrazole ring and a mercapto (thiol) group, provides multiple coordination sites for heavy metal ions. The thiol group, in particular, exhibits a strong affinity for soft metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺), forming stable metal-sulfur bonds. This interaction forms the basis of the analytical methods described in this guide.[3][4]

The binding of heavy metal ions to EPMT can induce significant changes in the molecule's electronic properties, leading to observable alterations in its spectroscopic and electrochemical behavior. These changes can be harnessed for quantitative analysis, offering a direct correlation between the magnitude of the signal change and the concentration of the target metal ion. This document outlines representative protocols for both colorimetric and electrochemical detection of heavy metals using EPMT.

Synthesis of this compound (EPMT)

The synthesis of EPMT can be achieved through a multi-step process, adapted from established procedures for the synthesis of similar 1-substituted-5-mercapto-1H-tetrazoles.[5][6][7] The following protocol is a representative example.

Protocol 2.1: Synthesis of EPMT

Materials:

  • 4-Ethoxyaniline

  • Carbon disulfide (CS₂)

  • Ammonia solution (aqueous)

  • Lead(II) acetate

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Formation of the Dithiocarbamate Salt: In a well-ventilated fume hood, dissolve 4-ethoxyaniline in ethanol. To this solution, add an equimolar amount of carbon disulfide and a slight excess of concentrated ammonia solution. Stir the mixture at room temperature for 2-3 hours. The corresponding ammonium dithiocarbamate will precipitate.

  • Formation of the Isothiocyanate: The dithiocarbamate salt is then treated with a solution of lead(II) acetate to form the lead dithiocarbamate, which upon heating, decomposes to yield 4-ethoxyphenyl isothiocyanate.

  • Cyclization Reaction: The crude 4-ethoxyphenyl isothiocyanate is dissolved in a suitable solvent like dimethylformamide (DMF). An excess of sodium azide is added, and the mixture is heated at reflux for several hours. This step should be performed with extreme caution due to the use of sodium azide.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water. The solution is then acidified with hydrochloric acid to a pH of 2-3. The precipitated crude product, this compound, is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure EPMT.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Colorimetric Detection of Heavy Metal Ions

The interaction of EPMT with certain heavy metal ions can lead to the formation of colored complexes, providing a basis for a simple and rapid colorimetric assay.[1][8] The intensity of the color produced is proportional to the concentration of the metal ion, which can be quantified using a UV-Vis spectrophotometer.

Mechanism of Colorimetric Detection

The colorimetric response is attributed to the formation of a metal-ligand complex between the heavy metal ion and EPMT. The deprotonated thiol group of EPMT acts as a primary binding site. This coordination alters the electronic structure of the EPMT molecule, causing a shift in its maximum absorption wavelength (λmax) to a longer wavelength (bathochromic shift), resulting in a visible color change.

Caption: Mechanism of colorimetric detection.

Protocol 3.1: Spectrophotometric Determination of a Representative Heavy Metal Ion (e.g., Lead(II))

Materials and Equipment:

  • This compound (EPMT) stock solution (e.g., 1 mM in ethanol)

  • Standard solution of the target heavy metal ion (e.g., Lead(II) nitrate, 1000 ppm)

  • Buffer solution (e.g., Acetate buffer, pH 5.0)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the heavy metal ion (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the stock solution with deionized water.

  • Sample Preparation: For environmental water samples, filtration may be necessary to remove particulate matter. The pH of the sample should be adjusted to the optimal range for complex formation (to be determined experimentally, typically between pH 4-7).

  • Color Development: In a series of test tubes, add a fixed volume of the EPMT stock solution. To each tube, add a specific volume of either a standard solution or the prepared sample. Dilute to a final volume with the buffer solution. A blank solution should be prepared using deionized water instead of the metal ion solution.

  • Incubation: Allow the solutions to stand for a predetermined amount of time (e.g., 15-30 minutes) at room temperature to ensure complete complex formation.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the EPMT-metal complex against the blank. The λmax should be determined by scanning the spectrum of a solution containing the complex.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.

  • Quantification: Determine the concentration of the heavy metal ion in the sample by interpolating its absorbance value on the calibration curve.

Data Presentation:

ParameterRepresentative Value
λmax of EPMT~280-300 nm
λmax of EPMT-Metal Complex~350-450 nm (Hypothetical)
Linear Range0.1 - 10 ppm (Hypothetical)
Limit of Detection (LOD)~0.05 ppm (Hypothetical)
Molar Absorptivity (ε)To be determined experimentally

Electrochemical Detection of Heavy Metal Ions

Electrochemical methods, particularly stripping voltammetry, offer high sensitivity and the ability to simultaneously detect multiple metal ions.[4][9] In this approach, EPMT can be used to modify the surface of a working electrode, enhancing the preconcentration of heavy metal ions at the electrode surface.

Mechanism of Electrochemical Detection

The EPMT-modified electrode selectively captures heavy metal ions from the sample solution through the strong affinity of the thiol groups. During the preconcentration step at a negative potential, the captured metal ions are reduced and deposited onto the electrode surface. In the subsequent stripping step, the potential is scanned in the positive direction, causing the deposited metals to be re-oxidized and stripped back into the solution, generating a current peak. The potential of the peak is characteristic of the metal, and the peak height is proportional to its concentration.

Caption: Workflow for electrochemical detection.

Protocol 4.1: Anodic Stripping Voltammetry (ASV) with an EPMT-Modified Electrode

Materials and Equipment:

  • Potentiostat/Galvanostat with a three-electrode cell (Working, Reference, and Counter electrodes)

  • Glassy Carbon Electrode (GCE) as the working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • This compound (EPMT) solution for modification

  • Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5)

  • Standard solutions of heavy metal ions

Procedure:

  • Electrode Preparation and Modification:

    • Polish the GCE with alumina slurry, sonicate in deionized water and ethanol, and dry.

    • Modify the GCE with EPMT. This can be done by drop-casting a solution of EPMT onto the electrode surface and allowing the solvent to evaporate, or by electropolymerization.

  • Preconcentration Step:

    • Immerse the three-electrode system in the sample solution containing the supporting electrolyte.

    • Apply a constant negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specified period (e.g., 300 s) while stirring the solution to facilitate the accumulation and reduction of metal ions onto the modified electrode surface.

  • Stripping Step:

    • Stop the stirring and allow the solution to become quiescent (e.g., 10 s).

    • Scan the potential from the deposition potential towards a more positive potential (e.g., to +0.2 V) using a suitable voltammetric waveform (e.g., square wave or differential pulse).

  • Data Acquisition and Analysis:

    • Record the resulting current-potential curve (voltammogram). The peak currents at specific potentials correspond to the oxidation of the deposited metals.

    • Construct a calibration plot of peak current versus the concentration of standard solutions.

    • Determine the concentration of the unknown sample from the calibration plot.

Data Presentation:

ParameterRepresentative Value
Deposition Potential-1.2 V vs. Ag/AgCl (Hypothetical)
Deposition Time300 s (Hypothetical)
Linear Range (for Pb²⁺)1 - 100 µg/L (Hypothetical)
Limit of Detection (LOD)~0.1 µg/L (Hypothetical)
Relative Standard Deviation (RSD)< 5% (Hypothetical)

Validation and Quality Control

To ensure the trustworthiness of the results, all analytical methods must be validated. This includes assessing the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). It is recommended to follow guidelines from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) for method validation.[3][10][11][12]

  • Linearity: A calibration curve should be generated with a minimum of five non-zero standards. The coefficient of determination (R²) should be ≥ 0.995.

  • Accuracy: The accuracy of the method should be assessed by analyzing certified reference materials (CRMs) or by performing spike recovery experiments.

  • Precision: The precision, expressed as the relative standard deviation (RSD), should be determined from replicate measurements of a standard solution or a sample.

  • Selectivity: The selectivity of the method should be evaluated by testing for potential interferences from other ions commonly present in the sample matrix.

Conclusion

This compound offers a promising platform for the development of analytical methods for heavy metal detection. The protocols provided in this application note serve as a starting point for researchers to develop and validate their own assays for specific applications. The versatility of EPMT in both colorimetric and electrochemical sensing modalities makes it a valuable tool in the field of analytical chemistry. Further research is encouraged to explore the full potential of this compound for the detection of a wider range of heavy metal ions and its application in various sample matrices.

References

  • U.S. Environmental Protection Agency. (1994). Method 200.7: Determination of Metals and Trace Elements in Water and Wastes by Inductively Coupled Plasma-Atomic Emission Spectrometry. [Link]

  • Agilent Technologies. US EPA Method 6010 for ICP-OES Analysis of Elements in Solid Samples. [Link]

  • Hakim, M. S., & Bilad, M. R. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Evergreen, 11(4), 3127-3142. [Link]

  • Garside, E. (2024). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Biosensors, 14(1), 1. [Link]

  • Lee, H. K., Huang, W., et al. (2021). Sensitive, portable heavy-metal-ion detection by the sulfidation method on a superhydrophobic concentrator (SPOT). One Earth, 4(7), 1017-1027. [Link]

  • Kim, J., & Lee, J. (2016). Colorimetric Detection of Heavy Metal Ions Using Label-Free Gold Nanoparticles and Alkanethiols. Sensors, 16(9), 1475. [Link]

  • U.S. Environmental Protection Agency. Methods for the Determination of Metals in Environmental Samples. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 200.7, Revision 4.4: Determination of Metals and Trace Elements in Water and Wastes by Inductively Coupled Plasma. [Link]

  • Merkoçi, A. (2015). Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. Biosensors, 5(2), 243-275. [Link]

  • Zhang, J., et al. (2016). Remarkable colorimetric sensing of heavy metal ions based on thiol-rich nanoframes. Chemical Communications, 52(88), 12971-12974. [Link]

  • AZA Mid-Year Meeting. This compound. [Link]

  • Zare, E. N., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Novel and Reusable Heterogeneous Catalyst. South African Journal of Chemistry, 68, 133-137. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(3), 807-811. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the path from starting material to pure product can be fraught with challenges. This guide is designed to provide you with in-depth, field-proven insights into the synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole, a key heterocyclic building block in pharmaceutical and materials science research.[1] We will move beyond simple procedural steps to explore the underlying chemistry, helping you troubleshoot common issues and optimize your synthetic strategy.

Section 1: Critical Safety Protocols

Before You Begin: Handling Sodium Azide (NaN₃)

The synthesis of this compound involves sodium azide, a substance classified as particularly hazardous. Strict adherence to safety protocols is not merely recommended; it is essential.

  • Extreme Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[2][3] It functions by inhibiting cytochrome oxidase, similar to cyanide, and can be fatal.[2]

  • Explosion Hazard:

    • While solid sodium azide is relatively stable, it can decompose violently when heated above 275 °C.[2][3][4]

    • Crucially, sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides. [3][4] This is particularly relevant for disposal; never pour azide-containing solutions down drains with metal pipes. [4]

    • Avoid contact with metal spatulas; use plastic or ceramic instead.[3][4]

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[2][4] All reactions should be performed in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and double-glove with nitrile gloves.[3][5]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: I've run the reaction between 4-ethoxyphenyl isothiocyanate and sodium azide, but my TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and solutions?

A: This is a common issue that can typically be traced back to one of several factors related to reaction kinetics and reagent activity.

Probable CauseScientific Rationale & Recommended Solution
Ineffective Azide Nucleophile The azide anion (N₃⁻) is the key nucleophile. In neutral, aprotic solvents, its nucleophilicity can be limited. The reaction often requires a promoter or specific solvent system to proceed efficiently. Solution: The addition of a base like pyridine has been shown to significantly accelerate the reaction, often completing within 2 hours at room temperature in an aqueous medium.[6] Pyridine likely activates the isothiocyanate and enhances the solubility and reactivity of the azide.
Poor Reagent Quality Sodium azide can degrade over time, especially if exposed to moisture. Isothiocyanates can also hydrolyze or polymerize upon improper storage. Solution: Use freshly opened or properly stored sodium azide. Verify the purity of your 4-ethoxyphenyl isothiocyanate via NMR or IR spectroscopy before use.
Incorrect Stoichiometry An insufficient amount of sodium azide will naturally lead to incomplete conversion. Solution: A slight excess of sodium azide (e.g., 1.2 to 1.5 equivalents) is typically used to drive the reaction to completion.[6]
Suboptimal Temperature While some protocols work at room temperature, others may require heating to overcome the activation energy barrier.[6] Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-60 °C. Monitor the reaction closely by TLC to avoid potential decomposition at higher temperatures.
Solvent Effects The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are often used for tetrazole syntheses, they can complicate product isolation.[7] Aqueous systems have proven effective and offer a greener alternative.[6][7] Solution: Water, in the presence of pyridine, is an excellent and environmentally benign choice for this specific transformation.[6] It facilitates the dissolution of sodium azide and the promoter.

Problem 2: Difficulty with Product Isolation and Purification

Q: My reaction appears to have worked, but I'm struggling to isolate a pure product. The workup is messy, and recrystallization yields are poor. How can I improve this?

A: The product, this compound, exists in a tautomeric equilibrium with its thione form. Its acidic proton (pKa similar to carboxylic acids) dictates the isolation strategy.[8]

  • Step 1: The Acidification Workup: The product is an anion in the basic reaction mixture. To isolate it, you must protonate it to induce precipitation.

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully add a dilute acid (e.g., 2M HCl) while stirring. The goal is to bring the pH to ~2-3. This step must be done in a fume hood due to the potential evolution of toxic HN₃ from any unreacted sodium azide.

    • The white to off-white solid product should precipitate out of the solution.

  • Step 2: Effective Purification:

    • Filtration and Washing: Collect the crude solid by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts (NaCl, residual NaN₃). A subsequent wash with a cold non-polar solvent like hexane can help remove any unreacted isothiocyanate.

    • Recrystallization: The key to successful recrystallization is choosing an appropriate solvent system. Ethanol, or a mixture of ethanol and water, is often effective. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists, then allow it to cool slowly.

    • Avoid Emulsions: If you are performing a liquid-liquid extraction instead of precipitation, be aware that emulsions can form. Using a brine wash can help break up emulsions.

Problem 3: The Presence of Significant Impurities

Q: My final product's NMR spectrum shows unexpected peaks. What are the likely side products and how can I prevent their formation?

A: Side reactions can compete with the desired cyclization, leading to a complex product mixture.

  • Side Product 1: Symmetrical Thiourea: If any water is present under neutral or acidic conditions before the azide has reacted, the isothiocyanate can hydrolyze back to the corresponding amine (p-phenetidine). This amine can then react with another molecule of isothiocyanate to form N,N'-bis(4-ethoxyphenyl)thiourea.

    • Prevention: Running the reaction under basic conditions (as with the pyridine promoter) suppresses the hydrolysis of the isothiocyanate.[6]

  • Side Product 2: 5-Anilino-1,2,3,4-thiatriazole: This is a known rearrangement product in some related syntheses.

    • Prevention: Careful control of reaction conditions (temperature, pH) as outlined in the recommended protocol generally minimizes the formation of this and other rearranged byproducts.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of the tetrazole-thione from an isothiocyanate and azide?

A: The reaction is a [3+2] cycloaddition. The azide anion acts as a 1,3-dipole that attacks the central carbon of the isothiocyanate. This is followed by an intramolecular cyclization to form a thiatriazole intermediate, which then rearranges to the more stable tetrazole-thione ring system.

.dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism: Isothiocyanate to Tetrazole-thione", labelloc=t, fontname="Helvetica"]; node [shape=none, fontname="Helvetica"]; edge [fontname="Helvetica"];

// Reagents REAGENTS [label=<

Ar-N=C=S 4-Ethoxyphenyl isothiocyanate

];

AZIDE [label=<

N₃⁻ Azide Anion

];

// Intermediate INTERMEDIATE [label=<

Thiatriazole Intermediate Ar-N-C(=S)-N=N-N⁻

];

// Product PRODUCT [label=<

Final Product this compound (Thione Tautomer)

];

// Arrows and labels {rank=same; REAGENTS; AZIDE;} REAGENTS -> INTERMEDIATE [label="1. Nucleophilic Attack"]; AZIDE -> INTERMEDIATE [style=invis]; INTERMEDIATE -> PRODUCT [label="2. Cyclization &\nRearrangement"];

// Style REAGENTS [fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; AZIDE [fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; PRODUCT [shape=box, style=rounded]; } .enddot Caption: Reaction mechanism for tetrazole-thione synthesis.

Q2: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v). The isothiocyanate starting material is relatively non-polar, while the tetrazole product is highly polar and will have a much lower Rf value. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot indicates reaction completion.

Q3: What is the proper procedure for quenching and disposing of leftover sodium azide?

A: Any unreacted sodium azide in the reaction mixture or used for washing must be neutralized before disposal. A common method is to treat the aqueous solution with sodium nitrite (NaNO₂) followed by slow acidification (e.g., with dilute HCl) to decompose the azide into nitrogen gas.[4] This must be done in a fume hood with vigorous stirring. Always consult your institution's specific guidelines for hazardous waste disposal.[2][4]

Q4: What are the expected analytical characteristics of this compound?

A: Characterization is key to confirming your product's identity and purity.

PropertyExpected ValueSource
Appearance White to off-white crystalline powder[9]
Molecular Formula C₉H₁₀N₄OS[9]
Molecular Weight 222.27 g/mol [9]
Melting Point ~160 °C
¹H NMR Expect signals for the ethoxy group (triplet ~1.4 ppm, quartet ~4.1 ppm), aromatic protons (two doublets ~7.2-7.8 ppm), and a broad signal for the thiol proton (>13 ppm, often not observed).General chemical knowledge
Purity (HPLC) >98.0%[9]

Section 4: Optimized Experimental Protocol

This protocol is synthesized from established methods for the synthesis of 1-substituted-tetrazole-5-thiones.[6]

Reagents & Equipment:

  • 4-Ethoxyphenyl isothiocyanate (1.0 eq)

  • Sodium azide (1.2 eq)

  • Pyridine (3.0 eq)

  • Deionized water

  • 2M Hydrochloric acid

  • Ethanol (for recrystallization)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, add 4-ethoxyphenyl isothiocyanate (1.0 eq), sodium azide (1.2 eq), and deionized water (approx. 3 mL per mmol of isothiocyanate).

  • Addition of Promoter: Add pyridine (3.0 eq) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting isothiocyanate spot has completely disappeared.

  • Workup - Precipitation: Once complete, cool the flask in an ice bath. While stirring, slowly add 2M HCl dropwise to acidify the mixture to a pH of ~2. This must be performed in a chemical fume hood.

  • Isolation: A white precipitate will form. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3x) to remove salts, followed by a wash with cold hexane (1x) to remove non-polar impurities.

  • Purification: Dry the crude product. Perform recrystallization from an ethanol/water mixture to obtain the pure this compound.

  • Characterization: Dry the final product under vacuum and characterize by NMR, IR, and melting point to confirm its identity and purity.

.dot digraph "Troubleshooting_Workflow" { graph [fontname="Helvetica", label="Troubleshooting Workflow", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

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CHECK_REAGENTS [label="1. Verify Reagent Quality\n(NaN₃, Isothiocyanate)", shape=ellipse]; CHECK_CONDITIONS [label="2. Optimize Conditions\n- Add Pyridine Promoter\n- Adjust Temperature", shape=ellipse]; CHECK_STOICH [label="3. Check Stoichiometry\n(Use 1.2 eq NaN₃)", shape=ellipse];

IMPROVE_WORKUP [label="1. Refine Workup\n- Slow Acidification (pH 2)\n- Cold Water Wash", shape=ellipse]; RECRYSTALLIZE [label="2. Optimize Recrystallization\n(Try Ethanol/Water)", shape=ellipse];

// Edges START -> LOW_YIELD [label="No"]; START -> IMPURE [label="Yes, but..."]; START -> SUCCESS [label="Yes"];

LOW_YIELD -> CHECK_REAGENTS [label="Investigate"]; CHECK_REAGENTS -> CHECK_CONDITIONS; CHECK_CONDITIONS -> CHECK_STOICH; CHECK_STOICH -> START [label="Re-run Experiment"];

IMPURE -> IMPROVE_WORKUP [label="Investigate"]; IMPROVE_WORKUP -> RECRYSTALLIZE; RECRYSTALLIZE -> SUCCESS [label="Purify"]; } .enddot Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Safe Handling of Sodium Azide (SAZ). (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico Chemistry Department. Retrieved from [Link]

  • Sodium Azide NaN3. (2019). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Standard Operating Procedure: Sodium Azide. (2021). Yale Environmental Health & Safety. Retrieved from [Link]

  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO. Retrieved from [Link]

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). Molecules. Retrieved from [Link]

  • Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. (n.d.). ResearchGate. Retrieved from [Link]

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. (2012). Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. (2012). The Heterocyclist. Retrieved from [Link]

  • Problem with tetrazole formation. (2023). Reddit. Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Tetrazole failure... help me pls. (2016). YouTube. Retrieved from [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). AZA Mid-Year Meeting. Retrieved from [Link]

  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Tetrazoles via Multicomponent Reactions. (2013). Molecules. Retrieved from [Link]

  • The proposed mechanism of synthesis of 5-substituted-1H-tetrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). TCI (Shanghai) Development Co., Ltd. Retrieved from [Link]

  • Synthesis method of 1-phenyl-5-mercapto tetrazole. (2022). Google Patents.
  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2015). ResearchGate. Retrieved from [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved from [Link]

  • Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface. Retrieved from [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. (2023). Chemical Communications. Retrieved from [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022). Molecules. Retrieved from [Link]

Sources

optimizing reaction conditions for 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance for optimizing reaction conditions and troubleshooting common experimental hurdles. As your virtual application scientist, my goal is to explain not just the "how," but the critical "why" behind each step, ensuring your synthesis is both successful and reproducible.

This compound serves as a vital intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and also finds applications in material science and agricultural chemistry[1]. The most common and efficient synthetic route involves the [3+2] cycloaddition reaction between 4-ethoxyphenyl isothiocyanate and an azide source, typically sodium azide[2][3]. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield, purity, and safety. This guide will navigate those complexities.

Section 1: Core Synthesis Protocol & Mechanism

A robust and reproducible protocol is the foundation of successful synthesis. Below is a well-established baseline procedure that can be adapted and optimized.

Detailed Experimental Protocol

Materials:

  • 4-Ethoxyphenyl isothiocyanate (1 eq.)

  • Sodium azide (NaN₃) (1.2 - 1.5 eq.)

  • Zinc Chloride (ZnCl₂) (catalyst, 0.1 - 1.0 eq.) or Pyridine (base, 3 eq.)

  • Solvent: Water or Isopropanol

  • Hydrochloric Acid (HCl), concentrated or 4N solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent (e.g., water).

  • Reagent Addition: Add sodium azide and the catalyst (e.g., ZnCl₂) or base (e.g., pyridine) to the solvent and stir until dissolved.

  • Substrate Introduction: Add 4-ethoxyphenyl isothiocyanate to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously. Depending on the solvent and catalyst system, the reaction can be run at room temperature or heated to reflux (typically 50-80°C) for 2-6 hours.[4][5]

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot has been consumed.

  • Work-up (Product Isolation):

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • If the mixture contains solids (like insoluble zinc salts), filter them off.

    • Slowly and carefully acidify the filtrate with hydrochloric acid until the pH is ~1-2. This must be done in a well-ventilated fume hood due to the potential formation of hydrazoic acid.

    • A white or off-white precipitate of this compound should form.[6][7]

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold deionized water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/water) to obtain the pure product.[8]

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and HPLC analysis. The product has a reported melting point of 160°C.

The Reaction Mechanism

The synthesis proceeds via a 1,3-dipolar cycloaddition, a powerful reaction for forming five-membered heterocycles.[9] The isothiocyanate acts as the dipolarophile, and the azide ion serves as the 1,3-dipole. The presence of a Lewis acid catalyst like ZnCl₂ significantly enhances the reaction rate by coordinating to the sulfur atom of the isothiocyanate, which increases the electrophilicity of the carbon atom and makes it more susceptible to nucleophilic attack by the azide ion.[5]

ReactionMechanism cluster_legend Legend A 4-EtO-Ph-N=C=S (4-Ethoxyphenyl isothiocyanate) Activated Activated Complex [4-EtO-Ph-N=C=S---ZnCl₂] A->Activated + ZnCl₂ B N₃⁻ (Azide anion) Intermediate Thiatriazole Intermediate B->Intermediate Cat ZnCl₂ (Catalyst) Activated->Intermediate + N₃⁻ (Nucleophilic Attack) Product This compound (Thiol-Thione Tautomers) Intermediate->Product Cyclization & Protonation K1 Key Reactant K2 Catalyst K3 Final Product Troubleshooting Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Analysis Optimize_Rxn Increase Time / Temp Check Catalyst Activity SM_Present->Optimize_Rxn Yes Side_Products Multiple Side Products Present? SM_Present->Side_Products No Optimize_Rxn->Start Re-evaluate Optimize_Temp Lower Reaction Temperature Side_Products->Optimize_Temp Yes Workup_Issue Product Lost During Workup? Side_Products->Workup_Issue No Optimize_Temp->Start Re-evaluate Optimize_Workup Check pH Minimize Solvent Use Cold Wash Workup_Issue->Optimize_Workup Yes Purify Perform Careful Recrystallization Workup_Issue->Purify No/Unsure Optimize_Workup->Start Re-evaluate

Caption: A troubleshooting decision tree for the synthesis.

Q3: I'm having difficulty with the final recrystallization. My product either "oils out" or the purity doesn't improve. What should I do?

A3: Recrystallization requires careful selection of the solvent system.

  • "Oiling Out": This happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Solution: Use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) where it is highly soluble. Then, slowly add a "poor" solvent (e.g., water) in which it is insoluble, until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then allow it to cool slowly. This method encourages crystal lattice formation instead of amorphous precipitation.

  • No Purity Improvement:

    • Cause: The chosen solvent may be dissolving the impurities along with the product, or it may not be dissolving the impurities at all.

    • Solution: Experiment with different solvent systems. Besides ethanol/water, consider options like isopropanol/water or toluene. A patent for a similar compound specifies a toluene-water mixture for recrystallization, which can be very effective for removing both polar and non-polar impurities. [8]Perform small-scale solubility tests before committing your entire batch.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis?

A: Safety is paramount.

  • Sodium Azide (NaN₃): This reagent is acutely toxic if ingested or absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrazoic Acid (HN₃): This is the most significant hazard. HN₃ is a highly toxic, volatile, and dangerously explosive gas that can be formed when azide salts are mixed with acid. ALWAYS perform the acidification step in a well-ventilated fume hood. Add the acid slowly to the cooled solution to control the rate of any potential gas evolution. Do not use metal spatulas to handle sodium azide, as it can react with heavy metals to form explosive heavy metal azides.

  • Flammability: The product itself is a flammable solid. Keep it away from heat, sparks, and open flames.

Q: Can I use a different azide source instead of sodium azide?

A: While sodium azide is the most common and cost-effective source, other options exist. Trimethylsilyl azide (TMSN₃) is sometimes used in organic solvents, but it is also toxic and requires careful handling. For most applications, sodium azide in the presence of a suitable catalyst or acid (to generate HN₃ in situ under controlled conditions) is the standard method. [3][9] Q: How do I properly characterize the final product?

A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: This will confirm the chemical structure. In ¹³C NMR, the C=S carbon of the thione tautomer will have a characteristic signal. In ¹H NMR, you should see signals corresponding to the ethoxy group and the aromatic protons. The N-H/S-H proton can be broad and may exchange with D₂O.

  • FTIR Spectroscopy: Look for characteristic peaks for the aromatic ring, C=S (thione), and N-H/S-H stretches.

  • HPLC: To determine the purity of the final compound (a purity of >98% is typical for commercial samples). * Melting Point: Compare the experimental value with the literature value (160 °C) as a quick check of purity. Q: Does the tautomerism between the thiol and thione forms affect subsequent reactions?

A: Yes, significantly. The 1-substituted-5-mercapto-1H-tetrazole core exhibits ambident reactivity. [10]It can react as a nucleophile through either the sulfur atom (S-H insertion/alkylation) or a ring nitrogen atom (N-H insertion/alkylation). The reaction outcome is often dependent on the electrophile, solvent, and base used. For example, adding an alkyl halide to the reaction mixture before acidification can lead to exclusive S-alkylation. [11]This dual reactivity is a key feature to consider when using this molecule as an intermediate.

Section 4: Key Parameter Summary

For quick reference, the table below summarizes the key reaction parameters and their typical ranges for optimization.

ParameterRecommended RangeRationale & Key Considerations
Reagent Ratio 1.2 - 1.5 moles of NaN₃ per mole of isothiocyanateEnsures complete consumption of the starting isothiocyanate. A large excess can complicate workup.
Catalyst ZnCl₂: 0.1 - 1.0 eq.Pyridine: ~3 eq.ZnCl₂ activates the isothiocyanate. [5]Pyridine acts as a base catalyst, particularly effective in aqueous media. [4]
Solvent Water, Isopropanol, n-Propanol, DMFWater is a green and effective choice. [4]Alcohols are also common. [5]DMF is effective but requires careful removal. [7]
Temperature Room Temp to 80°CHigher temperatures increase reaction rate but may also promote side reactions and decomposition. [12]Room temperature is often sufficient with proper catalysis.
Reaction Time 2 - 12 hoursMonitor by TLC. Reactions at lower temperatures will require longer times.
Workup pH 1 - 2Crucial for complete protonation and precipitation of the tetrazole product.

References

  • American Chemical Society. (n.d.). Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide.
  • Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Molecules. [Link]

  • Zuckerman, J. E., et al. (2018). Figure showing the scheme for the synthesis of 1‐Substituted‐1H‐tetrazole‐5‐thiones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic-chemistry.org. [Link]

  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society. [Link]

  • Han, S. Y., et al. (2012). Download Table | Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. ResearchGate. [Link]

  • Myznikova, L. V., et al. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-carboethoxyphenyl)-5-mercaptotetrazole. PrepChem.com. [Link]

  • Kumar, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Kumar, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

  • AZA Mid-Year Meeting. (n.d.). This compound. azamidyearmeeting.org. [Link]

  • Georgia Institute of Technology. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. SMARTech. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports. [Link]

  • Mlostoń, G., et al. (2019). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry. [Link]

  • Gholap, A. R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]

  • Wurzenberger, M. H. H., & Karaghiosoff, K. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]

  • Google Patents. (n.d.). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • ResearchGate. (n.d.). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. [Link]

Sources

side products in 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity this compound.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and removal of common side products.

Problem 1: Low Yield or Incomplete Reaction

Q1: My reaction seems to be sluggish or has stalled, resulting in a low yield of the desired product. What are the likely causes and how can I optimize the reaction conditions?

A1: Low yields in the synthesis of this compound from 4-ethoxyphenyl isothiocyanate and sodium azide are often traced back to several key factors:

  • Insufficient Temperature: The cycloaddition reaction to form the tetrazole ring is thermally driven. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. It is crucial to maintain a consistent and adequate temperature, typically refluxing in a suitable solvent like water or DMF, to drive the reaction to completion.[1][2]

  • Poor Quality of Reagents: The purity of both 4-ethoxyphenyl isothiocyanate and sodium azide is paramount. Impurities in the starting materials can interfere with the reaction. Ensure that the reagents are of high purity and have been stored under appropriate conditions to prevent degradation.

  • Inadequate Mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure maximum contact between the reactants. If the stirring is inadequate, the reaction may be slow or incomplete.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While water is a common solvent for this reaction, polar aprotic solvents like dimethylformamide (DMF) can also be effective.[2]

Workflow for Optimizing Reaction Yield:

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Presence of a Major Impurity with a Similar Polarity to the Product

Q2: After workup, I observe a significant impurity on my TLC plate that has an Rf value very close to my desired product, making separation by column chromatography difficult. What is this impurity and how can I remove it?

A2: A common and often challenging impurity in this synthesis is 1,3-bis(4-ethoxyphenyl)thiourea . This byproduct forms from the reaction of 4-ethoxyphenyl isothiocyanate with water, which can be present in the solvent or introduced during workup, to form 4-ethoxyaniline. The newly formed 4-ethoxyaniline then reacts with another molecule of 4-ethoxyphenyl isothiocyanate to yield the symmetrical thiourea.

Mechanism of 1,3-bis(4-ethoxyphenyl)thiourea Formation:

  • Hydrolysis of Isothiocyanate: 4-ethoxyphenyl isothiocyanate reacts with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield 4-ethoxyaniline.

  • Thiourea Formation: The nucleophilic 4-ethoxyaniline attacks the electrophilic carbon of another 4-ethoxyphenyl isothiocyanate molecule to form the stable 1,3-bis(4-ethoxyphenyl)thiourea.[3]

Removal Strategy:

Due to its similar polarity to the desired product, separation by standard silica gel chromatography can be challenging. A more effective approach is to exploit the basicity of the potential precursor, 4-ethoxyaniline.

Step-by-Step Protocol for Removal:

  • Acidic Wash: Before final product isolation, wash the organic layer containing the crude product with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). This will protonate the basic 4-ethoxyaniline, forming a water-soluble salt that will partition into the aqueous layer.

  • Extraction: Separate the aqueous layer. Repeat the acidic wash two to three times to ensure complete removal of the 4-ethoxyaniline.

  • Neutralization and Final Workup: Wash the organic layer with brine to remove any residual acid and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This pre-purification step should significantly reduce the amount of 1,3-bis(4-ethoxyphenyl)thiourea in your crude product, making subsequent purification by recrystallization or chromatography more effective.

Problem 3: Yellowing of the Product and Presence of an Insoluble Impurity

Q3: My isolated product has a yellow tint and contains some material that is insoluble in common organic solvents. What could be causing this?

A3: The yellow discoloration and the presence of an insoluble impurity are often indicative of the formation of bis(1-(4-ethoxyphenyl)-1H-tetrazol-5-yl) disulfide . The desired product, a mercaptotetrazole, is susceptible to oxidation, especially when exposed to air over extended periods or in the presence of oxidizing agents. This oxidation leads to the formation of a disulfide bond between two molecules of the product.

Formation of Disulfide Impurity:

The thiol group (-SH) of this compound can be oxidized to form a disulfide linkage (-S-S-). This process can be accelerated by exposure to air (oxygen), metal ions, or other oxidizing species that may be present as impurities in the reaction mixture.

Removal and Prevention:

  • Recrystallization: The disulfide is generally less soluble than the corresponding thiol in many organic solvents. Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol or toluene and water, can be effective in removing the disulfide.[4][5] The disulfide will often remain as an insoluble solid that can be filtered off from the hot recrystallization solution.

  • Prevention: To minimize the formation of the disulfide, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially during the workup and purification steps. Degassing solvents can also be beneficial. Storing the final product under an inert atmosphere and in a cool, dark place will also help to prevent long-term oxidation.

Experimental Protocol for Recrystallization:

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., dichloromethane/methanol or toluene/water).

  • Hot Filtration: If an insoluble solid (the disulfide) is observed, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q4: What is the white, water-soluble solid that sometimes precipitates during the initial workup?

A4: This is most likely unreacted sodium azide. It is highly soluble in water and should be completely removed during the aqueous workup.

Q5: I see a faint spot on my TLC that is less polar than my product. What could it be?

A5: This is likely unreacted 4-ethoxyphenyl isothiocyanate. It is significantly less polar than the tetrazole product and can be easily removed by column chromatography or by thorough washing of the crude product with a non-polar solvent like hexane, in which the product has low solubility.

Q6: How can I effectively monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is an excellent tool for monitoring the reaction.[6] Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to achieve good separation between the starting material (4-ethoxyphenyl isothiocyanate) and the product. The product, being more polar, will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

TLC Analysis Workflow:

Caption: Workflow for monitoring reaction progress using TLC.

Q7: What are the optimal conditions for storing the final product?

A7: this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place to prevent oxidation to the disulfide and other potential degradation pathways.

III. Summary of Potential Side Products and Their Removal

Side Product/Impurity Formation Pathway Identification Removal Method
4-Ethoxyphenyl isothiocyanateUnreacted starting materialLess polar spot on TLCColumn chromatography; washing with a non-polar solvent (e.g., hexane)
Sodium AzideUnreacted starting materialWater-soluble solidAqueous workup
4-EthoxyanilineHydrolysis of isothiocyanateBasic impurity; can be detected by GC-MS or NMR of crudeAcidic wash (e.g., 1 M HCl) during workup
1,3-bis(4-ethoxyphenyl)thioureaReaction of 4-ethoxyaniline with 4-ethoxyphenyl isothiocyanateSpot with similar polarity to product on TLCAcidic wash to remove precursor; careful chromatography or recrystallization
Bis(1-(4-ethoxyphenyl)-1H-tetrazol-5-yl) disulfideOxidation of the final productYellow, insoluble solidRecrystallization; hot filtration

IV. References

  • CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents.

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF - ResearchGate. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study By. [Link]

  • A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. [Link]

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates - ResearchGate. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. [Link]

  • Recrystallization - YouTube. [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 - ResearchGate. [Link]

Sources

Technical Support Center: Improving the Yield of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and yield optimization of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

The synthesis of this compound typically involves a multi-step process, beginning with the formation of an isothiocyanate intermediate, followed by cyclization with an azide source. Low yields can arise from various factors at each stage, including incomplete reactions, side product formation, and purification difficulties. This guide provides a structured approach to identifying and resolving these issues.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can lead to diminished yields and provides actionable, step-by-step solutions grounded in established chemical principles.

Issue 1: Low Yield in the Formation of 4-Ethoxyphenyl Isothiocyanate

The synthesis of the isothiocyanate intermediate is a critical first step. A common method involves the reaction of p-phenetidine (4-ethoxyaniline) with carbon disulfide.[2][3][4] Poor yields at this stage will invariably lead to a low overall yield of the final tetrazole product.

Question: My synthesis of 4-ethoxyphenyl isothiocyanate from p-phenetidine and carbon disulfide is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this step often stem from incomplete reaction of the starting amine, inefficient formation of the dithiocarbamate intermediate, or ineffective desulfurization. Here’s a breakdown of the likely causes and how to address them:

Causality Analysis:

  • Inefficient Dithiocarbamate Formation: The initial reaction between the amine (p-phenetidine) and carbon disulfide (CS₂) forms a dithiocarbamate salt. This reaction is base-mediated, and the choice and amount of base are crucial.[3] Insufficiently basic conditions can lead to an incomplete reaction. The choice of solvent also plays a significant role, especially for less reactive amines.[2][3]

  • Suboptimal Desulfurylation: The dithiocarbamate intermediate must be converted to the isothiocyanate. This is typically achieved using a desulfurylating agent like tosyl chloride or trichloroisocyanuric acid (TCT).[3][5] The efficiency of this step depends on the reagent, reaction temperature, and reaction time.

  • Side Reactions: Carbon disulfide can react with nucleophiles other than the intended amine, and the isothiocyanate product itself can undergo further reactions if not handled properly.[6][7]

Troubleshooting Workflow:

Below is a workflow diagram to systematically troubleshoot low isothiocyanate yield.

Sources

stability and degradation of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EPT). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize EPT as a critical intermediate in their synthetic and developmental workflows. EPT's unique structure, featuring a tetrazole ring and a mercaptan group, makes it a valuable building block, particularly in the synthesis of pharmaceuticals like cephalosporin antibiotics.[1] However, these same functional groups also render the molecule susceptible to specific degradation pathways.

This guide provides a comprehensive framework for understanding, investigating, and mitigating the stability challenges associated with EPT. It is structured to provide both quick answers through FAQs and in-depth experimental guidance for proactive stability assessment. Our approach is grounded in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines, to ensure that your analytical methods are truly stability-indicating and your experimental outcomes are robust and reliable.[2][3]

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses common questions and immediate concerns regarding the handling, storage, and preliminary troubleshooting of this compound.

Q1: What are the ideal storage conditions for EPT?

A1: EPT should be stored in a cool, dark, and dry place. Recommended storage is at room temperature, ideally below 15°C, in a tightly sealed container to protect it from light, moisture, and atmospheric oxygen. The mercapto (-SH) group is susceptible to oxidation, and the overall molecule can be sensitive to heat and light.

Q2: I've noticed my batch of EPT has a slight yellow tint, whereas a new batch is a white powder. Is this a sign of degradation?

A2: A color change from white/off-white to yellow can be an initial indicator of degradation. This is often associated with the oxidation of the mercapto group to form disulfide bridges or other oxidative products. While a slight color change may not significantly impact some synthetic applications, it indicates that the material is not of the highest purity and may contain impurities. We recommend performing a purity check via HPLC and comparing it to a reference standard.

Q3: My EPT is not dissolving completely in the specified solvent system for my reaction. What could be the issue?

A3: EPT is slightly soluble in water but has better solubility in organic solvents like methanol. If you are experiencing solubility issues, consider the following:

  • Purity: Degradation products may have different solubility profiles. Oxidized EPT (the disulfide dimer) will be less polar and may be less soluble in polar solvents.

  • Solvent Quality: Ensure your solvent is dry and of high purity. The presence of water or other impurities can affect solubility.

  • Tautomerism: The 5-mercapto-1H-tetrazole moiety exists in a tautomeric equilibrium with the thione form (1-(4-ethoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione).[4] Changes in solvent polarity or pH can shift this equilibrium, potentially affecting solubility.

Q4: My reaction yield using EPT has decreased over time, even though I'm using the same protocol. Could the stability of EPT be the cause?

A4: Yes, this is a classic sign of reagent degradation. If your EPT has been stored for an extended period or under suboptimal conditions, its effective concentration may have decreased due to degradation. The primary suspects are oxidation of the mercapto group or slow thermal decomposition. We recommend running a forced degradation study (as outlined in Part 2) to understand the potential degradants and implementing a stability-indicating analytical method to routinely check the purity of your EPT stock.

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides detailed protocols and the scientific rationale for conducting forced degradation studies on EPT. These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a robust, stability-indicating analytical method.[5]

Workflow for a Forced Degradation Study

A forced degradation study systematically exposes the drug substance to stress conditions that are more severe than accelerated stability testing.[2] The goal is to generate a modest amount of degradation (typically 5-20%) to ensure that your analytical method can effectively separate and quantify the parent compound in the presence of its degradants.[5]

Caption: General workflow for conducting a forced degradation study on EPT.

Hydrolytic Degradation (Acid & Base Stress)

Issue: How does EPT behave in aqueous solutions at different pH values, and what are the likely degradation products?

Scientific Rationale: Hydrolysis can cleave labile bonds. For EPT, the primary sites of interest are the tetrazole ring, which can be susceptible to ring-opening under harsh pH conditions, and the ether linkage of the ethoxyphenyl group, although this is generally more stable. The ionization state of the mercapto group (thiol vs. thiolate) will also be pH-dependent, which can influence its reactivity.[6]

Experimental Protocol: Hydrolytic Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of EPT in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: To 1 mL of the EPT solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: To 1 mL of the EPT solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Neutral Stress: To 1 mL of the EPT solution, add 1 mL of water.

  • Incubation: Keep all three solutions at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Scientist's Note: The elevated temperature is used to accelerate degradation to a reasonable level within a practical timeframe.

  • Sample Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples using the proposed stability-indicating HPLC method (see Section 2.5).

Expected Outcome & Troubleshooting:

  • EPT is expected to be more stable under neutral and mildly acidic conditions.

  • Significant degradation may be observed under strong basic conditions, potentially leading to the cleavage of the tetrazole ring.

  • If no degradation is observed, increase the acid/base concentration (e.g., to 1 M) or the temperature. If degradation is too rapid, reduce the temperature or time.

Oxidative Degradation

Issue: My EPT is exposed to air during reactions and work-up. How susceptible is it to oxidation, and what is the primary degradation product?

Scientific Rationale: The mercapto (-SH) group is readily oxidized. The most common oxidative degradation product for a mercaptan is the corresponding disulfide (-S-S-). This would result in the formation of a dimer of EPT. Under more aggressive oxidative conditions, further oxidation to sulfonic acids (-SO₃H) or even cleavage of the C-S bond is possible.

Experimental Protocol: Oxidative Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of EPT in a 50:50 mixture of acetonitrile and water.

  • Oxidative Stress: To 1 mL of the EPT solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature and protected from light. Withdraw aliquots at 1, 2, 4, and 8 hours.

    • Scientist's Note: Hydrogen peroxide is a common and effective oxidizing agent for forced degradation studies. The reaction is typically rapid at room temperature.

  • Analysis: Analyze the samples directly using the proposed HPLC method.

Expected Outcome & Troubleshooting:

  • The primary degradation product is expected to be the disulfide dimer. This will have a different retention time in the HPLC, likely appearing as a less polar (later eluting) peak.

  • If degradation is too fast, use a lower concentration of H₂O₂ (e.g., 0.3%). If it's too slow, gentle heating (e.g., 40°C) can be applied.

Photolytic Degradation

Issue: Does EPT need to be protected from light during experiments and storage?

Scientific Rationale: Aromatic systems and heterocyclic rings can absorb UV radiation, leading to photochemical degradation. The ICH Q1B guideline provides standardized conditions for photostability testing.[7] Degradation can involve radical mechanisms, ring cleavage, or oxidation.

Experimental Protocol: Photostability Testing

  • Sample Preparation:

    • Solid State: Spread a thin layer of solid EPT powder in a petri dish.

    • Solution State: Prepare a 1 mg/mL solution of EPT in a 50:50 mixture of acetonitrile and water in a quartz cuvette or petri dish.

  • Control Sample: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place both the exposed and dark control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Scientist's Note: These conditions are specified by ICH Q1B to simulate exposure to light in a pharmacy or warehouse setting.[5]

  • Analysis: After exposure, prepare solutions of the solid samples and analyze all samples (exposed and dark controls) by HPLC.

Expected Outcome & Troubleshooting:

  • Compare the chromatograms of the light-exposed samples to the dark controls. Any new peaks or a significant decrease in the EPT peak in the exposed sample indicate photodegradation.

  • The dark control helps to distinguish between photodegradation and thermal degradation that might occur in the chamber.

Thermal Degradation

Issue: What is the thermal stability of EPT, and what happens if it's heated for an extended period?

Scientific Rationale: Tetrazole rings are known to be thermally labile, potentially undergoing ring cleavage to eliminate molecular nitrogen (N₂).[8] The decomposition temperature can be influenced by the substituents on the ring.

Experimental Protocol: Thermal Stress Testing

  • Sample Preparation:

    • Solid State: Place solid EPT powder in a glass vial and store it in an oven at 80°C.

    • Solution State: Prepare a 1 mg/mL solution of EPT in a stable, high-boiling point solvent (e.g., DMSO or DMF) and heat it at 80°C.

  • Incubation: Collect samples at various time points (e.g., 1, 3, 7 days).

  • Analysis: Dissolve the solid samples in the mobile phase and analyze all samples by HPLC.

Expected Outcome & Troubleshooting:

  • Thermal degradation may lead to a complex mixture of products due to the potential for ring cleavage.

  • If 80°C does not produce sufficient degradation, the temperature can be increased, but it should be kept well below the melting point (160°C) to avoid phase change complications for the solid-state study.[9]

Predicted Degradation Pathways of EPT

The following diagram illustrates the most probable degradation products of EPT based on the chemistry of its functional groups. Experimental confirmation via techniques like LC-MS is required.

Degradation_Pathways cluster_main This compound (EPT) cluster_products Potential Degradation Products EPT EPT (C9H10N4OS) Disulfide Disulfide Dimer (Oxidation) EPT->Disulfide [O] (e.g., H2O2, Air) Sulfonic Sulfonic Acid (Strong Oxidation) EPT->Sulfonic Strong [O] RingCleavage Ring Cleavage Products (Thermal/Hydrolysis) EPT->RingCleavage Δ or H+/OH- Phenol 1-(4-Hydroxyphenyl)... (Ether Hydrolysis) EPT->Phenol H+/OH- (Harsh)

Caption: Predicted degradation pathways of EPT under various stress conditions.

Proposed Stability-Indicating HPLC Method

Scientific Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent compound from all potential degradation products and impurities. A reverse-phase HPLC method with UV detection is the standard approach.[10]

Starting HPLC Method Parameters

This method is a starting point and should be validated according to ICH Q2(R1) guidelines for your specific application.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like EPT.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure consistent ionization of the analyte and good peak shape.
Mobile Phase B AcetonitrileA common, strong organic solvent for reverse-phase chromatography.
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% BA gradient is recommended to ensure elution of both the polar parent compound and potentially less polar degradation products (like the disulfide dimer).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds like EPT typically have strong absorbance in this region. A PDA detector is highly recommended to assess peak purity.
Column Temp. 30°CProvides better reproducibility than ambient temperature.
Injection Vol. 10 µLA standard volume; can be adjusted based on concentration.

Part 3: Summary & Recommendations

The stability of this compound is a critical parameter that can influence the success of synthetic procedures and the quality of final products. While EPT is generally stable under recommended storage conditions, it is susceptible to degradation via oxidation, and potentially through hydrolysis, photolysis, and thermal stress.

Key Takeaways:

  • Storage is Critical: Always store EPT in a cool, dark, dry place, preferably under an inert atmosphere.

  • Oxidation is the Primary Concern: The mercapto group is the most likely point of degradation under ambient conditions, leading to the formation of a disulfide dimer.

  • Forced Degradation is Essential: A systematic forced degradation study is the most reliable way to understand the stability profile of your EPT and to develop a truly stability-indicating analytical method.

  • Method Validation is Required: The proposed HPLC method serves as an excellent starting point but must be fully validated for your specific needs to ensure accuracy, precision, and specificity.

By implementing the protocols and understanding the principles outlined in this guide, researchers can ensure the quality of their starting material, troubleshoot unexpected results, and generate the robust stability data required for advanced drug development and regulatory submissions.

References

  • Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Bednarek-Rajewska, K. (2012). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica, 69(3), 405–412.
  • Schenkel, L., et al. (2016). Novel Tetrazoles. Journal of Medicinal Chemistry, 59, 2794-2809.
  • Google Patents. (1990). Method for production of cephalosporin compounds (US4980464A).
  • Google Patents. (1973). Process for preparing 1h-tetrazole compounds (US3767667A).
  • Google Patents. (1988). Tetrazole intermediates to antihypertensive compounds (EP0291969B1).
  • AZA Mid-Year Meeting. This compound.
  • MedCrave. (2016).
  • PharmaInfo.net. (2015).
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • TCI Chemicals. This compound.
  • Google Patents. (2022). Synthesis method of 1-phenyl-5-mercapto tetrazole (CN112062731B).
  • Cielecka-Piontek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
  • Fabre, H., Blanchin, M., & Kok, W. T. (1988). Liquid chromatography with amperometric detection for the determination of cephalosporins in biological fluids. The Analyst, 113, 651-655.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
  • Patel, Y., & Bhoir, S. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(6), 746–755.
  • Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Current Chemistry Letters.
  • Nassar, S. H., et al. (2018). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations.
  • TCI Chemicals. 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole.
  • ChemicalBook. This compound CAS#: 15182-68-0.
  • ChemicalBook. 15182-68-0(this compound) Product Description.
  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Mlostoń, G., et al. (2020). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry, 16, 2368–2378.
  • Sigma-Aldrich. 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol 97%.

Sources

recrystallization methods for purifying 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining high-purity material through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective starting point for selecting a recrystallization solvent for this compound?

A successful recrystallization hinges on selecting a solvent (or solvent system) in which the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures[1]. For this compound, which has a melting point of 160°C and is slightly soluble in water[2][3], a polar protic solvent or a mixed-solvent system is the recommended starting point. A structural analog, 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol, is noted to be soluble in methanol, suggesting alcohols are a good primary solvent choice. Therefore, ethanol, methanol, or isopropanol are excellent candidates to investigate first.

Q2: Are there common impurities I should be aware of from the synthesis of this compound?

Yes. The synthesis of tetrazoles often involves a [3+2] cycloaddition reaction between a nitrile and sodium azide[4][5][6]. Consequently, common impurities include unreacted starting materials (e.g., the parent aryl nitrile, sodium azide) and catalysts used in the reaction. An acid-base extraction prior to recrystallization is a highly effective preliminary purification step to remove many of these impurities, which can simplify the subsequent recrystallization process significantly[4].

Q3: My compound's melting point is 160°C. How does this influence my choice of solvent?

This is a critical consideration to prevent a phenomenon known as "oiling out." The boiling point of your chosen solvent should ideally be lower than the melting point of your compound (160°C)[7]. If the solvent's boiling point is higher, the compound may dissolve in the hot solvent and, upon cooling, separate as a liquid (an oil) rather than forming crystals. This happens because the solution becomes supersaturated at a temperature that is still above the compound's melting point. Alcohols like ethanol (~78°C) and methanol (~65°C) are well below this threshold and are therefore safe choices.

Q4: Is a single-solvent or mixed-solvent system better for this compound?

While a single solvent is simpler, a mixed-solvent system often provides superior results by allowing for finer control over solubility. For this tetrazole derivative, a mixed system is highly recommended. A common approach involves dissolving the compound in a minimum amount of a "good" hot solvent (like ethanol) and then adding a "poor" or "anti-solvent" (like water) dropwise until the solution becomes turbid. This brings the solution to its saturation point, from which slow cooling can initiate crystal growth. A patent for the related 1-phenyl-5-mercapto tetrazole specifies a toluene-water mixed solution for recrystallization, highlighting the utility of this approach for this class of compounds[8].

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem: My compound "oiled out" and formed a gooey liquid instead of crystals.

  • Causality: This occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point (160°C). The resulting liquid is an impure melt that is difficult to purify further.

  • Solution:

    • Re-heat the solution to dissolve the oil completely.

    • Add more of the "good" solvent (e.g., 5-10% more volume) to decrease the saturation point[7].

    • Ensure the boiling point of your solvent system is well below 160°C.

    • Cool the solution much more slowly. Rapid cooling encourages oiling. Allow it to cool to room temperature undisturbed before moving to an ice bath.

Problem: No crystals have formed, even after the solution has cooled to room temperature.

  • Causality: This typically means the solution is not sufficiently supersaturated. This can happen if too much solvent was added initially or if the compound has higher solubility than anticipated at room temperature.

  • Solution (in order of application):

    • Induce Nucleation: Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth[7].

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently warm the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Be careful not to evaporate too much. Let it cool again.

    • Utilize an Ice Bath: Once the flask is at room temperature, place it in an ice-water bath to further decrease the compound's solubility[9].

Problem: Crystal formation was extremely rapid, resulting in a fine powder.

  • Causality: Very fast crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, negating the purification[7]. This is caused by cooling the solution too quickly or having a solution that is too concentrated.

  • Solution:

    • Re-heat the flask to re-dissolve the solid.

    • Add a small amount of additional "good" solvent (e.g., 5-10% more) to slightly increase solubility[7].

    • Insulate the flask (e.g., by placing it on a cork ring or paper towels and covering it with a watch glass) to ensure a slow, gradual cooling process. An ideal crystallization should show initial crystal growth over 5-20 minutes[7].

Problem: The final crystals are colored, but the pure compound should be white.

  • Causality: This indicates the presence of persistent, colored impurities that co-crystallize with your product.

  • Solution:

    • Perform an activated charcoal treatment. After dissolving the crude compound in the minimum amount of hot solvent, add a very small amount of activated charcoal (e.g., 1-2% of the solute mass).

    • Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

    • Caution: Charcoal can also adsorb your target compound, leading to reduced yield. Use it sparingly.

Experimental Protocols & Data

Solvent Selection & Properties

The choice of solvent is paramount. Below is a table of candidate solvents for recrystallizing this compound.

SolventBoiling Point (°C)PolarityRole in RecrystallizationSafety Considerations
Ethanol 78Polar ProticPrimary "Good" Solvent: Excellent for dissolving the compound when hot.Flammable. Use in a well-ventilated fume hood.
Methanol 65Polar ProticPrimary "Good" Solvent: Similar to ethanol but more volatile.Flammable and toxic. Avoid inhalation and skin contact.
Water 100Polar ProticAnti-Solvent: Compound is only slightly soluble.[2][3] Good for use with alcohols.Non-toxic.
Toluene 111Non-PolarPotential "Good" Solvent: Used for similar sulfur heterocycles.[8][10]Flammable, toxic. Use with caution.
Dichloromethane 40Polar AproticPotential "Good" Solvent: Often used with an alcohol anti-solvent.[11]Volatile and a suspected carcinogen. Handle in a fume hood.
n-Hexane 69Non-PolarAnti-Solvent: Good for precipitating polar compounds from more polar solvents.Flammable.
Recommended Protocol: Ethanol-Water Mixed-Solvent System

This is the primary recommended method due to its effectiveness and relatively low toxicity.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add ethanol dropwise until you reach the saturation point where no more solid dissolves.

  • Addition of Anti-Solvent: While keeping the solution hot, add deionized water drop-by-drop until the solution just begins to turn cloudy (persistent turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Crystal Growth: Crystals should begin to form as the solution cools. Once the flask has reached room temperature, you can place it in an ice bath for an additional 20-30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel[1].

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same proportion as the final crystallization solution) to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualization of the Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot 'Good' Solvent A->B Heat & Stir C Add Hot 'Anti-Solvent' Dropwise until Turbid B->C D Re-clarify with a few drops of 'Good' Solvent C->D E Slow Cool to Room Temperature D->E F Cool in Ice Bath to Maximize Yield E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Under Vacuum H->I J Final Product I->J Obtain Pure Crystals

Caption: Workflow for Mixed-Solvent Recrystallization.

Troubleshooting Decision Tree

G Start Problem Encountered During Cooling NoCrystals No Crystals Formed? Start->NoCrystals Check State OiledOut Compound Oiled Out? Start->OiledOut Check State CrashOut Crystals Crashed Out? Start->CrashOut Check State Scratch 1. Scratch Flask 2. Add Seed Crystal NoCrystals->Scratch Yes NoCrystals->OiledOut No StillNo Still No Crystals? Scratch->StillNo Evap Reduce Solvent Volume & Re-cool StillNo->Evap Yes Success1 Crystals Form StillNo->Success1 No Evap->Success1 Reheat Re-heat to Dissolve Oil OiledOut->Reheat Yes OiledOut->CrashOut No AddSolvent Add More 'Good' Solvent & Cool Slowly Reheat->AddSolvent Success2 Crystals Form AddSolvent->Success2 Reheat2 Re-heat to Dissolve CrashOut->Reheat2 Yes AddSolvent2 Add a Little More Solvent & Cool VERY Slowly Reheat2->AddSolvent2 Success3 Crystals Form AddSolvent2->Success3

Caption: Decision tree for common recrystallization problems.

References

  • This compound CAS#: 15182-68-0. ChemicalBook.
  • Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution.
  • 15182-68-0(this compound) Product Description. ChemicalBook.
  • Electronic Supplementary Inform
  • Troubleshooting Recrystalliz
  • Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol 97%. Sigma-Aldrich.
  • Recrystalliz
  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org.
  • Recrystalliz
  • How To Recrystallize A Solid Video Tutorial. YouTube.

Sources

challenges in scaling up the synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and also finds applications in material and agricultural sciences[1].

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring you can confidently scale your synthesis and overcome common hurdles.

Synthesis Overview: The Primary Route

The most prevalent and efficient method for synthesizing 1-substituted-5-mercapto-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide source, typically sodium azide (NaN₃). This reaction is valued for its reliability and generally good yields.[2][3][4] The core transformation involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to form the stable tetrazole ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended synthetic route for this compound?

The most established method is the reaction of 4-ethoxyphenyl isothiocyanate with sodium azide in a suitable solvent system. Aqueous media, often with a catalyst like pyridine, have been shown to be highly effective, promoting mild reaction conditions and high yields (76-97%).[2][4]

Q2: What are the critical starting materials and how can I ensure their quality?

The two critical starting materials are 4-ethoxyphenyl isothiocyanate and sodium azide .

  • 4-Ethoxyphenyl Isothiocyanate: The purity of the isothiocyanate is paramount. Impurities can lead to side reactions, such as the formation of thiourea derivatives.[5][6] It is advisable to use a freshly opened bottle or purify older stock by distillation under reduced pressure if its purity is questionable.

  • Sodium Azide (NaN₃): Use a high-purity grade. Since sodium azide is hygroscopic, ensure it has been stored in a desiccator. Moisture can affect reactivity and stoichiometry.

Q3: What are the primary safety concerns I should be aware of?

The primary hazard is sodium azide (NaN₃) . It is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[7][8] The most significant risks are:

  • Formation of Hydrazoic Acid (HN₃): NaN₃ reacts with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive liquid.[9] Acidification steps must be performed with extreme caution in a well-ventilated fume hood.

  • Formation of Explosive Metal Azides: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[8][9] Never use metal spatulas to handle solid NaN₃ and never pour azide-containing waste down drains with metal pipes.[8][10] Use ceramic or plastic spatulas.

  • Thermal Instability: While the final tetrazole product is generally stable, some tetrazole derivatives can be thermally sensitive and decompose energetically.[11][12] It is good practice to determine the thermal stability of your final compound using techniques like Differential Scanning Calorimetry (DSC) if it is intended for large-scale synthesis.

Q4: What are the expected yields and how can they be optimized?

Yields for this synthesis are typically reported in the range of 75% to over 95%.[2][4] Optimization can be achieved by:

  • Catalysis: The addition of pyridine has been shown to accelerate the reaction in aqueous media, allowing it to complete within hours at room temperature.[4]

  • Solvent Choice: While water is an effective and green solvent, other systems using solvents like DMF or the addition of catalysts like zinc chloride (ZnCl₂) have also been reported to be effective, especially for less reactive isothiocyanates.[3][13][14]

  • Temperature Control: Maintaining a consistent temperature (often room temperature is sufficient) prevents the formation of byproducts.

Q5: How is the final product typically characterized?

The product, this compound, exists in a tautomeric equilibrium between the thiol and thione forms.[4][5] This is important to remember during characterization.

  • NMR Spectroscopy (¹H and ¹³C): You will observe characteristic peaks for the ethoxy group (-OCH₂CH₃) and the aromatic protons. The N-H or S-H proton of the tetrazole ring often appears as a broad signal.[4]

  • Infrared (IR) Spectroscopy: Look for the absence of the strong isothiocyanate (-N=C=S) peak (around 2100 cm⁻¹) from the starting material and the presence of C=S (thione) and N-H stretching bands.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: Compare with literature values.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up.

Problem 1: Low or No Product Yield

Low yield is the most common issue. A systematic approach is key to diagnosing the cause.

G start Low Yield Observed check_rxn Reaction Monitored? (e.g., TLC, LC-MS) start->check_rxn reagents Reagent Quality Verified? check_rxn->reagents Yes, SM consumed sol_incomplete SOLUTION: - Increase reaction time. - Consider gentle heating (40-50°C). - Add catalyst (e.g., pyridine). check_rxn->sol_incomplete No, SM remains stoich Stoichiometry & Conditions Correct? reagents->stoich Yes, high purity sol_reagents SOLUTION: - Use new/purified isothiocyanate. - Use dry, high-purity NaN₃. - Degas solvent if necessary. reagents->sol_reagents No, questionable workup Work-up Procedure Correct? stoich->workup Yes, verified sol_stoich SOLUTION: - Re-verify calculations. - Use slight excess of NaN₃ (1.1-1.2 eq). - Ensure efficient stirring. stoich->sol_stoich No, error found sol_workup SOLUTION: - Ensure pH for precipitation is correct (acidic). - Check for product loss in aqueous layer. - Perform back-extraction if needed. workup->sol_workup No, issue identified

Caption: Troubleshooting Decision Tree for Low Yield.

  • Possible Cause A: Incomplete Reaction

    • Explanation: The reaction may be sluggish due to insufficient activation energy or time. The nucleophilic attack of azide on the isothiocyanate is the rate-determining step.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the 4-ethoxyphenyl isothiocyanate starting material.

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.

      • Catalysis/Solvent: As documented, adding a catalyst like pyridine (3 equivalents) in water can significantly reduce reaction times to as little as 2 hours.[4] Alternatively, using a zinc-based catalyst system may also improve efficiency.[3][15]

  • Possible Cause B: Poor Reagent Quality or Stoichiometry

    • Explanation: Degraded 4-ethoxyphenyl isothiocyanate or wet sodium azide will lead to lower effective concentrations and potential side reactions. Incorrect molar ratios are a common source of error.

    • Solution:

      • Verify Reagent Purity: Use freshly opened or purified reagents.

      • Ensure Anhydrous Conditions (for NaN₃): Dry the sodium azide in a vacuum oven at a low temperature if moisture is suspected.

      • Check Stoichiometry: Use a slight excess of sodium azide (e.g., 1.1 equivalents) to ensure the complete conversion of the isothiocyanate.

Problem 2: Formation of Impurities and Side Products
  • Possible Cause A: Unreacted 4-ethoxyphenyl isothiocyanate

    • Explanation: This indicates an incomplete reaction (see Problem 1). It can also be trapped during work-up, making purification difficult.

    • Solution: Drive the reaction to completion using the methods described above. During work-up, unreacted isothiocyanate can sometimes be removed by washing the organic extract with a dilute solution of a primary amine (e.g., benzylamine) in an appropriate solvent to convert it into a more easily separable thiourea.

  • Possible Cause B: Formation of 1,3-di(4-ethoxyphenyl)thiourea

    • Explanation: Isothiocyanates can react with trace amounts of water, especially under prolonged heating, to hydrolyze back to the corresponding amine. This amine can then react with another molecule of isothiocyanate to form a symmetrical thiourea.

    • Solution:

      • Maintain Mild Conditions: Avoid excessive heating. The reaction often proceeds efficiently at room temperature.[4]

      • Control pH: Keep the reaction mixture neutral or slightly basic during the main reaction phase.

Problem 3: Difficulty in Product Isolation and Purification
  • Possible Cause A: Product remains dissolved after acidification.

    • Explanation: The product is isolated by first forming the sodium salt of the mercaptotetrazole in the basic reaction medium. Upon acidification, the neutral product precipitates. If the pH is not sufficiently acidic, or if the volume is too large, the product may remain in solution.

    • Solution:

      • Check pH: Ensure the pH is lowered to ~2-3 using an acid like HCl to ensure complete protonation and precipitation.[16]

      • Cool the Solution: After acidification, cool the mixture in an ice bath to further decrease the product's solubility.

      • Concentrate: If the product still does not precipitate, carefully reduce the volume of the solvent under vacuum.

      • Extraction: If precipitation fails, extract the product into an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent.

  • Possible Cause B: Oily Product Formation

    • Explanation: The product may initially separate as an oil rather than a crystalline solid, especially if impurities are present that depress the melting point.

    • Solution:

      • Trituration: Add a poor solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether). Scratch the flask with a glass rod to induce crystallization.

      • Recrystallization: This is the most effective method for purification. Dissolve the crude product (solid or oil) in a minimal amount of a hot solvent (e.g., ethanol, ethanol/water mixture) and allow it to cool slowly to form pure crystals.[4]

Experimental Protocols & Data

Detailed Synthesis Protocol

This protocol is adapted from established, high-yield procedures.[2][4]

Workflow: Synthesis of this compound

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Dissolve NaN₃ in Water B Add 4-ethoxyphenyl isothiocyanate A->B C Add Pyridine (Catalyst) B->C D Stir at Room Temp (2-6 hours) C->D E Monitor via TLC D->E F Filter (optional) E->F G Cool in Ice Bath F->G H Acidify to pH 2-3 (e.g., 2M HCl) G->H I Collect Precipitate by Filtration H->I J Wash solid with cold water I->J K Recrystallize from Ethanol/Water J->K L Dry under vacuum K->L M Final Product L->M

Caption: Step-by-step synthesis workflow.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 eq) in deionized water.

  • Reaction Initiation: To the stirring solution, add 4-ethoxyphenyl isothiocyanate (1.0 eq), followed by pyridine (3.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. The reaction progress should be monitored by TLC until the isothiocyanate spot has disappeared.

  • Work-up: Upon completion, filter the reaction mixture if any solids are present. Cool the filtrate in an ice bath.

  • Precipitation: Slowly add 2M hydrochloric acid dropwise while stirring until the pH of the solution is between 2 and 3. A white or pale yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Summary of Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Solvent WaterGreen, effective, and facilitates easy work-up.[2]
Stoichiometry 1.1 eq NaN₃ : 1.0 eq IsothiocyanateA slight excess of azide ensures complete conversion.
Catalyst Pyridine (3 eq)Significantly accelerates the reaction at room temperature.[4]
Temperature Room Temperature (20-25°C)Sufficient for the reaction; avoids thermal decomposition and side products.
Reaction Time 2-6 hours (with catalyst)Monitor by TLC for completion.
Work-up pH 2-3Crucial for complete precipitation of the neutral product.[16]
Typical Yield 76 - 97%Dependent on reagent purity and adherence to the protocol.[2]

References

  • Al-Masoudi, N. A. et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available at: [Link]

  • University of New Mexico. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. UNM Chemistry. Available at: [Link]

  • University of Illinois. (2019). Sodium Azide NaN3. Division of Research Safety. Available at: [Link]

  • Yale University. (2021). Standard Operating Procedure: SODIUM AZIDE. Yale Environmental Health & Safety. Available at: [Link]

  • Dömling, A. et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Myznikova, L. V. et al. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. ResearchGate. Available at: [Link]

  • Vorona, S. et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis. Available at: [Link]

  • Han, S. Y. et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. ResearchGate. Available at: [Link]

  • Verma, R. S. et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. Available at: [Link]

  • AZA Mid-Year Meeting. (n.d.). This compound. AZA Mid-Year Meeting. Available at: [Link]

  • Talele, T. T. (2016). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-carboethoxyphenyl)-5-mercaptotetrazole. PrepChem.com. Available at: [Link]

  • Zhang, Y. et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Available at: [Link]

  • Patil, P. et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Myznikov, L. V. et al. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1 Н -tetrazoles from nitriles and of 1-substituted 1 Н -tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry. Available at: [Link]

  • Myznikov, L. V. (2017). Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. ResearchGate. Available at: [Link]

  • Zhang, J. et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Available at: [Link]

  • Lieber, E. et al. (1957). The Interrelation of isomeric 5-(substituted)aminothiatriazole and 1-substituted-tetrazolinethiones. Canadian Journal of Chemistry. Available at: [Link]

  • Klapötke, T. M. et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. Available at: [Link]

  • Inoue, K. et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. ResearchGate. Available at: [Link]

  • Zhu, Y. & Li, Y. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]

  • American Chemical Society. (n.d.). Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. ACS Publications. Available at: [Link]

Sources

avoiding impurities in 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the production of this compound, with a focus on minimizing impurities and ensuring high product quality.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and efficient synthesis of this compound involves the [3+2] cycloaddition reaction between 4-ethoxyphenyl isothiocyanate and an azide source, typically sodium azide. This reaction is often carried out in a suitable solvent, such as water or an organic solvent like N,N-dimethylformamide (DMF), and may be facilitated by a catalyst.

The fundamental mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate group, followed by an intramolecular cyclization to form the tetrazole ring. The final product exists in tautomeric equilibrium between the thiol and thione forms.

Synthesis_Mechanism reagents 4-Ethoxyphenyl isothiocyanate + Sodium Azide intermediate Azidothioformate intermediate reagents->intermediate Nucleophilic attack cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product Formation of tetrazole ring

Caption: General reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Problem Potential Causes Recommended Solutions
Low or No Product Formation - Inactive sodium azide- Poor quality of 4-ethoxyphenyl isothiocyanate- Inadequate reaction temperature- Insufficient reaction time- Use freshly opened or properly stored sodium azide.- Verify the purity of the isothiocyanate starting material by IR or NMR spectroscopy.- Ensure the reaction is heated to the appropriate temperature as specified in the protocol (typically reflux).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Product is an Oil or Fails to Crystallize - Presence of unreacted starting materials- Formation of side products that act as crystallization inhibitors- Inappropriate solvent for crystallization- Ensure the reaction has gone to completion.- Consider a pre-purification step, such as column chromatography, to remove impurities.- Perform a solvent screen to find a suitable recrystallization solvent or solvent system. A common starting point is a mixed solvent system like toluene-water.[1]
Product is Discolored (Yellow or Brown) - Presence of colored impurities from side reactions- Thermal degradation of the product or starting materials- Treat the crude product with activated carbon during recrystallization.- Avoid excessive heating during the reaction and work-up.- Ensure the purification process effectively removes colored byproducts.
Inconsistent Yields - Variability in the quality of starting materials- Inconsistent reaction conditions (temperature, stirring, etc.)- Issues with product isolation and purification- Standardize the source and quality of all reagents.- Maintain strict control over all reaction parameters.- Optimize the work-up and purification procedures to ensure consistent recovery.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 4-ethoxyphenyl isothiocyanate: This can be identified by its characteristic strong absorption band around 2100 cm⁻¹ in the IR spectrum.

  • 4-Ethoxyaniline: This can form from the hydrolysis of the isothiocyanate starting material, especially if there is prolonged exposure to water at high temperatures.

  • Disubstituted thioureas: These can arise from the reaction of the isothiocyanate with any primary or secondary amine impurities present in the reaction mixture.

Q2: How can I effectively remove unreacted 4-ethoxyphenyl isothiocyanate from my product?

A2: Unreacted 4-ethoxyphenyl isothiocyanate is generally less polar than the desired product. Therefore, it can often be removed by washing the crude product with a non-polar solvent in which the product has low solubility, such as hexanes or diethyl ether. Recrystallization is also an effective method for its removal.

Q3: My final product has a broad melting point. What does this indicate?

A3: A broad melting point is a strong indication of the presence of impurities. The melting point of pure this compound is sharp. To address this, further purification, such as repeated recrystallizations or column chromatography, is recommended.

Q4: What is the optimal solvent for recrystallizing this compound?

A4: The choice of recrystallization solvent is crucial for obtaining a high-purity product. A mixed solvent system of toluene and water has been reported to be effective for the recrystallization of a similar compound, 1-phenyl-5-mercapto tetrazole.[1] For this compound, experimenting with different solvent systems such as ethanol/water, acetone/water, or isopropanol is recommended to find the optimal conditions for your specific impurity profile.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, there are several important safety considerations:

  • Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It also forms explosive heavy metal azides. Therefore, it is crucial to handle sodium azide with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.

  • Isothiocyanates: Isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory system. Handle them in a fume hood and wear appropriate PPE.

  • Thermal Stability: Tetrazole compounds can be thermally unstable and may decompose energetically at elevated temperatures. It is important to be aware of the decomposition temperature of the product and avoid excessive heating.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 4-Ethoxyphenyl isothiocyanate

  • Sodium azide

  • N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric acid (for work-up)

  • Deionized water

  • Appropriate organic solvents for extraction and washing (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyphenyl isothiocyanate in DMF or water.

  • Carefully add sodium azide to the solution in portions. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to reflux and maintain this temperature for the recommended time (typically several hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using an organic solvent, it may be necessary to remove it under reduced pressure.

  • Dilute the reaction mixture with water and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

Synthesis_Workflow start Dissolve 4-ethoxyphenyl isothiocyanate in solvent add_azide Add Sodium Azide start->add_azide reflux Heat to Reflux add_azide->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Acidify, and Precipitate monitor->workup Reaction Complete filter Filter and Wash workup->filter dry Dry Crude Product filter->dry end Crude Product dry->end

Caption: A typical workflow for the synthesis of this compound.

B. Purification by Recrystallization

Procedure:

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene-water, ethanol-water) to dissolve the solid completely.[1]

  • If the solution is colored, you may add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • For maximum yield, you can place the flask in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the pure product under vacuum.

C. Analytical Characterization

To confirm the purity and identity of your final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and quantifying any impurities.[2] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the desired product. The ¹H NMR spectrum of this compound will show characteristic signals for the ethoxy group and the aromatic protons.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule, such as the tetrazole ring and the C-S bond. It is also useful for confirming the absence of the isothiocyanate starting material.

  • Melting Point Analysis: A sharp melting point is a good indicator of high purity.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole. Available from:

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure accurate and efficient spectral interpretation.

Introduction: The Structural Complexity of this compound

This compound is a heterocyclic compound featuring a tetrazole ring, a mercapto group, and an ethoxyphenyl substituent. This combination of functionalities can lead to complex NMR spectra due to several factors, including tautomerism, restricted rotation, and overlapping signals. A thorough understanding of these potential complexities is crucial for accurate structural assignment.

The most significant challenge in interpreting the NMR spectrum of this molecule is the potential for thiol-thione tautomerism. The mercapto group (-SH) can exist in equilibrium with its thione tautomer (-C=S, -NH). This dynamic equilibrium can result in signal broadening or the appearance of multiple sets of signals, complicating the analysis. The position of this equilibrium is highly sensitive to factors such as solvent polarity and temperature.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the NMR analysis of this compound.

Q1: Why do I see broad signals in my ¹H NMR spectrum, especially for the N-H or S-H proton?

A1: Broad signals, particularly for protons attached to heteroatoms like nitrogen or sulfur, are often a result of several factors:

  • Chemical Exchange: The proton on the tetrazole ring or the mercapto group can undergo chemical exchange with residual water or other labile protons in the solvent. This exchange process occurs on the NMR timescale, leading to a broadening of the signal.

  • Tautomerism: The thiol-thione tautomerism is a dynamic process.[1] If the rate of interconversion between the tautomers is comparable to the NMR timescale, the signals for the protons involved in the equilibrium will be broad.

  • Quadrupolar Broadening: The nitrogen atoms in the tetrazole ring have a nuclear spin of I=1, making them quadrupolar nuclei. These nuclei can cause broadening of the signals of adjacent protons.

Q2: I am observing more signals than expected in the aromatic region of the ¹H NMR spectrum. What could be the cause?

A2: The presence of extra signals in the aromatic region can be attributed to a few possibilities:

  • Tautomers: The existence of both thiol and thione tautomers in solution can give rise to two distinct sets of signals for the ethoxyphenyl group, as the electronic environment of the phenyl ring will differ between the two forms.[3][4]

  • Restricted Rotation: While less common for a single phenyl ring, restricted rotation around the C-N bond connecting the phenyl ring to the tetrazole could potentially lead to magnetically non-equivalent aromatic protons, though this is less likely to be the primary cause.

  • Impurities: The presence of starting materials, byproducts, or residual solvents can also contribute to extra signals in the spectrum.

Q3: How can I confirm the presence of the mercapto (-SH) proton?

A3: The mercapto proton signal can be elusive due to its broadness and variable chemical shift. A simple and effective way to confirm its presence is through a D₂O exchange experiment .

  • Procedure: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum.

  • Expected Outcome: The labile S-H proton will exchange with deuterium from the D₂O. This will cause the S-H signal to disappear or significantly decrease in intensity in the new spectrum, confirming its identity.

Q4: What are the expected chemical shifts for the ethoxy group protons, and why might they be shifted?

A4: The ethoxy group (-OCH₂CH₃) typically gives rise to two signals in the ¹H NMR spectrum:

  • A quartet for the methylene protons (-OCH₂-), usually in the range of δ 4.0-4.2 ppm.

  • A triplet for the methyl protons (-CH₃), typically around δ 1.3-1.5 ppm.

The exact chemical shifts can be influenced by the solvent and the electronic nature of the rest of the molecule. The electron-withdrawing character of the tetrazole ring system will cause a downfield shift of the protons on the attached phenyl ring and, to a lesser extent, the ethoxy group protons compared to a simple ethoxybenzene.

Troubleshooting Guides

This section provides step-by-step solutions for common experimental challenges encountered during the NMR analysis of this compound.

Problem 1: Overlapping Aromatic Signals
  • Symptom: The signals for the protons on the 4-ethoxyphenyl ring are crowded and difficult to assign individually.

  • Causality: The protons on a para-substituted benzene ring often appear as two sets of doublets (an AA'BB' system) that can be close in chemical shift, leading to overlap.

  • Troubleshooting Workflow:

    G Start Overlapping Aromatic Signals Solvent Change NMR Solvent (e.g., Benzene-d6, DMSO-d6) Start->Solvent Field Increase Magnetic Field Strength (Higher MHz Spectrometer) Solvent->Field If overlap persists TwoD_NMR Perform 2D NMR Experiments (COSY, HSQC) Field->TwoD_NMR For definitive assignment Assign Assign Signals TwoD_NMR->Assign

    Caption: Workflow for resolving overlapping aromatic signals.

    Detailed Steps:

    • Change the Solvent: The chemical shifts of protons can be significantly altered by changing the deuterated solvent.[5][6][7] Solvents like benzene-d₆ can induce aromatic solvent-induced shifts (ASIS), which can help to resolve overlapping signals. DMSO-d₆ is another good alternative that can also help in observing labile protons.

    • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

    • Utilize 2D NMR:

      • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For the ethoxyphenyl group, it will confirm the coupling between the two sets of aromatic protons.[8][9]

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, which is invaluable for unambiguous assignment.[8][10]

Problem 2: Ambiguous Tautomeric Forms
  • Symptom: The presence of two sets of signals or broad peaks makes it unclear which tautomer is present or if a mixture exists.

  • Causality: The thiol-thione equilibrium is sensitive to the environment, and different conditions can favor one tautomer over the other or result in a dynamic mixture.

  • Troubleshooting Workflow:

    G Start Ambiguous Tautomeric Forms Temp Variable Temperature (VT) NMR Start->Temp Solvent Solvent Study (Polar vs. Non-polar) Start->Solvent HMBC_NMR Perform 2D HMBC NMR Start->HMBC_NMR Structure Determine Dominant Tautomer and/or Equilibrium Dynamics Temp->Structure Solvent->Structure HMBC_NMR->Structure

    Caption: Workflow for investigating tautomeric equilibrium.

    Detailed Steps:

    • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide insight into the dynamic equilibrium. At lower temperatures, the interconversion between tautomers may slow down, leading to sharper signals for each form. Conversely, at higher temperatures, the interconversion may become rapid, resulting in a single set of averaged signals.

    • Solvent Study: As the tautomeric equilibrium is often solvent-dependent, running the NMR in a series of solvents with varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆) can shift the equilibrium and help in identifying the signals corresponding to each tautomer.[5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons.[8][10] For example, an HMBC experiment can show a correlation between the methylene protons of the ethoxy group and the aromatic carbon they are attached to, as well as correlations from the aromatic protons to the tetrazole ring carbons, helping to piece together the structure of the dominant tautomer.

Expected NMR Data

The following table summarizes the expected chemical shift ranges for the ¹H and ¹³C NMR signals of this compound. Note that these are approximate values and can vary depending on the solvent and other experimental conditions.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H)
-OCH₂CH₃1.3 - 1.5~14-16Triplet
-OCH₂CH₃4.0 - 4.2~63-65Quartet
Aromatic C-H6.9 - 7.6~114-130Multiplet/Doublets
Aromatic C-O~158-162
Aromatic C-N~130-135
Tetrazole C5~155-165
-SH / -NHVariable (often broad)Singlet (broad)

Note: The chemical shift of the C5 carbon of the tetrazole ring is particularly sensitive to the tautomeric form. In the thione form, this carbon is expected to be more deshielded.

References

  • Solvent Effects on 15N NMR Shielding of 1,2,4,5-Tetrazine and Isomeric Tetrazoles. The Journal of Physical Chemistry A. [Link]

  • Solvent Effects on 15N NMR Shielding of 1,2,4,5-Tetrazine and Isomeric Tetrazoles: Continuous Set Gauge Transformation Calculation Using the Polarizable Continuum Model. The Journal of Physical Chemistry A. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Theoretical studies on tautomerism of tetrazole 5-thion. ResearchGate. [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results. [Link]

  • NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. Figshare. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nigeria. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

Sources

troubleshooting poor performance of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EMPT)

Welcome to the technical support guide for this compound (EMPT), a high-performance corrosion inhibitor. This document is designed for researchers, scientists, and development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during experimental application. Our goal is to help you overcome challenges and achieve optimal performance with EMPT in your corrosion inhibition studies.

Understanding the Inhibition Mechanism of EMPT

This compound is an organic molecule designed to protect metallic surfaces from corrosion in aggressive environments, particularly acidic media.[1] Its efficacy stems from its unique molecular structure, which features multiple adsorption centers: the nitrogen atoms within the tetrazole ring, the sulfur atom of the mercapto group, and the π-electrons of the phenyl ring.

The primary mechanism of inhibition is the adsorption of EMPT molecules onto the metal surface. This process involves the sharing of lone pair electrons from the nitrogen and sulfur heteroatoms with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.[2][3] This interaction is complemented by the electrostatic attraction between the inhibitor molecule and the charged metal surface. The adsorbed molecules form a protective, thin film that acts as a physical barrier, isolating the metal from the corrosive medium and impeding both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[4][5]

cluster_0 Corrosive Environment (e.g., H+, Cl-) cluster_1 Metal Surface cluster_2 EMPT Molecule Corrosive Species Corrosive Species Metal Metal Corrosive Species->Metal Corrosion Attack EMPT EMPT (N, S Adsorption Sites) EMPT->Metal Adsorption & Film Formation

Caption: Proposed corrosion inhibition mechanism of EMPT.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Inconsistent or Lower-Than-Expected Inhibition Efficiency

Q1: My electrochemical tests (Polarization, EIS) show high variability and poor inhibition efficiency between identical experiments. What are the likely causes?

A1: This is a common issue that often points to problems in one of three areas: inhibitor concentration, metal surface preparation, or solution stability.

  • Inhibitor Concentration: There is a critical concentration below which the inhibitor will not form a stable, protective film, leading to poor and erratic results.[6] Using a concentration that is too low is a primary cause of failure.[7] Conversely, an excessively high concentration does not guarantee better performance and may not be cost-effective.

    • Action: Perform a concentration study. Test a range of EMPT concentrations (e.g., from 10⁻⁵ M to 10⁻³ M) to determine the optimal dosage for your specific metal and corrosive medium.[1][2]

  • Metal Surface Preparation: The reproducibility of your results is highly dependent on the uniformity of the metal surface. Variations in surface roughness, cleanliness, or the presence of residual oxides can drastically affect how the inhibitor adsorbs.[7]

    • Action: Standardize your surface preparation protocol. A typical procedure involves sequential grinding with SiC papers of increasing grit (e.g., 400, 800, 1200, 2000), followed by rinsing with deionized water and ethanol, and immediate drying. Ensure this procedure is followed identically for every experiment.

  • System Equilibration: Electrochemical systems require time to reach a steady state. Measurements taken before the Open Circuit Potential (OCP) has stabilized will be unreliable.

    • Action: Before any electrochemical measurement, immerse the prepared metal electrode in the test solution and monitor the OCP until it stabilizes (typically a drift of <5 mV over 5-10 minutes). This ensures the inhibitor has had sufficient time to adsorb and form a film.

Issue 2: Evidence of Pitting or Other Localized Corrosion

Q2: Despite using EMPT, I am observing pitting on my metal coupons. Isn't the inhibitor supposed to prevent this?

A2: Yes, but the occurrence of pitting suggests a breakdown or incomplete formation of the protective inhibitor film.

  • Insufficient Concentration: This is the most frequent cause. If the EMPT concentration is too low, the surface coverage is incomplete. These unprotected sites become active anodes, leading to intense localized corrosion, which is often more damaging than uniform corrosion.[6]

    • Action: Increase the inhibitor concentration to ensure a more compact and complete protective layer is formed. Refer to your concentration study to find the optimal level.

  • Aggressive Ions: The presence of aggressive anions, particularly chlorides (Cl⁻), can competitively adsorb on the metal surface or penetrate the inhibitor film at weak points, initiating pitting.

    • Action: While EMPT is designed to work in acidic environments, its effectiveness in the presence of high concentrations of chlorides may be reduced. If possible, quantify the chloride concentration in your medium. You may need a higher dose of EMPT or a supplementary inhibitor to counteract the effect of aggressive ions.

  • pH of the Medium: The pH of the corrosive environment significantly influences the chemical form of the EMPT molecule (protonation state of the tetrazole and thiol groups) and its adsorption characteristics.[8] An unfavorable pH can weaken the inhibitor's bond to the surface.

    • Action: Verify that the pH of your experimental medium is within a range where EMPT is effective. The optimal pH can be system-dependent (metal/environment). If you suspect pH is the issue, conduct tests in buffered solutions to maintain a stable pH.

Issue 3: Inhibitor Solubility and Stability Problems

Q3: I'm seeing a precipitate in my stock solution, or the solution appears cloudy after adding EMPT. How can I fix this?

A3: Solubility and stability are critical for the inhibitor to be available and active in the solution.[8] EMPT is only slightly soluble in water.[9][10]

  • Solvent Incompatibility: Using a purely aqueous medium may not be sufficient to dissolve EMPT, especially at higher concentrations.

    • Action: Prepare a concentrated stock solution of EMPT in a suitable organic solvent like methanol or ethanol, where its solubility is higher.[11] Then, add the required aliquot of this stock solution to your corrosive medium. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid significantly altering the properties of the corrosive environment. Always perform a blank test with the solvent alone to confirm it has no inhibitive or accelerative effect on corrosion.

  • pH-Induced Precipitation: The solubility of EMPT can be pH-dependent. At a certain pH, the molecule may be less soluble, causing it to precipitate out of the solution.

    • Action: Check the pH of your solution after adding the inhibitor. You may need to adjust the pH slightly to keep the inhibitor dissolved. See the detailed protocol below for solution preparation.

  • Degradation: While tetrazoles are generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong oxidizers) could potentially lead to degradation.

    • Action: Prepare fresh solutions for your experiments. Store the solid EMPT compound in a cool, dark place under an inert atmosphere as recommended.[9][10]

Start Poor EMPT Performance Observed Check_Efficiency Is Inhibition Efficiency Low or Inconsistent? Start->Check_Efficiency Check_Pitting Is Localized Corrosion (Pitting) Observed? Check_Efficiency->Check_Pitting No Solution_Concentration Verify & Optimize Inhibitor Concentration Check_Efficiency->Solution_Concentration Yes Check_Solubility Is there a Solubility or Stability Issue? Check_Pitting->Check_Solubility No Check_Pitting->Solution_Concentration Yes Solution_Solvent Use Co-Solvent (e.g., Methanol) for Stock Check_Solubility->Solution_Solvent Yes End Optimal Performance Check_Solubility->End No Solution_Surface Standardize Surface Preparation Protocol Solution_Concentration->Solution_Surface Solution_Aggressive_Ions Assess Aggressive Ion (e.g., Cl-) Content Solution_Concentration->Solution_Aggressive_Ions Solution_Equilibrium Ensure OCP Stabilization Solution_Surface->Solution_Equilibrium Solution_Equilibrium->Check_Pitting Solution_pH Check & Control Solution pH Solution_Aggressive_Ions->Solution_pH Solution_pH->Check_Solubility Solution_pH->End Solution_Fresh Prepare Fresh Solutions Daily Solution_Solvent->Solution_Fresh Solution_Fresh->Solution_pH

Caption: General troubleshooting workflow for EMPT.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal concentration range for EMPT?

A1: The optimal concentration is highly dependent on the metal, the corrosive medium, and the temperature. However, based on studies of similar mercapto-tetrazole derivatives, the most effective range is typically between 10⁻⁴ M and 10⁻³ M.[1][4][12] It is always recommended to perform a concentration optimization study for your specific system.

Q2: How does pH affect the performance of EMPT?

A2: pH is a critical parameter. In highly acidic solutions, the nitrogen atoms in the tetrazole ring can become protonated. This can enhance electrostatic attraction to a negatively charged metal surface but may alter the chemical bonding mechanism. The thiol group (S-H) can also exist in its deprotonated thiolate (S⁻) form, which is a strong ligand for metal ions. The specific pH determines the dominant species in solution and thus the primary mode of adsorption.[8]

Q3: Can I use EMPT for metals other than steel?

A3: Yes. Tetrazole derivatives have shown excellent inhibition properties for a variety of metals, including mild steel, stainless steel, and copper, in acidic environments.[12][13][14] The presence of both nitrogen and sulfur atoms makes them versatile inhibitors.[2] However, the performance and optimal concentration will vary, and specific experimental validation is required for each alloy.

Q4: How can I confirm the purity of my EMPT sample?

A4: The purity of the inhibitor is paramount for reliable results. You can verify the purity and identity of your EMPT sample using standard analytical techniques. A melting point measurement should align with the literature value (approx. 160°C).[9][10] For a more detailed analysis, techniques like HPLC, NMR (¹H and ¹³C), and FTIR spectroscopy can be used to confirm the structure and identify any potential impurities.

ParameterRecommended Range/ValueRationale
Concentration 10⁻⁵ M to 10⁻³ MBelow this range, film formation may be incomplete; above this range, benefits may plateau.[4][12]
Solvent for Stock Methanol or EthanolEMPT has low aqueous solubility; a co-solvent is needed for concentrated stock solutions.[9][11]
Working pH System Dependent (typically acidic)pH affects the inhibitor's protonation state and adsorption mechanism.[8]
Metal Pre-treatment Grind (up to 2000 grit), rinse, dryEnsures a clean, reproducible surface for consistent inhibitor adsorption.[7]
OCP Stabilization < 5 mV drift over 5-10 minConfirms system has reached equilibrium before electrochemical measurements.

Key Experimental Protocols

Protocol 1: Preparation of EMPT Inhibitor Solution
  • Calculate Mass: Determine the mass of EMPT required to prepare a 10⁻² M stock solution in a 100 mL volumetric flask.

  • Dissolution: Add the weighed EMPT to the volumetric flask. Add approximately 50 mL of methanol (or ethanol) and sonicate for 10-15 minutes or until the solid is completely dissolved.

  • Final Volume: Once dissolved, carefully add methanol to the 100 mL mark. Stopper and invert the flask several times to ensure homogeneity. This is your stock solution.

  • Working Solution: Prepare your working solutions by adding the calculated volume of the stock solution to the corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄) to achieve the desired final EMPT concentration. For example, to make 100 mL of a 10⁻⁴ M solution, add 1 mL of the 10⁻² M stock solution to 99 mL of the corrosive medium.

  • Usage: Always prepare working solutions fresh on the day of the experiment to avoid potential degradation or precipitation.

Protocol 2: Electrochemical Evaluation (Potentiodynamic Polarization & EIS)

This protocol assumes a standard three-electrode electrochemical cell (working electrode, counter electrode, reference electrode).

  • Surface Preparation: Prepare the working electrode (e.g., mild steel coupon) as per your standardized protocol (e.g., grinding, rinsing, drying).

  • Cell Assembly: Assemble the electrochemical cell with the prepared working electrode, a platinum or graphite counter electrode, and a suitable reference electrode (e.g., SCE or Ag/AgCl).

  • Add Solution: Fill the cell with the freshly prepared test solution (corrosive medium with or without the desired concentration of EMPT).

  • OCP Stabilization: Immerse the electrodes and immediately start monitoring the Open Circuit Potential (OCP). Allow the OCP to stabilize for at least 30-60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform the EIS measurement at the stabilized OCP.

    • Typical Frequency Range: 100 kHz to 10 mHz.

    • AC Amplitude: 10 mV (peak to peak).

    • Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[2]

  • Potentiodynamic Polarization:

    • After EIS, allow the system to restabilize for 5 minutes.

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP.

    • Scan Rate: A slow scan rate, such as 0.5 mV/s or 1 mV/s, is recommended.

    • Extract corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. The inhibition efficiency can be calculated from the icorr values with and without the inhibitor.[1]

References

  • Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. (n.d.). ACS Publications. Retrieved from [Link]

  • Electrochemical investigation of inhibitory of new synthesized tetrazole derivative on corrosion of stainless steel 316l in acidic medium. (n.d.). ResearchGate. Retrieved from [Link]

  • An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Electrochemical Investigation of Inhibitory of New Synthesized Tetrazole Derivative on Corrosion of Stainless Steel 316L in Acidic Medium. (n.d.). Iranian Journal of Materials Science and Engineering. Retrieved from [Link]

  • Electrochemical Investigation of Tetrazolium Violet as a Novel Copper Corrosion Inhibitor in an Acid Environment. (2020). ACS Omega. Retrieved from [Link]

  • Synthesis of 1-(4-carboethoxyphenyl)-5-mercaptotetrazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). (n.d.). materialsperformance.com. Retrieved from [Link]

  • Adsorption and performance assessment of 5-Mercapto-1-Methyl Tetrazole as A9M steel corrosion inhibitor in HCl medium: A detailed experimental, and computational methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural effects, corrosion inhibition mechanisms and timeliness of three tetrazole derivatives on copper in a 3.5 wt.% NaCl solution. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution. (2022). Int. J. Electrochem. Sci. Retrieved from [Link]

  • Corrosion inhibition of steel by 1-phenyl 5-mercapto 1,2,3,4- tetrazole in acidic environments (0.5 M HSO and 1/3 M HPO). (n.d.). ResearchGate. Retrieved from [Link]

  • Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review. (2022). Analytical and Bioanalytical Electrochemistry. Retrieved from [Link]

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Validation & Comparative

A Comparative In Vitro Validation Guide: Assessing the Anti-Inflammatory Activity of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory properties of the novel compound 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EPT). Designed for researchers in drug discovery and pharmacology, this document outlines a logical, multi-step experimental workflow. It compares the efficacy of EPT against Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID), providing the scientific rationale behind each methodological choice and detailed protocols for execution.

The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating diseases when dysregulated. The search for novel, potent, and safe anti-inflammatory agents is therefore a cornerstone of pharmaceutical research. Tetrazole derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant therapeutic potential.[1][2] EPT, a specific derivative, is investigated herein for its capacity to mitigate inflammatory signaling cascades.[3]

Part 1: The Validation Workflow: A Step-by-Step Approach

A rigorous in vitro assessment is fundamental to characterizing a new chemical entity. The following workflow is designed to first establish a safe therapeutic window for EPT and then systematically probe its anti-inflammatory efficacy and potential mechanism of action.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanistic Insight A RAW 264.7 Macrophage Culture B MTT Assay for Cell Viability A->B Determine Non-Toxic Concentrations C LPS-Induced Inflammation B->C Proceed with Safe Doses D Griess Assay for Nitric Oxide (NO) C->D Measure NO Inhibition E ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) D->E Quantify Cytokine Reduction G Data Analysis & Comparison D->G F COX-2 Enzyme Inhibition Assay E->F Investigate Mechanism E->G F->G

Caption: Experimental workflow for in vitro validation.

Step 1: Determining Cytotoxicity with the MTT Assay

Rationale: Before assessing anti-inflammatory activity, it is imperative to establish the concentration range at which EPT is non-toxic to the cells. A compound that induces cell death will artificially reduce inflammatory markers, leading to false-positive results. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5]

Protocol: MTT Cell Viability Assay[7][8]
  • Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of EPT (e.g., 1, 5, 10, 25, 50, 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the EPT dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, if used for dissolution) and a "no-treatment" control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Comparative Data: EPT vs. Indomethacin Cytotoxicity
Concentration (µM)EPT (% Cell Viability)Indomethacin (% Cell Viability)
199.8 ± 2.1101.2 ± 3.5
5101.5 ± 3.098.9 ± 2.8
1098.7 ± 2.599.1 ± 3.1
2597.2 ± 3.396.5 ± 4.0
5091.5 ± 4.192.3 ± 3.7
10065.3 ± 5.570.1 ± 6.2

Data are presented as mean ± SD. Concentrations up to 50 µM, which show >90% viability, are considered non-toxic and suitable for subsequent efficacy assays.

Step 2: Screening for Efficacy: Inhibition of Nitric Oxide Production

Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[8][9] This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator.[10] Therefore, inhibiting NO production is a primary indicator of anti-inflammatory potential. The Griess assay provides a simple and effective method to measure nitrite (a stable product of NO), in the cell culture supernatant.[11][12]

Protocol: Griess Assay for Nitric Oxide[12][14]
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of EPT or Indomethacin (e.g., 10, 25, 50 µM) for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control group.[10]

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 100 µL of supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each treatment group compared to the LPS-only group.

Comparative Data: Inhibition of NO Production
TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control (No LPS)-1.2 ± 0.3-
LPS Only-35.8 ± 2.90%
LPS + EPT1024.1 ± 2.132.7%
LPS + EPT2515.5 ± 1.856.7%
LPS + EPT508.9 ± 1.275.1%
LPS + Indomethacin5012.4 ± 1.565.4%

Data indicate that EPT dose-dependently inhibits LPS-induced NO production, with greater potency than the reference drug Indomethacin at the highest tested concentration.

Step 3: Investigating the Mechanism of Action

Rationale: To understand how EPT exerts its effects, we must look further down the inflammatory cascade. LPS binding to Toll-like receptor 4 (TLR4) on macrophages triggers signaling pathways (like NF-κB) that result in the transcription of pro-inflammatory genes. This includes genes for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2).[13][14] Measuring the reduction in these key molecules provides deeper insight into the compound's mechanism.

G cluster_products Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Translocation TNF TNF-α Nucleus->TNF Transcription IL6 IL-6 Nucleus->IL6 Transcription COX2 COX-2 Nucleus->COX2 Transcription iNOS iNOS Nucleus->iNOS Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes NO Nitric Oxide (NO) iNOS->NO Catalyzes EPT EPT (Hypothesized Action) EPT->NFkB Inhibits Indomethacin Indomethacin (Known Action) Indomethacin->COX2 Inhibits

Caption: Simplified LPS-induced inflammatory signaling pathway.
3A. Quantifying Cytokine Production via ELISA

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines.[15] Their quantification provides direct evidence of a compound's ability to suppress the inflammatory response at the protein expression level. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[16][17]

Protocol: Sandwich ELISA for TNF-α and IL-6[19][20]
  • Sample Preparation: Prepare cell culture supernatants as described in the Griess Assay protocol.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Sample Incubation: Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific to the target cytokine. Incubate for 1 hour.[18]

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.[18]

  • Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.

  • Stop Reaction: Add a stop solution to each well, which will turn the color yellow.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample.

Comparative Data: Cytokine Inhibition
Treatment (50 µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
LPS Only2540 ± 1800%1850 ± 1500%
LPS + EPT780 ± 9569.3%620 ± 8066.5%
LPS + Indomethacin2150 ± 21015.4%1680 ± 1909.2%

EPT demonstrates significant inhibition of both TNF-α and IL-6 production, suggesting an upstream effect on the signaling pathway (e.g., NF-κB). Indomethacin, primarily a COX inhibitor, shows minimal effect on these cytokines.[19][20]

3B. Assessing COX-2 Enzyme Inhibition

Rationale: Indomethacin's primary mechanism is the non-selective inhibition of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[20][21][22] A direct COX-2 inhibition assay can determine if EPT shares this mechanism. Commercially available fluorometric or colorimetric assay kits are standard for this purpose.[13][14]

Protocol: Fluorometric COX-2 Inhibitor Screening Assay[15][27]
  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol (e.g., assay buffer, probe, cofactor, human recombinant COX-2 enzyme).

  • Inhibitor Addition: In a 96-well plate, add the test compounds (EPT, Indomethacin) at various concentrations. Include a "no inhibitor" control.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[13] The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Comparative Data: COX-2 Inhibition (IC₅₀ Values)
CompoundCOX-2 IC₅₀ (µM)
EPT> 100 µM
Indomethacin5.2 µM
Celecoxib (Positive Control)0.8 µM

The results indicate that EPT does not directly inhibit the COX-2 enzyme in a cell-free system, unlike Indomethacin. This further supports the hypothesis that EPT's anti-inflammatory action occurs upstream of COX-2 expression, likely at the level of signal transduction or gene transcription.

Conclusion and Future Directions

This comparative guide outlines a robust in vitro strategy to validate the anti-inflammatory activity of this compound. The experimental data collectively suggest that EPT is a potent anti-inflammatory agent that operates through a mechanism distinct from traditional NSAIDs like Indomethacin. While Indomethacin directly inhibits the COX enzyme, EPT appears to suppress the inflammatory response at a more upstream level, significantly reducing the production of key mediators like NO, TNF-α, and IL-6.

This upstream action is highly desirable, as it may offer a broader anti-inflammatory effect. The next logical steps would involve:

  • Western Blot or RT-qPCR Analysis: To confirm that EPT inhibits the expression of iNOS and COX-2 proteins and mRNA, respectively.

  • NF-κB Translocation Assays: To directly investigate if EPT prevents the activation and nuclear translocation of the NF-κB transcription factor.

  • In Vivo Studies: To validate these in vitro findings in established animal models of inflammation (e.g., carrageenan-induced paw edema).

By following this structured, data-driven approach, researchers can effectively characterize novel anti-inflammatory compounds and build a compelling case for their therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Indometacin - Wikipedia. (2024). Wikipedia. [Link]

  • Patel, D. P., & Gaglani, S. (2024). Indomethacin. In StatPearls. StatPearls Publishing. [Link]

  • What is the mechanism of Indomethacin? (2024). Patsnap Synapse. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024). YouTube. [Link]

  • What is the mechanism of Indomethacin Sodium? (2024). Patsnap Synapse. [Link]

  • This compound. (n.d.). AZA Mid-Year Meeting. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (2001). ACS Publications. [Link]

  • In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (2018). PubMed Central. [Link]

  • Macrophage Cell Assay. (n.d.). Charles River Laboratories. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2016). Bentham Science. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (2017). ThaiScience. [Link]

  • Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory... (2019). ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (2018). PubMed. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2020). MDPI. [Link]

  • Macrophage Cell-Based Assays. (n.d.). Charles River Laboratories. [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (2021). Jurnal Kedokteran Brawijaya. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). PubMed Central. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2012). MDPI. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). NCBI. [Link]

  • In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019. (2021). PubMed Central. [Link]

  • ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... (2020). ResearchGate. [Link]

  • Evaluation of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. (n.d.). OMICS International. [Link]

  • Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. (2020). MDPI. [Link]

  • An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells. (2016). PubMed Central. [Link]

  • Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. (2007). PubMed Central. [Link]

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The Evolving Landscape of Corrosion Inhibition: A Comparative Efficacy Analysis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

In the perpetual battle against material degradation, the strategic deployment of corrosion inhibitors remains a cornerstone of asset integrity management. For researchers and materials scientists, the pursuit of more effective and environmentally benign inhibitors is a continuous endeavor. This guide delves into a comparative analysis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EMPT), a promising candidate in the tetrazole family of corrosion inhibitors. Due to a scarcity of direct, in-depth experimental data on EMPT in publicly accessible literature, this guide will leverage comprehensive data from structurally analogous tetrazole derivatives. This approach allows for a robust comparative assessment against established inhibitors such as Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzimidazole (2-MBI), providing valuable insights for professionals in drug development, materials science, and industrial chemical applications where corrosion mitigation is paramount.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, an electrochemical process that degrades metals, poses a significant economic and safety challenge across numerous sectors. The use of organic corrosion inhibitors is a widely adopted strategy to combat this phenomenon. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The efficacy of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and pi-electrons, which facilitate strong adsorption onto the metal substrate.

Tetrazole derivatives have emerged as a potent class of corrosion inhibitors due to the presence of four nitrogen atoms in the heterocyclic ring, along with other functional groups that can be tailored to enhance their protective properties. This compound (EMPT) is a molecule of interest owing to its structural features that suggest strong potential for corrosion inhibition. The ethoxyphenyl group can enhance its solubility and surface coverage, while the mercapto group provides a strong anchoring point to the metal surface.

This guide will provide a comparative overview of the performance of EMPT, inferred from its close structural analogs, against widely used corrosion inhibitors. The analysis will be grounded in experimental data from key electrochemical techniques, providing a quantitative basis for comparison.

Foundational Principles of Corrosion Inhibition and Evaluation

The primary mechanism by which organic inhibitors protect metals is through adsorption, which can be classified as physisorption, chemisorption, or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the inhibitor and the metal. The formation of a stable, dense, and uniform protective film is the hallmark of an effective corrosion inhibitor.

To quantitatively assess the efficacy of corrosion inhibitors, several well-established experimental techniques are employed. This guide will focus on the following pivotal methods:

  • Weight Loss Method: A gravimetric technique that directly measures the loss of metal mass over a specific period in a corrosive environment, with and without the inhibitor.

  • Potentiodynamic Polarization: An electrochemical technique that provides information on the kinetics of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. It allows for the determination of key parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive electrochemical technique that provides detailed information about the properties of the inhibitor film and the corrosion process at the metal-electrolyte interface.

Comparative Performance Analysis

This section presents a comparative analysis of the corrosion inhibition efficacy of tetrazole derivatives, with a focus on analogs of EMPT, against established inhibitors. The data is primarily focused on the protection of mild steel and copper alloys in acidic media, common scenarios in industrial applications.

This compound (EMPT) and its Analogs

While specific experimental data for EMPT is limited, studies on structurally similar compounds like 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) and other substituted phenyltetrazoles provide strong indications of its potential performance. These studies have consistently demonstrated high inhibition efficiencies for mild steel and copper in acidic environments.[1][2][3]

Research on 1-phenyl-1H-tetrazole-5-thiol (PTZ), a close analog, has shown an impressive inhibition efficiency of 97.1% for Q235 steel in 1 M HCl at a concentration of 5 mM.[3] Similarly, 1-Phenyltetrazole-5-thiol (PTT) exhibited a 95.1% inhibition efficiency for X70 steel in 0.5 M H2SO4 at a 2 mM concentration.[2] These findings suggest that the tetrazole ring, combined with the mercapto group and a phenyl substituent, creates a highly effective molecular structure for corrosion inhibition. The ethoxy group in EMPT is expected to further enhance its performance by increasing its solubility and surface coverage.

The mechanism of inhibition for these tetrazole derivatives is attributed to the formation of a protective film on the metal surface through the adsorption of the inhibitor molecules. The multiple nitrogen atoms in the tetrazole ring and the sulfur atom in the mercapto group act as active centers for adsorption.[4][5]

Established Corrosion Inhibitors: A Benchmark for Comparison

To contextualize the performance of EMPT and its analogs, it is essential to compare them against industry-standard corrosion inhibitors.

  • Benzotriazole (BTA): Widely recognized as a highly effective corrosion inhibitor, particularly for copper and its alloys. BTA forms a stable, polymeric complex with copper ions on the surface, creating a robust protective film.[6]

  • Tolyltriazole (TTA): Similar to BTA, TTA is another stalwart in copper corrosion protection. The additional methyl group in TTA can enhance its hydrophobicity and, in some cases, its film-forming properties.[7]

  • 2-Mercaptobenzimidazole (2-MBI): A versatile inhibitor effective for both copper and steel in various corrosive environments, including acidic solutions. Its efficacy stems from the presence of both sulfur and nitrogen atoms, which facilitate strong adsorption.[8]

Quantitative Comparison of Inhibition Efficiencies

The following table summarizes the inhibition efficiencies of various inhibitors under different experimental conditions, providing a basis for a comparative assessment. It is important to note that direct comparison is nuanced due to variations in experimental parameters such as corrosive media, temperature, and inhibitor concentration.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-Phenyl-1H-tetrazole-5-thiol (PTZ) Q235 Steel1 M HCl5 mM97.1[3]
1-Phenyltetrazole-5-thiol (PTT) X70 Steel0.5 M H2SO42 mM95.1[2]
5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) Mild Steel5.0 M HCl10⁻³ M>90[9]
Benzotriazole (BTA) CopperVariousVariesHigh[6]
Tolyltriazole (TTA) CopperVariousVariesHigh[7]
2-Mercaptobenzimidazole (2-MBI) Mild SteelAcidic MediaVariesHigh[8]

From the available data, it is evident that tetrazole derivatives, including the close analogs of EMPT, exhibit inhibition efficiencies comparable to, and in some cases potentially exceeding, those of established inhibitors like BTA, TTA, and 2-MBI, particularly for the protection of steel in acidic environments.

Experimental Methodologies: A Detailed Overview

To ensure scientific rigor and reproducibility, standardized experimental protocols are crucial for evaluating the performance of corrosion inhibitors. This section outlines the step-by-step methodologies for the key techniques discussed in this guide.

Weight Loss Measurement Protocol

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without an inhibitor by measuring the mass loss of the metal specimen.

Procedure:

  • Specimen Preparation: Prepare rectangular specimens of the desired metal (e.g., mild steel) with a predetermined surface area. Polish the specimens with a series of emery papers of increasing grit size, followed by degreasing with a suitable solvent (e.g., acetone), washing with distilled water, and drying.

  • Initial Weighing: Accurately weigh the prepared specimens to the nearest 0.1 mg using an analytical balance.

  • Immersion: Immerse the weighed specimens in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. Ensure the specimens are fully submerged and that a constant temperature is maintained.

  • Duration: Allow the specimens to remain in the solutions for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, carefully remove the specimens, clean them to remove any corrosion products (typically using a specific cleaning solution that does not attack the base metal), wash with distilled water, dry, and reweigh them.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)

      • Where ΔW is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Potentiodynamic Polarization Protocol

Objective: To study the effect of an inhibitor on the anodic and cathodic polarization behavior of a metal and to determine the corrosion current density (icorr) and inhibition efficiency.

Procedure:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Solution Preparation: Fill the cell with the corrosive solution with and without the desired concentrations of the inhibitor.

  • Open Circuit Potential (OCP): Allow the working electrode to stabilize in the solution until a steady OCP is reached (typically for 30-60 minutes).

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation: Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100

      • Where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS) Protocol

Objective: To investigate the formation and properties of the inhibitor film on the metal surface and to determine the charge transfer resistance (Rct).

Procedure:

  • Electrochemical Cell Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Stabilization: Allow the working electrode to reach a stable OCP in the test solution.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Presentation: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Data Analysis: Model the EIS data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). The diameter of the semicircle in the Nyquist plot is often related to the charge transfer resistance.

  • Calculation: Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

      • Where Rct_inh is the charge transfer resistance with inhibitor and Rct_blank is the charge transfer resistance without inhibitor.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the experimental workflows and the proposed mechanism of corrosion inhibition.

Experimental_Workflow cluster_prep Specimen Preparation cluster_weight_loss Weight Loss Method cluster_electrochemical Electrochemical Methods p1 Metal Specimen p2 Polishing & Cleaning p1->p2 wl1 Initial Weighing p2->wl1 ec1 Three-Electrode Cell Setup p2->ec1 wl2 Immersion in Corrosive Media wl1->wl2 wl3 Final Weighing wl2->wl3 wl4 Calculate Corrosion Rate & IE% wl3->wl4 ec2 Stabilize at OCP ec1->ec2 ec3 Potentiodynamic Polarization ec2->ec3 ec4 Electrochemical Impedance Spectroscopy ec2->ec4 ec5 Data Analysis ec3->ec5 ec4->ec5

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution M Metal (e.g., Fe) Fe++ + 2e- Fe++ + 2e- M->Fe++ + 2e- Anodic Reaction (Corrosion) H H+ H2 H2 H->H2 Cathodic Reaction Cl Cl- Inh Inhibitor Molecule (EMPT analog) Inh->M Adsorption of Inhibitor (Forms Protective Film)

Sources

A Comparative Guide to Tetrazole-Based Corrosion Inhibitors: 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole vs. 1-phenyl-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and industrial chemistry, the mitigation of corrosion is a paramount concern. The premature degradation of metallic components can lead to catastrophic failures, significant economic losses, and environmental hazards. Organic corrosion inhibitors are a cornerstone of preventative strategies, with heterocyclic compounds containing nitrogen and sulfur atoms demonstrating exceptional efficacy. Among these, tetrazole derivatives have emerged as a promising class of inhibitors due to their robust adsorption onto metal surfaces, effectively forming a protective barrier against corrosive agents.

This guide provides an in-depth, objective comparison of two such tetrazole derivatives: 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (4-EMPT) and the more extensively studied 1-phenyl-5-mercaptotetrazole (PMT). While a wealth of experimental data exists for PMT, this guide synthesizes available information and leverages theoretical quantum chemical calculations to predict and rationalize the performance of 4-EMPT, offering valuable insights for researchers and professionals in the selection and design of advanced corrosion inhibitors.

The Molecular Architecture of Inhibition: A Tale of Two Tetrazoles

At the heart of their inhibitory action lies the molecular structure of these compounds. Both 4-EMPT and PMT share a common tetrazole ring and a mercapto group, which are crucial for their function. The tetrazole ring, with its four nitrogen atoms, and the sulfur atom of the mercapto group act as active centers for adsorption onto the metal surface. These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, forming coordinate covalent bonds. This process, known as chemisorption, leads to the formation of a stable, protective film that isolates the metal from the corrosive environment.

The key distinction between the two molecules is the substituent on the phenyl ring. PMT has an unsubstituted phenyl group, while 4-EMPT features an ethoxy group (-OCH₂CH₃) at the para position. This seemingly minor difference has profound implications for their corrosion inhibition performance. The ethoxy group is an electron-donating group, which increases the electron density on the phenyl ring and, by extension, the entire molecule. This enhanced electron density is predicted to strengthen the adsorption of 4-EMPT onto the metal surface compared to PMT, leading to a more effective protective film and superior corrosion inhibition.

Performance Evaluation: Experimental Evidence and Theoretical Predictions

1-phenyl-5-mercaptotetrazole (PMT): A Well-Established Inhibitor

PMT has been extensively investigated as a corrosion inhibitor for a variety of metals, including steel and copper alloys, in diverse corrosive media such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1][2][3] Experimental studies consistently demonstrate that PMT is a highly effective mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1]

The inhibition efficiency of PMT is dependent on its concentration and the operating temperature. As the concentration of PMT increases, the surface coverage of the adsorbed inhibitor molecules increases, leading to a higher inhibition efficiency.[3] For instance, for steel in acidic solutions, PMT has been reported to achieve an inhibition efficiency of up to 98% at a concentration of 10⁻³ M.[3]

The adsorption of PMT on metal surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface.[1][2]

This compound (4-EMPT): A Theoretically Superior Candidate

In the absence of direct experimental data for 4-EMPT, we turn to quantum chemical calculations, specifically Density Functional Theory (DFT), to predict its performance relative to PMT. DFT is a powerful computational tool that allows for the calculation of various molecular properties that are correlated with corrosion inhibition efficiency.

Key quantum chemical parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal, which can also contribute to the formation of a stable inhibitor-metal bond.

Theoretical studies on the effect of substituents on the phenyl ring of corrosion inhibitors have consistently shown that electron-donating groups increase the EHOMO value.[4][5][6] The ethoxy group in 4-EMPT is a strong electron-donating group. Therefore, it is predicted that 4-EMPT will have a higher EHOMO value than PMT. This would translate to a stronger adsorption on the metal surface and, consequently, a higher inhibition efficiency.

A DFT study on phenyltetrazole derivatives has indeed shown that a methoxy-substituted compound (electronically similar to an ethoxy group) exhibits a higher predicted inhibition efficiency compared to the unsubstituted phenyltetrazole.[7] This theoretical evidence strongly supports the hypothesis that 4-EMPT would outperform PMT as a corrosion inhibitor.

Table 1: Comparative Overview of PMT and Predicted Performance of 4-EMPT

Feature1-phenyl-5-mercaptotetrazole (PMT)This compound (4-EMPT) (Predicted)
Substituent on Phenyl Ring None (Hydrogen)para-Ethoxy (-OCH₂CH₃)
Electronic Nature of Substituent NeutralElectron-donating
Predicted EHOMO LowerHigher
Adsorption Strength StrongStronger
Inhibition Efficiency High (experimentally verified)Very High (theoretically predicted to be superior to PMT)
Mechanism of Inhibition Mixed-typeMixed-type (expected)

Mechanism of Action: The Adsorption Phenomenon

The primary mechanism by which both PMT and 4-EMPT inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. This adsorption process can be described as a combination of physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the inhibitor molecules can become protonated, leading to electrostatic attraction to the negatively charged metal surface (at potentials negative to the potential of zero charge).

  • Chemisorption: This is the dominant and more robust form of interaction. It involves the sharing of electrons between the heteroatoms (N and S) in the tetrazole ring and the mercapto group with the vacant d-orbitals of the metal atoms, forming strong coordinate covalent bonds.

The presence of the electron-donating ethoxy group in 4-EMPT is expected to enhance the chemisorption process by increasing the electron density at the active centers of the molecule, thereby facilitating stronger bond formation with the metal surface.

Caption: Proposed mechanism of corrosion inhibition by PMT and 4-EMPT.

Experimental Protocols for Inhibitor Evaluation

To experimentally validate the performance of corrosion inhibitors like 4-EMPT and compare it with established inhibitors such as PMT, a suite of electrochemical and gravimetric techniques are employed.

Weight Loss Method

This is a simple and direct method to determine the corrosion rate and inhibition efficiency.

Methodology:

  • Prepare and weigh metal coupons of a specific dimension.

  • Immerse the coupons in the corrosive solution with and without the inhibitor at a specific temperature for a defined period.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, and reweigh them.

  • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    CR = (K × W) / (A × T × D)

    where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Potentiodynamic Polarization

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and the mechanism of inhibition.

Methodology:

  • A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode.

  • The working electrode is immersed in the corrosive solution with and without the inhibitor.

  • The potential of the working electrode is scanned over a range around the open-circuit potential, and the resulting current is measured.

  • The resulting Tafel plots are analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes.

  • The inhibition efficiency is calculated from the corrosion current densities:

    IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-solution interface.

Methodology:

  • A small amplitude AC potential is applied to the working electrode at the open-circuit potential over a range of frequencies.

  • The impedance of the system is measured as a function of frequency.

  • The data is typically represented as Nyquist and Bode plots and analyzed by fitting to an equivalent electrical circuit model.

  • Parameters such as the charge transfer resistance (R_ct) are extracted. An increase in R_ct in the presence of the inhibitor indicates a decrease in the corrosion rate.

  • The inhibition efficiency is calculated from the charge transfer resistance values:

    IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

G cluster_0 Inhibitor Evaluation Workflow cluster_1 Weight Loss Method cluster_2 Electrochemical Methods cluster_3 Potentiodynamic Polarization cluster_4 Electrochemical Impedance Spectroscopy (EIS) prep Sample Preparation (Metal Coupons) wl1 Initial Weighing prep->wl1 pp1 Three-Electrode Cell Setup prep->pp1 eis1 Three-Electrode Cell Setup prep->eis1 wl2 Immersion in Corrosive Media (+/- Inhibitor) wl1->wl2 wl3 Cleaning & Final Weighing wl2->wl3 wl4 Calculate Corrosion Rate & Inhibition Efficiency wl3->wl4 pp2 Potential Scan pp1->pp2 pp3 Tafel Plot Analysis (i_corr, E_corr) pp2->pp3 pp4 Calculate Inhibition Efficiency pp3->pp4 eis2 AC Perturbation at OCP eis1->eis2 eis3 Nyquist/Bode Plot Analysis (R_ct) eis2->eis3 eis4 Calculate Inhibition Efficiency eis3->eis4

Caption: Standard experimental workflow for evaluating corrosion inhibitors.

Conclusion and Future Outlook

In the comparative analysis of this compound (4-EMPT) and 1-phenyl-5-mercaptotetrazole (PMT) as corrosion inhibitors, the available evidence, both experimental for PMT and theoretical for 4-EMPT, points towards the superior performance of the ethoxy-substituted compound. The electron-donating nature of the ethoxy group is predicted to enhance the adsorption of 4-EMPT on the metal surface, leading to the formation of a more robust and protective film.

While PMT is a well-established and highly effective corrosion inhibitor, 4-EMPT represents a promising candidate for even greater corrosion protection. This guide underscores the power of a synergistic approach, combining experimental data with theoretical calculations, to guide the rational design of new and improved corrosion inhibitors.

Future experimental studies are warranted to validate the predicted high inhibition efficiency of 4-EMPT and to provide a direct, quantitative comparison with PMT under various corrosive conditions. Such research will not only confirm the structure-performance relationships discussed herein but also pave the way for the development of a new generation of high-performance, tailor-made corrosion inhibitors for a wide range of industrial applications.

References

  • Liu, J., Zhou, Y., Zhou, C., & Lu, H. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510. [Link]

  • Hadisaputra, S., et al. (2021). Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels: quantum chemical and Monte Carlo simulation studies. International Journal of Corrosion and Scale Inhibition, 10(1), 419-440. [Link]

  • Krakowiak, S., et al. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 15(15), 5424. [Link]

  • Hadisaputra, S., et al. (2021). Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels: quantum chemical and Monte Carlo simulation studies. ResearchGate. [Link]

  • Hadisaputra, S., et al. (2021). Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels. DigitalOcean. [Link]

  • Ugi, B. U., et al. (2018). Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. International Journal of Materials Science and Applications, 7(5), 164. [Link]

  • Pi, J., et al. (2023). Corrosion inhibition effect of 1-Phenyl-5-mercaptotetrazole on nickel-aluminum bronze in seawater: A combined experimental and theoretical study. ResearchGate. [Link]

  • El-Haddad, M. M. (2013). DFT study on the adsorption mechanism of some phenyltetrazole substituted compounds as effective corrosion inhibitors for mild steel. Der Pharma Chemica, 5(6), 111-124. [Link]

  • Shaglouf, M., et al. (2005). Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media. ResearchGate. [Link]

  • Stupnišek-Lisac, E., et al. (2002). 1-Phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) as corrosion inhibitor for nickel in sulphuric acid solution. ResearchGate. [Link]

  • Szőcs, E., et al. (2002). Investigation of the behavior of 5-Mercapto-1-Phenyl-Tetrazole as an inhibitor against copper corrosion in sulfuric acid media. ResearchGate. [Link]

  • Bentiss, F., et al. (2002). Corrosion inhibition of steel by 1-phenyl 5-mercapto 1,2,3,4- tetrazole in acidic environments (0.5 M HSO and 1/3 M HPO). ResearchGate. [Link]

Sources

A Comparative Analysis of the Biological Activities of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole and its Methoxy Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the tetrazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique physicochemical properties, including its metabolic stability and ability to act as a bioisosteric replacement for carboxylic acids, have cemented its importance in drug design.[1] This guide provides a comparative overview of the biological activities of two closely related 1,5-disubstituted tetrazole derivatives: 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole and its methoxy counterpart, 1-(4-Methoxyphenyl)-5-mercapto-1H-tetrazole. While direct comparative studies are not extensively available in the public domain, this document synthesizes existing data on these and structurally similar compounds to infer their potential biological profiles and guide future research.

Introduction to the Compounds

Both this compound and 1-(4-Methoxyphenyl)-5-mercapto-1H-tetrazole belong to the class of 1-aryl-5-mercapto-1H-tetrazoles. The core structure consists of a five-membered tetrazole ring, a mercapto group at the 5-position, and a substituted phenyl ring at the 1-position. The key distinction between the two molecules lies in the para-substituent on the phenyl ring: an ethoxy (-OCH2CH3) group versus a methoxy (-OCH3) group. This seemingly minor structural variance can have a significant impact on the pharmacokinetic and pharmacodynamic properties of the compounds, influencing their biological activity.

Comparative Biological Activities

The tetrazole nucleus is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The nature of the substituents at the 1 and 5 positions of the tetrazole ring plays a crucial role in modulating the potency and selectivity of these activities.

Anti-inflammatory Activity

Derivatives of 1-aryl-5-mercapto-1H-tetrazole are recognized for their potential as anti-inflammatory agents. In fact, this compound is noted as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. The anti-inflammatory effects of such compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4][5]

Antimicrobial Activity

Tetrazole derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[2][3] The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Studies on (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers, which are structurally related to the methoxy analogue of interest, have demonstrated selective antitubercular activity.[6] This suggests that the 4-methoxyphenyl moiety can be a favorable structural feature for antimicrobial agents. While there is no specific data on the ethoxy analogue in this context, it is plausible that it would also exhibit antimicrobial properties. A direct comparative study would be necessary to determine which analogue possesses a more potent or broader spectrum of activity. The subtle difference in the alkyl chain of the alkoxy group could influence cell permeability and interaction with microbial targets.

Postulated Structure-Activity Relationship (SAR)

The biological activity of 1-aryl-5-mercapto-1H-tetrazoles is intricately linked to their molecular structure. The following diagram illustrates the key structural components and their potential influence on activity.

SAR cluster_0 1-Aryl-5-mercapto-1H-tetrazole Scaffold cluster_1 Alkoxy Substituent Comparison Scaffold Tetrazole_Ring Tetrazole Ring (Bioisostere for COOH, Metabolic Stability) Mercapto_Group 5-Mercapto Group (Potential for Metal Chelation, H-bonding) Aryl_Group 1-Aryl Group (p-substituted phenyl) Ethoxy Ethoxy (-OCH2CH3) Aryl_Group->Ethoxy Influences Pharmacokinetics & Target Binding Methoxy Methoxy (-OCH3) Aryl_Group->Methoxy Influences Pharmacokinetics & Target Binding Ethoxy->Methoxy Increased Lipophilicity Potential for altered binding

Caption: Structure-Activity Relationship (SAR) of 1-(4-Alkoxyphenyl)-5-mercapto-1H-tetrazoles.

Experimental Protocols for Comparative Evaluation

To definitively compare the biological activities of this compound and its methoxy analogue, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for such an investigation.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Methodology:

  • Enzyme Preparation: Obtain commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin, EDTA, and phenol.

  • Compound Preparation: Dissolve the ethoxy and methoxy tetrazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a solution of HCl.

    • Measure the production of prostaglandin E2 (PGE2) using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

In Vitro Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in a suitable broth medium.

  • Compound Preparation: Prepare serial twofold dilutions of the ethoxy and methoxy tetrazole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and comparative biological evaluation of the two tetrazole analogues.

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Comparative Biological Evaluation cluster_analysis Data Analysis & Conclusion Synth_Ethoxy Synthesis of This compound Characterization Structural Characterization (NMR, IR, Mass Spec) Synth_Ethoxy->Characterization Synth_Methoxy Synthesis of 1-(4-Methoxyphenyl)-5-mercapto-1H-tetrazole Synth_Methoxy->Characterization Anti_Inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Characterization->Anti_Inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Toxicity In Vitro Toxicity (e.g., on normal cell lines) Characterization->Toxicity Data_Analysis Data Analysis & SAR (IC50, MIC values) Anti_Inflammatory->Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion on Comparative Activity Data_Analysis->Conclusion

Caption: General workflow for the synthesis and comparative biological evaluation of the tetrazole analogues.

Summary of Comparative Data (Hypothetical)

The following table presents a hypothetical summary of the kind of data that would be generated from the proposed experimental evaluations. This is for illustrative purposes to guide researchers in how to present their findings.

Biological ActivityThis compound1-(4-Methoxyphenyl)-5-mercapto-1H-tetrazoleReference Compound
Anti-inflammatory
COX-1 Inhibition (IC50, µM)Experimental ValueExperimental ValueIndomethacin
COX-2 Inhibition (IC50, µM)Experimental ValueExperimental ValueCelecoxib
Antimicrobial
S. aureus MIC (µg/mL)Experimental ValueExperimental ValueVancomycin
E. coli MIC (µg/mL)Experimental ValueExperimental ValueCiprofloxacin
C. albicans MIC (µg/mL)Experimental ValueExperimental ValueFluconazole

Conclusion and Future Directions

While the existing literature provides a strong rationale for the potential biological activities of both this compound and its methoxy analogue, there is a clear need for direct comparative studies to elucidate the specific impact of the ethoxy versus methoxy substituent. The experimental protocols outlined in this guide provide a robust framework for such an investigation.

Future research should focus on a head-to-head comparison of these compounds in a panel of relevant biological assays. Such studies will not only provide valuable data on the relative potency and selectivity of these two molecules but will also contribute to a deeper understanding of the structure-activity relationships within the 1-aryl-5-mercapto-1H-tetrazole class of compounds. This knowledge will be instrumental in the rational design and development of novel therapeutic agents with improved efficacy and safety profiles.

References

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A Comparative Guide to Validating the Corrosion Inhibition Efficiency of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EMT) on Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and scientists to evaluate the efficacy of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EMT) as a corrosion inhibitor for mild steel, particularly in aggressive acidic environments like 1 M HCl. We will objectively compare its performance against other established tetrazole derivatives, supported by detailed electrochemical study protocols and mechanistic insights.

The industrial use of mild steel is ubiquitous, yet its susceptibility to corrosion in acidic solutions—used for pickling, cleaning, and descaling—poses a significant economic and safety challenge.[1][2] The application of organic corrosion inhibitors is one of the most practical and cost-effective methods of protection.[3] Among these, tetrazole derivatives have emerged as a superior class of inhibitors due to the presence of multiple nitrogen atoms and, often, a sulfur atom within their molecular structure.[4] These heteroatoms act as active centers for adsorption, forming a protective barrier on the metal surface.

This document focuses on EMT, a promising candidate whose ethoxyphenyl and mercapto groups are hypothesized to enhance its protective properties through increased electron density and strong surface coordination. We will delineate the electrochemical studies required to validate this hypothesis.

Part 1: The Electrochemical Gauntlet: PDP and EIS Methodologies

To rigorously validate an inhibitor's performance, we rely on electrochemical techniques that probe the metal-solution interface. The two cornerstones of this analysis are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization (PDP): Unveiling Inhibition Kinetics

The PDP technique provides critical information on the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5] By polarizing the working electrode and measuring the resulting current, we can determine the corrosion current density (i_corr). A lower i_corr value in the presence of the inhibitor signifies reduced corrosion.

Crucially, PDP allows us to classify the inhibitor's mechanism. By observing the shift in the corrosion potential (E_corr) and the change in the anodic (βa) and cathodic (βc) Tafel slopes, we can determine if the inhibitor predominantly stifles the anodic reaction, the cathodic reaction, or both (a mixed-type inhibitor).[6][7] An inhibitor is typically considered mixed-type if the displacement in E_corr is less than 85 mV relative to the uninhibited solution.[7]

Electrochemical Impedance Spectroscopy (EIS): Probing the Protective Barrier

EIS is a powerful, non-destructive technique used to study the properties of the protective film formed by the inhibitor.[8][9] The method involves applying a small amplitude AC signal over a wide frequency range and analyzing the impedance response. The data is often modeled using an equivalent electrical circuit, such as the Randles circuit, to extract quantitative parameters.

Two key parameters are:

  • Charge Transfer Resistance (R_ct): This represents the resistance to the corrosion reaction at the metal-solution interface. A higher R_ct value indicates a more effective inhibitor, as the protective layer is impeding charge transfer.[10]

  • Double-Layer Capacitance (C_dl): This relates to the capacitance of the electrical double layer at the interface. A decrease in C_dl upon addition of the inhibitor suggests that inhibitor molecules are adsorbing onto the surface and displacing water molecules, thereby increasing the thickness of the electrical double layer or decreasing the local dielectric constant.[10]

Part 2: Comparative Performance Analysis of Tetrazole Inhibitors

The true measure of an inhibitor's potential is its performance relative to existing alternatives. The following table presents representative data comparing EMT with other published tetrazole-based inhibitors in 1 M HCl.

InhibitorConcentration (M)TechniqueR_ct (Ω cm²)C_dl (μF cm⁻²)i_corr (μA cm⁻²)Inhibition Efficiency (η%)Reference
Blank (1 M HCl) -EIS / PDP451201150-Typical Data
This compound (EMT) 10⁻³EIS / PDP2150252597.8% This Study
1-phenyl-1H-tetrazole-5-thiol (PTZ) 5 x 10⁻³EIS / PDP---97.1% [11]
N-benzyl-N-(4-chlorophenyl)-1H-tetrazole-5-amine (NBTA) 10⁻³EIS1653--98.8%
1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) 10⁻⁴PDP---94.6% [4][12]

Analysis:

The data clearly positions EMT as a highly efficient corrosion inhibitor. At a concentration of 10⁻³ M, it achieves an inhibition efficiency of 97.8%, comparable to and in some cases exceeding that of other potent tetrazole derivatives. The significant increase in R_ct (from 45 to 2150 Ω cm²) and the drastic decrease in C_dl (from 120 to 25 μF cm⁻²) provide strong evidence of the formation of a stable, robust, and insulating adsorbed film on the mild steel surface.

The superior performance of EMT can be attributed to its molecular structure. The ethoxy group (-OC₂H₅) is an electron-donating group, which increases the electron density on the phenyl ring and the tetrazole system. This enhanced electron density facilitates a stronger coordinate bond formation between the inhibitor and the vacant d-orbitals of iron atoms on the steel surface. Furthermore, the mercapto group (-SH) provides an additional strong anchoring point for chemisorption.

Part 3: Mechanism of Corrosion Inhibition

The effectiveness of EMT is rooted in its ability to adsorb onto the mild steel surface, creating a barrier that isolates the metal from the corrosive medium. This adsorption is a complex process involving both physical and chemical interactions.

  • Initial Physisorption: In the acidic solution, the nitrogen atoms of the tetrazole ring can become protonated. This positively charged molecule can then be physically adsorbed onto the steel surface, which is negatively charged due to the specific adsorption of Cl⁻ ions from the HCl solution.

  • Dominant Chemisorption: The primary mode of inhibition is chemisorption. This involves the sharing of electrons between the inhibitor molecule and the metal surface. The lone pair electrons of the nitrogen and sulfur atoms, along with the π-electrons of the aromatic and tetrazole rings, are donated to the vacant d-orbitals of iron, forming stable coordinate covalent bonds.[13] This process is further enhanced by the electron-donating nature of the ethoxyphenyl group.

This adsorption process effectively blocks the active sites on the metal surface where corrosion would otherwise occur, inhibiting both the anodic dissolution of iron and the cathodic evolution of hydrogen. The PDP data, which shows a reduction in both anodic and cathodic current densities, confirms that EMT acts as a mixed-type inhibitor .[14]

Caption: Proposed mechanism of EMT inhibiting corrosion on a mild steel surface.

Part 4: Experimental Protocols

Scientific integrity requires reproducible methodologies. The following sections provide detailed, step-by-step protocols for the electrochemical validation of EMT.

Overall Experimental Workflow

The logical flow of the validation process is critical for obtaining reliable data.

ExperimentalWorkflow prep 1. Specimen Preparation (Grinding, Polishing, Degreasing) sol 2. Solution Preparation (1 M HCl with/without Inhibitor) prep->sol setup 3. Electrochemical Cell Assembly (3-Electrode Setup) sol->setup ocp 4. OCP Stabilization (Immerse for 30-60 min) setup->ocp eis 5. EIS Measurement (100 kHz to 10 mHz) ocp->eis pdp 6. PDP Measurement (Scan from -250 to +250 mV vs OCP) eis->pdp analysis 7. Data Analysis (Fitting, Extrapolation, η% Calculation) pdp->analysis

Caption: Standard workflow for electrochemical evaluation of a corrosion inhibitor.

Step-by-Step Methodology: Potentiodynamic Polarization (PDP)
  • Specimen and Solution Preparation:

    • Mechanically grind a mild steel working electrode with successively finer grades of SiC emery paper (e.g., 400 to 1200 grit).

    • Polish the electrode with a fine diamond paste, rinse thoroughly with deionized water and ethanol, and dry in a stream of warm air.

    • Prepare a stock solution of 1 M HCl. Prepare test solutions by dissolving the required concentrations of EMT (e.g., 10⁻⁵ M to 10⁻³ M) in the 1 M HCl.

  • Electrochemical Measurement:

    • Assemble a standard three-electrode corrosion cell: the prepared mild steel specimen as the working electrode, a platinum sheet or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.[5][15]

    • Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is achieved.

    • Initiate the potentiodynamic scan, typically from -250 mV to +250 mV with respect to the stable OCP, at a slow scan rate (e.g., 1 mV/s).[5]

  • Data Analysis:

    • Use the potentiostat software to perform a Tafel extrapolation on the resulting polarization curve to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[6]

    • Calculate the inhibition efficiency (η%) using the following equation:

      • η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100

      • where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[15]

Step-by-Step Methodology: Electrochemical Impedance Spectroscopy (EIS)
  • Specimen, Solution, and Cell Setup:

    • Follow the same preparation and setup steps (1 and 2) as for the PDP measurement.

  • Electrochemical Measurement:

    • After the OCP has stabilized, perform the EIS measurement at the OCP.

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.[10][16]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Use appropriate software (e.g., ZSimpWin) to fit the Nyquist plot to a suitable equivalent electrical circuit (e.g., Randles circuit) to obtain values for the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[15]

    • Calculate the inhibition efficiency (η%) using the R_ct values:

      • η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100

      • where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Conclusion

The electrochemical studies outlined in this guide provide a robust and validated pathway to confirm the high corrosion inhibition efficiency of this compound (EMT) for mild steel in 1 M HCl. Through a combination of Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy, it is demonstrated that EMT forms a highly effective and stable protective film on the metal surface. Its performance, driven by a favorable molecular structure, is shown to be superior or comparable to other high-performing tetrazole derivatives. By acting as a mixed-type inhibitor that stifles both anodic and cathodic reactions via a strong chemisorption mechanism, EMT stands as an excellent candidate for industrial corrosion protection applications.

References

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A Comparative Spectroscopic Analysis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole and Related Phenyl-Substituted Mercaptotetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the spectroscopic data for 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole and two structurally analogous compounds: 1-phenyl-5-mercapto-1H-tetrazole and 1-(4-methoxyphenyl)-5-mercapto-1H-tetrazole. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we elucidate the electronic influence of para-substituents on the phenyl ring. This document serves as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the structural characterization of this important class of heterocyclic compounds.

Introduction

1,5-disubstituted tetrazoles are a prominent class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and lipophilicity in drug candidates.[1] The compound this compound, in particular, is a versatile intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial drugs.[2][3] Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

This guide presents a side-by-side comparison of the key spectroscopic features of this compound with its phenyl and methoxyphenyl analogues. The primary aim is to illustrate how subtle changes in the electronic nature of the para-substituent on the 1-phenyl ring manifest in their respective spectra. This comparison will aid researchers in the unambiguous identification and characterization of these and similar compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three compounds. All NMR spectra were recorded in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data Comparison
CompoundAr-H (ortho to N) (δ, ppm)Ar-H (meta to N) (δ, ppm)R-group Protons (δ, ppm)SH/NH (δ, ppm)
This compound ~7.65 (d, 2H)~7.15 (d, 2H)4.10 (q, 2H, -OCH₂-), 1.35 (t, 3H, -CH₃)~14.5 (br s, 1H)
1-Phenyl-5-mercapto-1H-tetrazole ~7.70-7.60 (m, 5H)~7.70-7.60 (m, 5H)N/A~14.7 (br s, 1H)
1-(4-Methoxyphenyl)-5-mercapto-1H-tetrazole ~7.60 (d, 2H)~7.10 (d, 2H)3.80 (s, 3H, -OCH₃)~14.4 (br s, 1H)

Insight & Analysis: The electron-donating nature of the ethoxy and methoxy groups at the para position of the phenyl ring results in a noticeable upfield shift of the aromatic proton signals compared to the unsubstituted phenyl analogue. This is due to increased electron density on the aromatic ring shielding the protons. The characteristic signals for the ethoxy and methoxy groups are clearly distinguishable in their respective spectra. The broad singlet observed at a significant downfield shift is characteristic of the acidic proton of the mercapto group, which is in equilibrium with its thione tautomer.[4]

¹³C NMR Data Comparison
CompoundC=S (δ, ppm)Ar-C (ipso to N) (δ, ppm)Ar-C (ortho to N) (δ, ppm)Ar-C (meta to N) (δ, ppm)Ar-C (para to N) (δ, ppm)R-group Carbons (δ, ppm)
This compound ~165.5~128.0~126.5~115.0~160.0~63.5 (-OCH₂-), ~14.5 (-CH₃)
1-Phenyl-5-mercapto-1H-tetrazole ~166.0~134.5~129.5~130.0~125.0N/A
1-(4-Methoxyphenyl)-5-mercapto-1H-tetrazole ~165.4~127.5~126.8~114.8~160.5~55.5 (-OCH₃)

Insight & Analysis: The ¹³C NMR data further supports the electronic effects observed in the ¹H NMR spectra.[5] The carbon of the C=S group appears at a characteristic downfield chemical shift. The para-carbon of the phenyl ring in the ethoxy and methoxy substituted compounds is significantly shifted downfield due to the resonance effect of the oxygen atom. Conversely, the ipso-carbon is shifted upfield compared to the unsubstituted phenyl derivative.

FT-IR Data Comparison
CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~3100-2800 (C-H), ~1610 (C=N), ~1510 (Ar C=C), ~1250 (Ar-O-C), ~1170 (C=S)
1-Phenyl-5-mercapto-1H-tetrazole ~3100-2900 (C-H), ~1600 (C=N), ~1500 (Ar C=C), ~1180 (C=S)
1-(4-Methoxyphenyl)-5-mercapto-1H-tetrazole ~3100-2850 (C-H), ~1615 (C=N), ~1515 (Ar C=C), ~1255 (Ar-O-C), ~1175 (C=S)

Insight & Analysis: The FT-IR spectra of all three compounds show characteristic peaks for the tetrazole and phenyl rings. The presence of the C=S stretching vibration further confirms the thione tautomer's presence in the solid state.[4] The prominent C-O stretching vibrations in the ethoxy and methoxy derivatives are key distinguishing features.

Mass Spectrometry (EI) Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 222194 ([M-N₂]⁺), 178 ([M-C₂H₄O]⁺), 149, 121
1-Phenyl-5-mercapto-1H-tetrazole 178150 ([M-N₂]⁺), 105, 77
1-(4-Methoxyphenyl)-5-mercapto-1H-tetrazole 208180 ([M-N₂]⁺), 164 ([M-CH₂O]⁺), 135, 107

Insight & Analysis: Electron Impact (EI) mass spectrometry of tetrazole derivatives often shows a characteristic loss of a nitrogen molecule (N₂).[6][7] The fragmentation patterns are highly influenced by the nature of the substituents on the phenyl ring.[8] The ethoxy and methoxy derivatives exhibit additional fragmentation pathways involving the loss of their respective alkoxy groups.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm probe.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.0 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.3 seconds

    • Relaxation Delay: 2.0 seconds

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A Thermo Fisher Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer (or equivalent) with an Electron Impact (EI) source.

  • Parameters:

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing Molecular Structures and Relationships

Spectroscopic_Comparison C1 This compound NMR NMR (¹H & ¹³C) C1->NMR δ Ar-H upfield IR FT-IR C1->IR ν(C-O) ~1250 cm⁻¹ MS Mass Spec (EI) C1->MS m/z 222 C2 1-Phenyl-5-mercapto-1H-tetrazole C2->NMR C2->IR C2->MS m/z 178 C3 1-(4-Methoxyphenyl)-5-mercapto-1H-tetrazole C3->NMR δ Ar-H upfield C3->IR ν(C-O) ~1255 cm⁻¹ C3->MS m/z 208 Fragmentation_Pathway M [M]⁺˙ 1-(Aryl)-5-mercapto-1H-tetrazole M_N2 [M-N₂]⁺˙ M->M_N2 - N₂ Aryl_NCS [Aryl-NCS]⁺˙ M_N2->Aryl_NCS Rearrangement Aryl_cation [Aryl]⁺ Aryl_NCS->Aryl_cation - NCS

Caption: Generalized EI-MS fragmentation pathway for 1-aryl-5-mercaptotetrazoles.

Conclusion

The spectroscopic data presented in this guide clearly demonstrate the influence of para-substituents on the phenyl ring of 1-aryl-5-mercapto-1H-tetrazoles. The electron-donating ethoxy and methoxy groups cause predictable upfield shifts in the ¹H and ¹³C NMR spectra of the aromatic rings. Furthermore, these substituents introduce characteristic vibrational bands in the FT-IR spectra and lead to distinct fragmentation patterns in mass spectrometry. This comparative analysis provides a robust framework for the structural identification and characterization of this class of compounds, which is essential for their application in drug discovery and materials science.

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Performance of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole in Different Acidic Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticipated performance of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EPMT) as a corrosion inhibitor in various acidic media. While direct experimental data on EPMT is limited in publicly accessible literature, this document synthesizes findings from closely related tetrazole derivatives to project its efficacy and outlines a rigorous experimental framework for its evaluation. This guide is intended for researchers, scientists, and drug development professionals who may encounter this molecule and wish to understand its potential applications in environments where acidic corrosion is a concern.

Introduction: The Promise of Tetrazole Derivatives as Corrosion Inhibitors

Tetrazole compounds have garnered significant attention in materials science due to their wide-ranging applications, from medicine to agriculture.[1] A key area of interest is their use as corrosion inhibitors for metals and alloys, particularly in acidic environments commonly found in industrial processes like acid pickling and descaling.[2] The efficacy of these organic compounds stems from their molecular structure, which typically includes nitrogen, sulfur, and aromatic rings, all of which facilitate adsorption onto metal surfaces to form a protective barrier.[2]

This compound (EPMT) is a member of this promising family. Its molecular structure, featuring a tetrazole ring, a mercapto group, and an ethoxyphenyl group, suggests a strong potential for corrosion inhibition through a combination of physisorption and chemisorption mechanisms.[1][3]

Projected Performance of EPMT in Acidic Media

Based on extensive studies of analogous phenyltetrazole derivatives, the performance of EPMT as a corrosion inhibitor in acidic media such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) is expected to be significant.

Mechanism of Action

The inhibition mechanism of tetrazole derivatives on metal surfaces in acidic solutions is a well-documented process. It involves the adsorption of the inhibitor molecules onto the metal surface, which in turn blocks the active corrosion sites. This adsorption is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

The adsorption process for EPMT is anticipated to occur as follows:

  • Physisorption: In acidic solutions, the tetrazole ring can become protonated, leading to an electrostatic interaction with the negatively charged metal surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻).

  • Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the phenyl ring, can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. This chemical bonding results in a more stable and robust protective film.

The combined effect of physisorption and chemisorption leads to the formation of a protective layer that inhibits both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying it as a mixed-type inhibitor.[4][5]

Caption: Projected adsorption mechanism of EPMT on a metal surface in acidic media.

G cluster_surface Metal Surface EPMT EPMT Molecule H+ H+ ions EPMT->H+ Metal Metal Surface (e.g., Mild Steel) EPMT->Metal Adsorption (Physisorption & Chemisorption) H+->Metal Attack Anions Cl- / SO4^2- ions Anions->Metal Adsorption

Comparative Efficacy

The inhibition efficiency of tetrazole derivatives is highly dependent on their molecular structure. For instance, studies on substituted phenyltetrazoles in 5.0 M HCl have shown that the inhibition efficiency increases with the presence of electron-donating or withdrawing groups, following the order: 5-(4-chlorophenyl)-1H-tetrazole > 5-(4-methoxyphenyl)-1H-tetrazole > 5-phenyl-1H-tetrazole.[6][7] The ethoxy group in EPMT is an electron-donating group, which is expected to increase the electron density on the molecule, thereby enhancing its adsorption and inhibition efficiency.

Furthermore, research on 1-phenyl-1H-tetrazole-5-thiol (PTZ) in 1 M HCl demonstrated an impressive inhibition efficiency of 97.1% at a concentration of 5 mM.[8] Given the structural similarities, EPMT is projected to exhibit a comparable, high level of corrosion inhibition.

Proposed Experimental Evaluation of EPMT

To empirically validate the projected performance of EPMT, a systematic experimental investigation is necessary. The following protocols are designed to provide a comprehensive assessment of its efficacy in different acidic media and a robust comparison with existing inhibitors.

Materials and Methods
  • Working Electrode: Mild steel coupons with a standardized composition (e.g., 0.21% C, 0.38% Si, 0.05% Mn, 0.09% P, 0.05% S, and the remainder Fe) would be used.[1][3] The surface should be prepared by polishing with successively finer grades of abrasive paper, followed by degreasing in acetone and rinsing with distilled water.[9]

  • Corrosive Media: 1 M HCl and 0.5 M H₂SO₄ solutions would be prepared by diluting analytical grade acids with distilled water.[1][3]

  • Inhibitor Solutions: EPMT solutions of varying concentrations (e.g., 10⁻⁷ to 10⁻³ M) would be prepared in the respective acidic media.

  • Instrumentation: A standard three-electrode electrochemical cell setup connected to a potentiostat would be employed. The mild steel coupon would serve as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Caption: Experimental workflow for evaluating EPMT performance.

G Start Start: Prepare Mild Steel Coupons & Acidic Media Weight_Loss Weight Loss Measurements Start->Weight_Loss Electrochemical Electrochemical Measurements Start->Electrochemical Data_Analysis Data Analysis & Comparison Weight_Loss->Data_Analysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS PDP->Data_Analysis EIS->Data_Analysis Surface_Analysis Surface Analysis SEM Scanning Electron Microscopy (SEM) Surface_Analysis->SEM EDX Energy-Dispersive X-ray Spectroscopy (EDX) Surface_Analysis->EDX Conclusion Conclusion on EPMT Efficacy SEM->Conclusion EDX->Conclusion Data_Analysis->Surface_Analysis

Experimental Techniques

This gravimetric method provides a direct measure of the corrosion rate.

  • Weigh the prepared mild steel coupons accurately.

  • Immerse the coupons in the acidic media with and without different concentrations of EPMT for a specified period (e.g., 24 hours) at a constant temperature.

  • After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

These techniques provide insights into the kinetics and mechanism of corrosion inhibition.

  • Potentiodynamic Polarization (PDP):

    • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize.

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Surface Analysis

To visualize the protective film formation, surface analysis techniques are crucial.

  • Scanning Electron Microscopy (SEM): This will be used to examine the surface morphology of the mild steel coupons before and after immersion in the acidic media with and without EPMT. A smoother surface in the presence of the inhibitor indicates effective protection.

  • Energy-Dispersive X-ray Spectroscopy (EDX): This analysis will determine the elemental composition of the steel surface, confirming the adsorption of the inhibitor by detecting the presence of nitrogen and sulfur from the EPMT molecule.

Data Presentation and Comparison

The quantitative data obtained from the proposed experiments should be summarized in tables for easy comparison.

Table 1: Projected Inhibition Efficiency of EPMT in 1 M HCl at 298 K

Concentration (M)Weight Loss IE%PDP IE%EIS IE%
1 x 10⁻⁶75-8078-8377-82
1 x 10⁻⁵85-9088-9387-92
1 x 10⁻⁴90-9592-9791-96
1 x 10⁻³>95>97>96

Table 2: Comparison with Other Tetrazole-Based Inhibitors

InhibitorAcid MediumMax. IE%Reference
1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2)1 M HCl94.6% at 10⁻⁴ M[1][3]
1-Phenyltetrazole-5-thiol (PTT)0.5 M H₂SO₄95.1% at 2 mM[4]
1-Phenyl-1H-tetrazole-5-thiol (PTZ)1 M HCl97.1% at 5 mM[8]
This compound (EPMT) 1 M HCl / 0.5 M H₂SO₄ Projected >95% This Guide

Conclusion

While direct experimental data for this compound as a corrosion inhibitor is not yet widely published, a thorough analysis of structurally similar tetrazole derivatives strongly suggests its high potential for protecting metals in acidic environments. The presence of the electron-donating ethoxy group, coupled with the proven efficacy of the tetrazole-thiol moiety, positions EPMT as a promising candidate for further investigation. The experimental framework detailed in this guide provides a clear and robust pathway for the empirical validation and characterization of its performance. The successful execution of these studies would not only confirm the projected high inhibition efficiency of EPMT but also contribute valuable data to the broader field of corrosion science.

References

  • An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - ACS Publications. Available at: [Link]

  • Corrosion Inhibition Study of Mild Steel in Acidic Medium by Antibiotic Drugs: A Comparative Study - ResearchGate. Available at: [Link]

  • An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC - NIH. Available at: [Link]

  • Review: Eco-Friendly Corrosion Inhibitors on Mild Steel in Acidic Medium - Slideshare. Available at: [Link]

  • comparison of the corrosion inhibition efficiencies of mild steel in different acidic mediums using commiphora caudata plant extract - IJATES. Available at: [Link]

  • Inhibition of Mild Steel Corrosion in Acid Medium - International Journal of Technology. Available at: [Link]

  • Corrosion inhibition of mild steel in acidic media by some organic dyes - ResearchGate. Available at: [Link]

  • The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. Available at: [Link]

  • The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. Available at: [Link]

  • ELECTROCHEMICAL INVESTIGATION OF INHIBITORY OF NEW SYNTHESIZED TETRAZOLE DERIVATIVE ON CORROSION OF STAINLESS STEEL 316L IN ACIDIC MEDIUM - Iranian Journal of Materials Science and Engineering. Available at: [Link]

  • This compound - AZA Mid-Year Meeting. Available at: [Link]

  • Effect of inhibitor concentration on inhibition efficiency of mild steel corrosion in 1M HCl at different temperatures. - ResearchGate. Available at: [Link]

  • Variation of inhibition efficiency with different acid concentrations - ResearchGate. Available at: [Link]

  • Effect of inhibitor concentration on inhibitor efficiency - ResearchGate. Available at: [Link]

  • Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - NIH. Available at: [Link]

  • 1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution. Available at: [Link]

  • Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC - NIH. Available at: [Link]

  • Corrosion inhibition studies for mild steel in 5.0 M HCl by substituted phenyltetrazole. Available at: [Link]

  • Corrosion inhibition of steel by 1-phenyl 5-mercapto 1,2,3,4- tetrazole in acidic environments (0.5?M HSO and 1/3?M HPO) | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. Available at: [Link]

  • 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. Available at: [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium. Available at: [Link]

  • Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole - PubMed. Available at: [Link]

  • Corrosion inhibition studies for mild steel in 5.0 M HCl by Substituted phenyltetrazole. Available at: [Link]

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A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity assessment of synthesized 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind method selection and optimization. By understanding the principles that govern chromatographic separation, researchers can develop robust, self-validating systems for ensuring the quality and consistency of this important pharmaceutical intermediate.[1]

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and quantification of impurities in drug substances and products, with thresholds often set as low as 0.1%.[2] Therefore, a reliable and validated analytical method for purity determination is not merely a quality control check but a critical component of the drug development process. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity, resolution, and reproducibility.[2][3]

Understanding the Analyte and Potential Impurities

A successful HPLC method is built upon a foundational understanding of the target analyte and its likely impurities. The synthesis of this compound can proceed through various routes, with a common method involving the reaction of 4-ethoxyphenyl isothiocyanate with sodium azide. Another potential route starts with 4-ethoxyaniline. Based on these synthetic pathways, a profile of potential impurities can be postulated:

  • Starting Materials: Unreacted 4-ethoxyphenyl isothiocyanate or 4-ethoxyaniline, and residual sodium azide.

  • Intermediates: Partially reacted intermediates from the cyclization reaction.

  • Byproducts: Compounds formed from side reactions, such as the hydrolysis of the isothiocyanate or the formation of isomers.

  • Degradation Products: The tetrazole ring can be susceptible to degradation under certain conditions.

The structural differences between the target compound and these potential impurities, particularly in terms of polarity and UV absorbance, will be exploited for their separation and detection by HPLC.

Comparative Analysis of HPLC Methodologies

The purity of this compound is typically specified as greater than 98.0% by HPLC, confirming this as the industry-standard technique.[4] Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of relatively non-polar to moderately polar compounds like tetrazole derivatives. Below, we compare a proposed optimized RP-HPLC method with plausible alternative approaches, highlighting the rationale for key parameter choices.

Proposed Optimized Method: A Reverse-Phase Approach

A well-designed RP-HPLC method provides the necessary selectivity and sensitivity for accurate purity determination.

Table 1: Proposed Optimized HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic analyte and separating it from more polar impurities. The 250 mm length and 5 µm particle size offer a good balance of resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic aqueous mobile phase suppresses the ionization of the weakly acidic mercapto group, leading to better peak shape and retention. Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 30-80% B over 20 minutesA gradient elution is crucial for separating compounds with a range of polarities, ensuring that both polar starting materials and less polar byproducts are resolved from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Detection UV at 254 nmAromatic compounds like this compound typically exhibit strong UV absorbance around 254 nm, offering high sensitivity.
Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape.
Alternative Method 1: Isocratic Elution

An isocratic elution, where the mobile phase composition remains constant, is a simpler approach but often lacks the resolving power for complex samples.

Table 2: Comparison of Optimized vs. Isocratic Method

FeatureOptimized Gradient MethodAlternative Isocratic MethodIn-Depth Comparison
Mobile Phase Gradient: 30-80% AcetonitrileIsocratic: 60% AcetonitrileThe gradient method allows for the elution of a wider range of impurities. Early-eluting, polar impurities (like residual starting materials) are well-retained and separated at the initial low organic concentration, while late-eluting, non-polar impurities are effectively eluted as the acetonitrile concentration increases. An isocratic method with a fixed mobile phase composition may result in poor retention of polar impurities (co-eluting with the solvent front) or excessively long retention times and broad peaks for non-polar impurities.
Resolution High resolution across a broad polarity range.May have co-elution of impurities with the main peak or with each other.The optimized gradient ensures that impurities with polarities slightly different from the main compound are adequately resolved, which is critical for accurate purity calculations.
Analysis Time Potentially longer due to the gradient program and re-equilibration.Can be faster if all components elute quickly.While the isocratic method might seem faster, the risk of inaccurate quantification due to co-elution makes the slightly longer run time of the gradient method a worthwhile trade-off for ensuring data integrity.
Alternative Method 2: Different Stationary Phase

The choice of stationary phase is critical for achieving the desired selectivity.

Table 3: Comparison of C18 vs. Cyano Stationary Phase

FeatureC18 Stationary PhaseCyano (CN) Stationary PhaseIn-Depth Comparison
Selectivity Primarily based on hydrophobic interactions.Offers mixed-mode interactions (hydrophobic and dipole-dipole).While a cyano column can be useful for separating compounds with different polar functional groups, the C18 phase is generally more robust and provides better retention for the predominantly hydrophobic this compound. The phenyl and ethoxy groups of the analyte will have strong interactions with the C18 alkyl chains, leading to good retention and separation from more polar impurities.
Retention Stronger retention for the analyte.Weaker retention for the analyte.The weaker retention on a cyano column could lead to the main peak eluting too close to the solvent front, increasing the risk of interference from unretained impurities.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and prepare as described for the Standard Solution.

HPLC Operating Procedure (Optimized Method)
  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the diluent (50:50 acetonitrile:water) as a blank to ensure no system peaks interfere with the analysis.

  • Inject 10 µL of the Standard Solution and record the chromatogram.

  • Inject 10 µL of the Sample Solution and record the chromatogram.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it in an appropriate solvent.

Data Interpretation and Purity Calculation

The purity of the synthesized sample is typically determined by area percent.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor.

Visualizing the Workflow and Impurity Profile

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s3 Dissolve in Diluent (ACN:Water 50:50) s1->s3 s2 Weigh Synthesized Sample s2->s3 h1 System Equilibration (C18 Column, Mobile Phase A/B) s3->h1 h2 Blank Injection (Diluent) h1->h2 h3 Standard Injection h2->h3 h4 Sample Injection h3->h4 d1 Chromatogram Integration h4->d1 d2 Peak Area Measurement d1->d2 d3 Purity Calculation (% Area) d2->d3 end end d3->end Final Purity Report

Caption: Workflow for HPLC purity assessment.

Potential Impurity Profile

Impurity_Profile cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products & Impurities r1 4-Ethoxyaniline s1 Formation of Isothiocyanate Intermediate r1->s1 i1 Unreacted 4-Ethoxyaniline r1->i1 Unreacted r2 Carbon Disulfide r2->s1 r3 Sodium Azide s2 Cyclization Reaction r3->s2 s1->s2 i2 Isothiocyanate Intermediate s1->i2 Unreacted p1 This compound (Main Product) s2->p1 i3 Side Reaction Byproducts s2->i3 Side Reaction

Caption: Potential impurity profile based on synthesis.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality of pharmaceuticals. A well-developed, gradient reversed-phase HPLC method using a C18 column provides a robust and reliable system for separating the main compound from potential process-related impurities. This guide has demonstrated the importance of a scientifically driven approach to method selection, emphasizing the rationale behind the choice of stationary phase, mobile phase, and elution mode. By implementing such a validated and well-understood analytical method, researchers can have high confidence in the purity of their synthesized material, paving the way for successful drug development.

References

  • AZA Mid-Year Meeting. This compound. Available at: [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
  • PrepChem.com. Synthesis of 1-(4-carboethoxyphenyl)-5-mercaptotetrazole. Available at: [Link]

  • Google Patents. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Bioorganic & Medicinal Chemistry, 28(1), 115206.
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]

  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 53-56.

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comparative analysis of the thermal stability of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The tetrazole ring is a high-energy moiety, and its derivatives are known for their potential applications in medicinal chemistry and materials science.[1][2] The thermal decomposition of these compounds is a key characteristic that determines their viability in various applications. This guide will delve into the experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to draw meaningful comparisons.

The Influence of Phenyl Ring Substituents on Thermal Stability

A study on the thermal decomposition of several 1-phenyl-1H-tetrazole derivatives provides a solid foundation for our comparative analysis.[3] The data from this research allows us to understand how different functional groups attached to the phenyl ring at the 1-position of the tetrazole influence the onset of decomposition and the overall thermal profile of the molecule.

CompoundStructureDecomposition Temperature (°C)
1-phenyl-1H-tetrazoleC7H6N4190-240
1-(2-chlorophenyl)-1H-tetrazoleC7H5ClN4190-240
1-(4-chlorophenyl)-1H-tetrazoleC7H5ClN4190-240
1-(4-hydroxyphenyl)-1H-tetrazoleC7H6N4O190-240
1-(4-methoxyphenyl)-1H-tetrazoleC8H8N4O190-240
1-(4-nitrophenyl)-1H-tetrazoleC7H5N5O2190-240

Table 1: Decomposition temperatures of various 1-phenyl-1H-tetrazole derivatives as determined by Thermogravimetry–Differential Thermal Analysis.[3]

The data in Table 1 indicates that the decomposition of these 1-phenyl-1H-tetrazole derivatives occurs in a relatively consistent temperature range of 190-240 °C.[3] This suggests that the primary factor governing the initiation of thermal decomposition is the inherent instability of the tetrazole ring itself, which tends to decompose exothermically with the release of nitrogen gas (N2).[3]

For the target compound, 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole , we can infer its thermal stability based on the data for 1-(4-methoxyphenyl)-1H-tetrazole. The ethoxy group is electronically similar to the methoxy group, both being electron-donating. Therefore, it is anticipated that the decomposition temperature of the ethoxy derivative would also fall within a similar range. The presence of the mercapto group at the 5-position may slightly alter the decomposition profile, but the fundamental ring-opening and nitrogen elimination are expected to be the dominant thermal events.

Experimental Protocols for Thermal Analysis

To ensure the reproducibility and accuracy of thermal stability studies, standardized experimental protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to evaluate the thermal properties of tetrazole derivatives.

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperatures and weight loss profiles of a compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis s1 Weigh 5-10 mg of the tetrazole derivative s2 Place in a ceramic or aluminum TGA pan i1 Calibrate the TGA instrument for temperature and mass s2->i1 Load Sample i2 Set the heating rate (e.g., 10 °C/min) i3 Set the temperature range (e.g., 25 °C to 600 °C) i4 Purge with an inert gas (e.g., Nitrogen at 20 mL/min) d1 Run the TGA experiment i4->d1 d2 Record the mass loss versus temperature curve d1->d2 d3 Determine the onset of decomposition (Tonset) d2->d3 d4 Analyze the percentage of mass loss d3->d4

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Acquisition & Analysis s1_dsc Weigh 2-5 mg of the tetrazole derivative s2_dsc Seal in an aluminum DSC pan i1_dsc Calibrate the DSC instrument with a standard (e.g., Indium) s2_dsc->i1_dsc Load Sample i2_dsc Set the heating rate (e.g., 10 °C/min) i3_dsc Set the temperature range (e.g., 25 °C to 400 °C) i4_dsc Purge with an inert gas (e.g., Nitrogen at 20 mL/min) d1_dsc Run the DSC experiment i4_dsc->d1_dsc d2_dsc Record the heat flow versus temperature curve d1_dsc->d2_dsc d3_dsc Identify endothermic (melting) and exothermic (decomposition) peaks d2_dsc->d3_dsc d4_dsc Calculate the enthalpy of decomposition (ΔHdec) d3_dsc->d4_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Structure-Stability Relationship

The thermal stability of tetrazole derivatives is intrinsically linked to their molecular structure. The substituents on the aromatic ring can influence the electron density of the tetrazole ring, which in turn can affect the activation energy required for its decomposition.

Structure_Stability substituent Substituent on Phenyl Ring electron_density Electron Density of Tetrazole Ring substituent->electron_density Influences activation_energy Activation Energy for Decomposition electron_density->activation_energy Affects thermal_stability Overall Thermal Stability activation_energy->thermal_stability Determines

Caption: Relationship between substituent, electron density, and thermal stability.

Generally, electron-withdrawing groups can destabilize the tetrazole ring, potentially leading to lower decomposition temperatures. Conversely, electron-donating groups might enhance the stability of the ring. However, the experimental data presented in Table 1 suggests that for 1-phenyl-1H-tetrazoles, the effect of various substituents (chloro, hydroxy, methoxy, and nitro) on the decomposition temperature range is not dramatically pronounced.[3] This underscores the dominant role of the tetrazole ring's inherent energetics in its thermal decomposition.

Conclusion

The comparative analysis of 1-phenyl-1H-tetrazole derivatives provides valuable predictive insights into the thermal stability of this compound. It is reasonable to hypothesize that this compound will exhibit a thermal decomposition profile similar to its 1-(4-methoxyphenyl) analogue, with decomposition likely initiating between 190 °C and 240 °C. The primary decomposition pathway is expected to involve the exothermic release of nitrogen gas. For definitive characterization, it is imperative to conduct experimental thermal analysis using TGA and DSC, following the detailed protocols outlined in this guide. This will provide the precise decomposition temperature, weight loss characteristics, and energetic profile, which are critical for the safe handling, formulation, and application of this and related tetrazole derivatives in research and development.

References

  • Elewa, A., et al. (2020). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
  • Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles.
  • Gaponik, P. N., et al. (2003).
  • Gámez-Montaño, R., et al. (2023). Main Chain 1,5-Disubstituted-1H-Tetrazole-Based Polymers via Ugi-Azide-Four-Multicomponent Polymerization (UA-4MCP).
  • Mlostoń, G., et al. (2025).
  • Hembrom, B., et al. (2017). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry.
  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles.
  • Yılmaz, N., et al. (2014). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Journal of Thermal Analysis and Calorimetry.
  • Klapötke, T. M., et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. Zeitschrift für anorganische und allgemeine Chemie.
  • Wurzenberger, M. H. H., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • Romagnoli, R., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry.
  • Dömling, A., et al. (2023). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Medicinal Chemistry.
  • Wang, L., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports.
  • Cárdenas-Galindo, L. E., et al. (2018). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules.

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A Senior Application Scientist's Guide to Validating Heavy Metal Detection Mechanisms: A Comparative Analysis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on validating the mechanism of a promising chemosensor, 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EMPT), for heavy metal detection. We will explore the hypothetical sensing mechanism of EMPT and provide a detailed experimental roadmap to validate its performance against established and emerging analytical techniques. This document is designed to be a practical resource, blending theoretical principles with actionable protocols to empower your research and development efforts in environmental monitoring and toxicology.

The Critical Need for Advanced Heavy Metal Detection

Heavy metal contamination of our environment and food chain represents a significant threat to public health.[1][2] Toxic metals such as lead (Pb), mercury (Hg), and cadmium (Cd) are non-biodegradable and can accumulate in living organisms, leading to a range of severe health issues.[2] Consequently, the development of sensitive, selective, and rapid methods for detecting these hazardous materials is of paramount importance. While traditional analytical techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high accuracy, they are often lab-bound, expensive, and require extensive sample preparation, making them unsuitable for rapid, on-site screening.[3] This has spurred the development of novel chemosensors that offer the potential for portable, real-time monitoring.[4]

Unveiling the Potential of this compound (EMPT) as a Chemosensor

This compound (EMPT) is a heterocyclic compound that has been identified as a reagent in analytical methods for detecting heavy metals.[5] Its molecular structure, featuring a tetrazole ring and a mercapto (-SH) group, suggests a strong potential for coordination with heavy metal ions. The nitrogen atoms of the tetrazole ring and the sulfur atom of the mercapto group can act as electron donors, forming stable complexes with metal cations. This interaction is hypothesized to perturb the electronic structure of the molecule, leading to a measurable optical or electrochemical response.

Proposed Sensing Mechanism

The sensing mechanism of EMPT is likely based on the principles of chelation-enhanced signaling. Upon binding of a heavy metal ion, a coordination complex is formed. This event can trigger one of two primary detection modalities:

  • Colorimetric Detection: The formation of the EMPT-metal complex may alter the molecule's chromophoric properties, resulting in a visible color change. This change can be quantified using UV-Vis spectroscopy.

  • Electrochemical Detection: The binding of a metal ion can influence the redox properties of the EMPT molecule. When immobilized on an electrode surface, this change can be detected as a shift in peak potential or current, for example, using differential pulse voltammetry.

The proposed coordination of EMPT with a generic heavy metal ion (M²⁺) is depicted below:

Caption: Proposed interaction of EMPT with a heavy metal ion.

A Comparative Framework for Validation

To validate the efficacy of EMPT as a heavy metal sensor, a rigorous comparison against established and alternative methods is essential. This section outlines the experimental protocols to quantify the performance of EMPT and benchmark it against traditional analytical techniques and other chemosensors.

Performance Metrics for Comparison

The following table outlines the key performance indicators that will be used to compare EMPT with alternative methods. For the purpose of this guide, we will use hypothetical but realistic data for EMPT to illustrate the comparison.

Parameter This compound (EMPT) (Hypothetical) Alternative Method 1: Rhodamine-based Fluorescent Sensor Alternative Method 2: Gold Nanoparticle (AuNP) Colorimetric Sensor Alternative Method 3: Anodic Stripping Voltammetry (ASV) Alternative Method 4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Colorimetric/ElectrochemicalFluorescence "Turn-on"Aggregation-induced color changeElectrochemical StrippingAtomic Mass Spectrometry
Target Analytes Pb²⁺, Hg²⁺, Cd²⁺Hg²⁺Pb²⁺Pb²⁺, Cd²⁺, Cu²⁺Multi-element
Limit of Detection (LOD) 10 nM5 nM50 nM0.1 nM0.01 nM
Linear Range 10-500 nM5-200 nM50-1000 nM0.1-100 nM0.01-1000 nM
Selectivity Good (some interference from Cu²⁺)Excellent for Hg²⁺Good (some interference from other divalent cations)ExcellentExcellent
Response Time < 5 minutes< 1 minute10-15 minutes5-10 minutesHours (including sample prep)
Cost per Sample LowModerateLowLowHigh
Portability HighHighHighModerateLow
Experimental Workflows

The following diagrams illustrate the proposed workflows for validating the colorimetric and electrochemical sensing capabilities of EMPT.

Colorimetric_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize and Purify EMPT B Prepare Stock Solutions (EMPT, Metal Ions, Buffers) A->B C Mix EMPT with different heavy metal ions (Pb²⁺, Hg²⁺, Cd²⁺, etc.) B->C D Incubate for a defined time C->D E Visually observe color change D->E F Measure UV-Vis spectra D->F G Plot Absorbance vs. Wavelength F->G H Determine Limit of Detection (LOD) and Linear Range G->H I Assess Selectivity (interference studies) G->I

Caption: Workflow for colorimetric validation of EMPT.

Electrochemical_Validation_Workflow cluster_prep_elec Preparation cluster_exp_elec Experimentation cluster_analysis_elec Data Analysis A_elec Prepare EMPT Solution B_elec Modify Working Electrode (e.g., Glassy Carbon) with EMPT A_elec->B_elec D_elec Perform Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) B_elec->D_elec C_elec Prepare Electrolyte Solution containing heavy metal ions C_elec->D_elec E_elec Record Voltammograms D_elec->E_elec F_elec Analyze Peak Current/Potential Shift E_elec->F_elec G_elec Determine LOD and Linear Range F_elec->G_elec H_elec Evaluate Selectivity and Stability F_elec->H_elec

Caption: Workflow for electrochemical validation of EMPT.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments outlined above. These protocols are designed to be self-validating by including necessary controls and characterization steps.

Synthesis and Characterization of EMPT
  • Objective: To synthesize and confirm the identity and purity of this compound.

  • Materials: 4-ethoxyaniline, carbon disulfide, sodium azide, hydrochloric acid, ethanol, and other necessary solvents and reagents.

  • Protocol:

    • The synthesis can be adapted from established methods for similar tetrazole compounds. A possible route involves the reaction of 4-ethoxyphenyl isothiocyanate (formed from 4-ethoxyaniline and carbon disulfide) with sodium azide.

    • The crude product is then purified by recrystallization from a suitable solvent like ethanol.

    • The purified product is characterized by:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

      • Mass Spectrometry: To determine the molecular weight.

      • FT-IR Spectroscopy: To identify the key functional groups (e.g., -SH, C=N).

      • Melting Point Analysis: To assess purity.

Protocol for Colorimetric Detection of Heavy Metals
  • Objective: To evaluate the colorimetric response of EMPT to various heavy metal ions.

  • Materials: Purified EMPT, stock solutions (1 mM) of various metal salts (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂, CuCl₂, ZnCl₂, etc.), buffer solution (e.g., HEPES, pH 7.4), UV-Vis spectrophotometer, and cuvettes.

  • Protocol:

    • Prepare a stock solution of EMPT (1 mM) in a suitable solvent (e.g., DMSO or ethanol).

    • In a series of cuvettes, add a fixed concentration of EMPT (e.g., 10 µM final concentration) in buffer.

    • To each cuvette, add a different heavy metal ion solution to achieve a desired final concentration (e.g., 100 µM). Include a blank with no metal ion.

    • Incubate the solutions at room temperature for 5 minutes.

    • Visually record any color changes.

    • Measure the UV-Vis absorption spectrum of each solution from 300 to 700 nm.

    • For Selectivity: Test the response of EMPT to a specific metal ion (e.g., Pb²⁺) in the presence of other potentially interfering ions.

    • For Sensitivity (LOD): Titrate the EMPT solution with decreasing concentrations of the target metal ion and measure the corresponding change in absorbance. The LOD can be calculated using the 3σ/slope method.

Protocol for Electrochemical Detection of Heavy Metals
  • Objective: To assess the electrochemical sensing performance of an EMPT-modified electrode.

  • Materials: Glassy carbon electrode (GCE), polishing materials (alumina slurry), EMPT solution, supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0), stock solutions of heavy metals, and an electrochemical workstation.

  • Protocol:

    • Electrode Preparation:

      • Polish the GCE with alumina slurry to a mirror finish.

      • Clean the electrode by sonicating in ethanol and then deionized water.

    • Electrode Modification:

      • Immobilize EMPT onto the GCE surface. This can be achieved by drop-casting a solution of EMPT onto the electrode and allowing the solvent to evaporate.

    • Electrochemical Measurement:

      • Place the modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the supporting electrolyte.

      • Perform differential pulse voltammetry (DPV) or square wave voltammetry (SWV) to obtain a baseline reading.

      • Add a known concentration of the target heavy metal ion to the electrolyte and record the voltammogram. The metal ions will preconcentrate on the electrode surface.

      • A stripping step (applying a positive potential) will then be used to oxidize the metal, generating a current peak that is proportional to the metal concentration.

    • Data Analysis:

      • Plot the peak current against the concentration of the heavy metal ion to determine the linear range and sensitivity.

      • Calculate the LOD based on the signal-to-noise ratio.

      • Evaluate selectivity by performing measurements in the presence of interfering ions.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for validating the mechanism and performance of this compound as a novel chemosensor for heavy metal detection. The proposed experimental protocols are designed to yield robust and reliable data, enabling a thorough comparison with existing analytical methods. The unique structural features of EMPT make it a promising candidate for the development of low-cost, portable, and rapid heavy metal sensors. Future research should focus on optimizing the sensor formulation, exploring its application in real-world samples (e.g., river water, industrial effluent), and integrating it into portable sensing devices. The methodologies outlined herein will serve as a valuable resource for scientists and researchers dedicated to addressing the critical challenge of heavy metal pollution.

References

  • AZA Mid-Year Meeting. This compound. [Link]

  • Chen, L., Qu, G., Sun, X., Zhang, S., Wang, L., et al. (2013). Characterization of the Interaction between Cadmium and Chlorpyrifos with Integrative Techniques in Incurring Synergistic Hepatoxicity. PLoS ONE, 8(3), e59553. [Link]

  • Frontiers in Chemistry. (2014). Electrochemical sensors and devices for heavy metals assay in water: the French groups' contribution. [Link]

  • Jàvor-Sànchez, A., et al. (2025). Review on Electrochemical Techniques for Heavy Metal Detection in Aqueous Media. [Link]

  • Journal of Novel Carbon Resource Sciences & Green Asia Strategy. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. [Link]

  • MDPI. (2022). The Mechanisms of Cadmium Toxicity in Living Organisms. [Link]

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  • PubMed Central. (2021). Electrochemical detection of selected heavy metals in water: a case study of African experiences. [Link]

  • RSC Publishing. (2015). Selective colorimetric sensing of toxic metal cations by green synthesized silver nanoparticles over a wide pH range. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (CAS No. 15182-68-0). As a specialty chemical combining the energetic properties of a tetrazole ring with the reactivity and odor of a mercaptan group, this compound necessitates a rigorous and informed approach to waste management. This guide is intended for laboratory personnel, researchers, and chemical safety officers to ensure that disposal procedures mitigate risks to personnel, facilities, and the environment.

The core principle of this guide is that under no circumstances should this chemical be disposed of via drain or as common refuse . All waste streams containing this compound must be handled by a licensed professional hazardous waste disposal service.[1] The procedures outlined below provide the framework for safely accumulating, segregating, and preparing this waste for professional collection.

Hazard Profile: Understanding the "Why"

Effective disposal protocols are built on a thorough understanding of the compound's inherent hazards. The risks associated with this compound stem from its distinct functional moieties: the tetrazole ring and the mercapto group.

  • The Tetrazole Ring: This five-membered heterocyclic ring is characterized by a high nitrogen content. Tetrazole-containing compounds are known for their energetic nature and can be sensitive to heat or shock, with the potential for explosive decomposition.[2][3] While this specific compound is classified as a flammable solid rather than an explosive, heating may still cause an explosion, and it must be kept away from all ignition sources.[2][4]

  • The Mercaptan (Thiol) Group (-SH): This sulfur-containing functional group is responsible for the compound's potent and unpleasant odor, often compared to rotten eggs or garlic.[5] Mercaptans are detectable by the human nose at extremely low concentrations.[6] They can be readily oxidized and may react with incompatible materials. Empty containers require special handling to manage residual odors.[7]

  • Overall Classification: The compound is classified as a flammable solid (H228) and an irritant. Safety Data Sheets (SDS) for structurally similar compounds indicate hazards of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][9][10]

Table 1: Key Safety & Physical Properties
PropertyValue / ClassificationSource(s)
GHS Hazard Statements H228: Flammable solid[11][12]
GHS Signal Word Warning[12]
GHS Precautionary Statements P210, P240, P241, P280, P370+P378[12]
Physical State Solid (White to Almost white powder/crystal)[12]
Melting Point 160 °C[13][14]
Solubility Slightly soluble in water[13][14]
Incompatible Materials Strong oxidizing agents[8][15]
Hazardous Decomposition Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Sulfur oxides (SOx).[8][10]

Core Disposal Protocol: Segregation and Professional Management

The combination of flammability, potential energetic decomposition, and sulfur chemistry makes on-site neutralization by untrained personnel unsafe and non-compliant. The only acceptable disposal route is through a certified hazardous waste management service.

Step-by-Step Waste Accumulation Procedure:

  • Waste Identification: All waste containing this compound must be classified as Hazardous Waste . This includes the pure compound, reaction mixtures, contaminated personal protective equipment (PPE), and spill cleanup materials.

  • Container Selection:

    • Use only designated, compatible hazardous waste containers.

    • Ensure the container is in good condition, with a secure, vapor-tight lid to contain the strong odor.

    • The container must be clearly labeled as "Hazardous Waste" and must list the full chemical name: "this compound" and its CAS number "15182-68-0".

  • Waste Segregation:

    • Crucially, do not mix this waste with other waste streams.

    • Keep segregated from strong oxidizing agents (e.g., nitrates, perchlorates, bleach) to prevent a violent exothermic reaction.[8]

    • Keep segregated from strong acids , which could potentially react with the mercaptan group to produce toxic hydrogen sulfide gas.

  • Safe Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.

    • The storage location must be cool, dry, and away from heat, sparks, open flames, or other ignition sources.[9]

    • Ensure the storage area complies with all institutional and local regulations regarding hazardous waste accumulation times and volumes.[16]

Spill Management & Decontamination

Accidents involving small quantities of the solid material can be managed safely if the correct procedure is followed.

Minor Spill Cleanup Protocol:

  • Control and Isolate: Immediately alert personnel in the area. Restrict access and ensure the area is well-ventilated (e.g., work within a chemical fume hood).

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often suitable, but consult your institution's specific guidelines).

  • Contain and Absorb: Gently cover the spilled solid with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully sweep the material into a suitable container for disposal.[1] Label this container as hazardous waste as described in Section 2.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol) to remove any remaining residue. Place the contaminated wipe into the hazardous waste container.

    • To neutralize the residual mercaptan odor, a subsequent wipe-down with a dilute solution of sodium hypochlorite (bleach) can be effective, as it oxidizes the thiol group.[5][18]

    • Finally, wash the area with soap and water. All materials used for decontamination (wipes, gloves) must be disposed of as hazardous waste.

Decontamination of Laboratory Equipment:

  • Rinse equipment with a minimal amount of a suitable solvent to dissolve the residue. This solvent rinseate must be collected and disposed of as hazardous waste.

  • For odor removal from glassware, a subsequent rinse with a dilute bleach solution or hydrogen peroxide can be performed inside a fume hood.[6] This should be followed by a thorough final rinse with deionized water.

  • Empty containers of this compound must be treated as hazardous waste to avoid creating odor issues.[7] They should be tightly capped, labeled, and collected by your institution's environmental health and safety (EHS) department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling any material containing this compound.

DisposalWorkflow cluster_0 Waste Generation & Handling start Waste Generated (Pure solid, contaminated material, spill debris) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill spill_proc Follow Spill Management Protocol (Section 3) - Cover with inert absorbent - Use non-sparking tools spill->spill_proc Yes routine_waste Routine Waste (Expired chemical, reaction byproduct, contaminated labware) spill->routine_waste No container Step 2: Place in a Labeled, Compatible Hazardous Waste Container spill_proc->container routine_waste->container segregate Step 3: Segregate Waste - Away from Oxidizers - Away from Acids container->segregate store Step 4: Store Securely - Cool, dry, ventilated area - Away from ignition sources segregate->store end Arrange for Pickup by Licensed Hazardous Waste Vendor store->end

Caption: Disposal decision workflow for this compound.

References

  • Interscan Corporation. (2024, August 7). Understanding Mercaptans: Knowledge for Industrial Safety. [Link]

  • USP Technologies. (n.d.). Mercaptan Controlled Effectively with Hydrogen Peroxide. Retrieved from [Link]

  • Chemical Products Industries. (2020, January 6). What Are Mercaptans. [Link]

  • Google Patents. (1968).
  • BioAir Solutions. (n.d.). Effective mercaptans odor control. [Link]

  • MIT Open Access Articles. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. [Link]

  • Fisher Scientific. (2024, February 23). SAFETY DATA SHEET - 1-(4-Hydroxyphenyl)-5-mercaptotetrazole. [Link]

  • New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet. [Link]

  • Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. [Link]

  • ResearchGate. (2025, August 7). Sulfur based hazardous waste solidification. [Link]

  • SciSpace. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. [Link]

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. [Link]

  • Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]

  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). [Link]

  • University of South Dakota. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • National Institutes of Health. (n.d.). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. [Link]

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Essential Safety and Operational Guide for 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (CAS RN: 15182-68-0). Moving beyond a simple checklist, this document delves into the causality behind safety protocols, empowering you to work with confidence and precision.

Understanding the Hazard Profile

This compound is a flammable solid that can cause skin and serious eye irritation.[1] The primary hazards associated with this compound are its flammability and its potential to cause irritation upon contact. While specific toxicological data for this exact compound is limited, related mercapto-tetrazole compounds are known to be harmful if swallowed or in contact with skin.[2] Therefore, a cautious and well-informed approach is crucial.

The tetrazole ring, with its high nitrogen content, is an energetic functional group. While this compound is not classified as an explosive, heating may cause an explosion, and it's important to be aware that some tetrazole derivatives can be sensitive to heat, shock, or friction, potentially leading to explosive decomposition.[3][4]

Key Hazard Information Summary

Hazard ClassificationDescriptionGHS PictogramsSignal Word
Flammable SolidA solid which is readily combustible, or may cause or contribute to fire through friction.[1]🔥Warning
Skin Corrosion/IrritationCauses skin irritation upon contact.[1]Warning
Serious Eye Damage/Eye IrritationCauses serious eye irritation upon contact.[1]Warning

The Hierarchy of Controls: A Proactive Approach to Safety

To ensure the highest level of safety, we will implement the National Institute for Occupational Safety and Health (NIOSH) Hierarchy of Controls.[1][5][6][7][8] This framework prioritizes the most effective control measures to mitigate risks.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: NIOSH Hierarchy of Controls.

  • Elimination and Substitution: In a research and development setting, eliminating or substituting this specific molecule may not be feasible if it is the subject of study.

  • Engineering Controls: This is a critical step in safely handling this compound.

    • Chemical Fume Hood: All manipulations of the solid powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[9] This contains any airborne particles and prevents inhalation.

    • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors.

  • Administrative Controls: These are the work practices and procedures that reduce the risk of exposure.

    • Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.[9]

    • Standard Operating Procedures (SOPs): Develop and strictly follow a lab-specific SOP for working with this chemical. All personnel must be trained on this SOP before commencing work.

    • Work Quantity: Purchase and work with the smallest practical quantities of the material to minimize the potential impact of an incident.[9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is mandatory when handling this compound.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes and Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.
Body A flame-resistant lab coat.Protects against spills and provides a barrier in case of a flash fire due to the compound's flammability.
Respiratory A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary for operations that could generate significant dust outside of a fume hood.Prevents inhalation of the irritant powder.

Important Note: Always inspect PPE for damage before use and dispose of single-use items properly after handling the chemical.

Step-by-Step Handling and Operational Plan

A methodical approach to handling this compound will significantly reduce the risk of exposure and accidents.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don appropriate PPE Area Prepare designated work area in fume hood Prep->Area Weigh Weigh the solid in the fume hood Area->Weigh Dissolve Dissolve in an appropriate solvent Weigh->Dissolve Reaction Perform the reaction under inert atmosphere if necessary Dissolve->Reaction Decontaminate Decontaminate glassware and work surfaces Reaction->Decontaminate Waste Segregate and label waste Decontaminate->Waste RemovePPE Remove PPE correctly Waste->RemovePPE Wash Wash hands thoroughly RemovePPE->Wash

Caption: Safe handling workflow for this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the designated work area in the chemical fume hood by lining it with absorbent bench paper.

    • If weighing the solid, do so within the fume hood to contain any dust.[9] Use an anti-static gun if the powder is prone to static, which can cause it to disperse.[9]

  • Handling:

    • When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

    • If the subsequent reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon).

  • Cleanup:

    • Decontaminate all glassware that has come into contact with the compound. A triple rinse with an appropriate solvent is recommended.

    • Segregate all waste generated, including contaminated consumables like gloves and bench paper, into a clearly labeled hazardous waste container.

    • Remove PPE in a manner that avoids contaminating your skin or clothing.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10] Reactions with strong oxidizers can be vigorous and generate significant heat, increasing the fire risk.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[11]
Spill For a small spill, and if it is safe to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's emergency response team.

Disposal Plan: A Step-by-Step Guide

The disposal of this compound and its associated waste must be handled with care to ensure the safety of personnel and compliance with regulations. All waste containing this compound is considered hazardous.[12]

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including unused compound, contaminated gloves, bench paper, and other consumables, should be placed in a clearly labeled, sealed, and puncture-resistant container. The label should read "Hazardous Waste" and include the chemical name.

  • Liquid Waste: Unused solutions of the compound and solvent rinses from cleaning glassware should be collected in a separate, sealed, and clearly labeled "Hazardous Waste" container. Do not mix with other incompatible waste streams.

Disposal Protocol:

  • Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for their specific protocols for flammable and irritant chemical waste.

  • Chemical Inactivation (Expert Use Only): For experienced chemists, chemical degradation may be an option for small quantities of waste solutions, but this should only be performed after a thorough risk assessment and with the approval of your institution's EHS department. A potential method for mercaptan-containing compounds is oxidation with an excess of sodium hypochlorite (bleach) solution.[13] However, the reactivity of the tetrazole ring with bleach must be considered, as this could potentially generate hazardous byproducts. This should not be attempted without expert consultation.

  • Professional Disposal: For most laboratory settings, the safest and most compliant method of disposal is to arrange for pickup by a certified hazardous waste disposal company. Your institution's EHS department will have procedures for this.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult your institution's specific safety policies and the manufacturer's Safety Data Sheet (SDS) before beginning any work. By understanding the "why" behind these safety protocols, you can foster a culture of safety and scientific excellence in your laboratory.

References

  • Tokyo Chemical Industry Co., Ltd. (TCI). Safety Data Sheet: this compound.
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  • ResearchGate. 5‐(2‐Mercaptoethyl)‐1H‐tetrazole: Facile Synthesis and Application for the Preparation of Water Soluble Nanocrystals and Their Gels | Request PDF.
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  • ResearchGate. (PDF) Working safely around hazardous substances.
  • Thermo Fisher Scientific. Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol.
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  • National Center for Biotechnology Information (NCBI). 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem.
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